4,6-DICHLORO-2-methylpyRIMIDINE-5-CARBONITRILE
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c1-3-10-5(7)4(2-9)6(8)11-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCXSVBJUSNPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661763 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-36-2 | |
| Record name | 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dichloro-2-methylpyrimidine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,6-dichloro-2-methylpyrimidine-5-carbonitrile synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Abstract: this compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two reactive chlorine atoms and a nitrile group, makes it a versatile building block for the synthesis of complex molecular architectures, including kinase inhibitors and other biologically active agents. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic considerations behind the chosen route, provide detailed mechanistic insights for each transformation, and present validated experimental protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the chemical principles at play.
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Derivatives of pyrimidine-5-carbonitrile, in particular, have garnered attention for their diverse applications, including their use as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The target molecule, this compound, serves as a crucial intermediate, offering multiple reactive sites for further chemical modification. The chlorine atoms at the 4 and 6 positions are excellent leaving groups for nucleophilic substitution, while the nitrile group can be hydrolyzed, reduced, or converted into other functional groups.
This guide outlines a reliable three-step synthesis commencing from the readily available starting material, 2-methyl-4,6-dihydroxypyrimidine. The chosen strategy involves:
-
C5-Formylation: Introduction of a formyl group at the 5-position via the Vilsmeier-Haack reaction.
-
Nitrile Formation: Conversion of the formyl group into the target carbonitrile.
-
Dichlorination: Replacement of the hydroxyl groups at the 4 and 6 positions with chlorine atoms.
This pathway is designed for efficiency, scalability, and high yields, leveraging well-established and understood chemical transformations.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the complex target molecule into more accessible precursors. The dichlorinated pyrimidine immediately suggests a dihydroxy analog as its precursor, a common and reliable transformation. The carbonitrile at the C5 position can be disconnected to a formyl group, which is readily installed onto the electron-rich pyrimidine ring via an electrophilic formylation reaction. This leads back to the simple, commercially available starting material, 2-methyl-4,6-dihydroxypyrimidine.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Insights
This section details the forward synthesis, providing both the underlying chemical principles and step-by-step protocols for each transformation.
Step 1: Vilsmeier-Haack Formylation of 2-Methyl-4,6-dihydroxypyrimidine
Principle & Causality: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7] The reaction employs a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6] The pyrimidine ring of 2-methyl-4,6-dihydroxypyrimidine is sufficiently electron-rich to undergo electrophilic substitution at the C5 position, which is activated by the two hydroxyl groups. The reaction with the Vilsmeier reagent leads to the formation of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.[8] Critically, under controlled conditions, this reaction proceeds without substitution of the hydroxyl groups.[8]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde [8]
-
Reagent Preparation: In a flask equipped for stirring and under an inert atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.16 mmol) dropwise to chilled N,N-dimethylformamide (DMF, 6.3 mmol) with vigorous stirring. Maintain the temperature below 5 °C.
-
Reaction Initiation: To a suspension of 2-methyl-4,6-dihydroxypyrimidine (3.16 mmol) in 3 mL of DMF, carefully add the pre-formed Vilsmeier reagent dropwise.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 5 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice and stir overnight to ensure complete hydrolysis of any remaining reactive species.
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield the product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
Step 2: Conversion of Aldehyde to Nitrile
Principle & Causality: The transformation of an aldehyde to a nitrile is a fundamental two-stage process in organic synthesis. First, the aldehyde is condensed with hydroxylamine (usually as hydroxylamine hydrochloride) to form an aldoxime. The subsequent step is the dehydration of this aldoxime to yield the nitrile. Various dehydrating agents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent is critical to ensure compatibility with the other functional groups on the pyrimidine ring. Acetic anhydride is often a suitable choice for this transformation.
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile
-
Oxime Formation: Suspend 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (10 mmol) and hydroxylamine hydrochloride (11 mmol) in a suitable solvent such as pyridine or a mixture of ethanol and water.
-
Reaction Conditions: Heat the mixture to reflux for 1-2 hours until TLC analysis indicates complete conversion of the aldehyde to the intermediate aldoxime.
-
Dehydration: Cool the reaction mixture and remove the solvent under reduced pressure. To the crude aldoxime, add acetic anhydride (20-30 mmol) and heat the mixture to reflux for 2-4 hours.
-
Workup: After cooling, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride.
-
Isolation: Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and then dry thoroughly to obtain 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile.
Step 3: Dichlorination of the Pyrimidine Ring
Principle & Causality: The conversion of hydroxypyrimidines to their corresponding chloropyrimidines is a standard and crucial reaction.[9] Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[9][10] The reaction mechanism involves the activation of the hydroxyl groups (in their tautomeric keto form) by POCl₃, converting them into excellent leaving groups (dichlorophosphates). Subsequent nucleophilic attack by chloride ions displaces these groups, yielding the dichlorinated product. The reaction is typically performed using an excess of POCl₃, which acts as both the reagent and the solvent.[11] A tertiary amine base, such as N,N-dimethylaniline, is often added to act as a catalyst and to scavenge the HCl generated during the reaction.[9][11]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, carefully charge phosphorus oxychloride (POCl₃, 10-15 equivalents).
-
Substrate Addition: Slowly add the dried 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile (1 equivalent) to the POCl₃ with stirring.
-
Catalyst Addition: Heat the mixture to 55-60 °C. Slowly add N,N-dimethylaniline (2.1 equivalents) dropwise over 1-2 hours, maintaining the reaction temperature between 60-70 °C.[9]
-
Reaction Conditions: After the addition is complete, heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring by TLC.[11]
-
Workup: Cool the reaction mixture to room temperature. Remove the excess POCl₃ by distillation under reduced pressure. Very carefully and slowly, pour the residue onto a vigorously stirred mixture of crushed ice and water. Maintain the temperature of the quench mixture below 50 °C.[9]
-
Isolation and Purification: Adjust the pH of the resulting suspension to neutral (pH ~7) with a suitable base (e.g., 50% aqueous sodium hydroxide). Collect the precipitated solid by filtration, wash with abundant cold water, and air-dry.[9] The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
References
- 1. ias.ac.in [ias.ac.in]
- 2. nbinno.com [nbinno.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
physicochemical properties of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Authored by a Senior Application Scientist
Foreword: Understanding the Core Utility
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a foundational scaffold in numerous bioactive molecules, while the strategically positioned chloro, methyl, and nitrile groups offer versatile handles for synthetic modification. The two chlorine atoms, in particular, serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups. This guide provides an in-depth analysis of its core physicochemical properties, offering researchers, scientists, and drug development professionals the foundational knowledge required for its effective application.
Chemical Identity and Structural Elucidation
A precise understanding of a molecule's identity is the bedrock of all subsequent research. This section defines the fundamental structural and identifying characteristics of this compound.
Nomenclature and Identifiers
-
Systematic Name: this compound
-
CAS Number: 76574-36-2[1]
-
Molecular Formula: C₆H₃Cl₂N₃[2]
-
Molecular Weight: 188.02 g/mol [2]
Molecular Structure
The molecule consists of a pyrimidine ring substituted at the 2-position with a methyl group, at the 4- and 6-positions with chlorine atoms, and at the 5-position with a nitrile group. The electron-withdrawing nature of the chlorine atoms and the nitrile group significantly influences the reactivity of the pyrimidine ring.
Caption: 2D structure of this compound.
Physical and Chemical Properties
The macroscopic properties of a compound dictate its handling, storage, and application. The data presented here are compiled from various chemical suppliers and databases.
Summary of Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Molecular Weight | 188.02 g/mol | [2] |
| Flash Point | 114 °C | [2] |
| Melting Point | Data not available. For the related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, the melting point is 106-110 °C. | [3] |
| Boiling Point | Data not available. | |
| Solubility | The related compound, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbonitrile, is soluble in Chloroform and Ethyl Acetate. | [4] |
Stability and Reactivity
-
Stability: Stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents, Strong acids[5].
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas[5].
-
Reactivity: The chlorine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, making this compound a valuable precursor for creating diverse libraries of pyrimidine derivatives[6].
Spectroscopic Profile
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl protons.
-
CH₃ (s, 3H): Expected around δ 2.5-2.8 ppm. The exact chemical shift would be influenced by the combined electron-withdrawing effects of the two chlorine atoms and the nitrile group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum will be more complex and informative for structural confirmation.
-
CH₃: A peak in the aliphatic region, expected around δ 20-25 ppm.
-
C-CN: The carbon of the nitrile group, expected around δ 115-120 ppm.
-
Aromatic Carbons: Four distinct signals are expected for the pyrimidine ring carbons (C2, C4, C5, C6). The carbons bonded to chlorine (C4, C6) would appear downfield, likely in the δ 160-170 ppm range. The C2 carbon attached to the methyl group and flanked by two nitrogens would also be significantly downfield. The C5 carbon, substituted with the nitrile group, will have a unique chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C≡N Stretch: A sharp, medium-intensity peak is expected in the range of 2220-2260 cm⁻¹. This is a characteristic peak for a nitrile group.
-
C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyrimidine ring stretching vibrations.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, are indicative of the carbon-chlorine bonds.
-
C-H Stretch: Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a characteristic isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The expected peaks would be at m/z 187 (for ³⁵Cl₂), 189 (for ³⁵Cl³⁷Cl), and 191 (for ³⁷Cl₂), with a relative intensity ratio of approximately 9:6:1.
Experimental Protocols
To ensure scientific integrity, the methods for characterizing this compound must be robust and reproducible.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property indicative of purity. A sharp, narrow melting range suggests a high-purity sample, whereas a broad, depressed range indicates the presence of impurities.
Methodology:
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Perform a second measurement with a new sample, using a slow ramp rate (1-2 °C/min) starting from ~20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Caption: Workflow for determining the melting point of a solid sample.
Protocol: Structural Verification by NMR Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom.
Methodology:
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound.
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with analyte peaks[7].
-
Shimming: Place the NMR tube in the spectrometer and perform an automated shimming routine to optimize the magnetic field homogeneity.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional) Perform advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) if further structural confirmation is needed.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID).
-
Analysis: Integrate the ¹H signals and assign chemical shifts for all peaks in both ¹H and ¹³C spectra, comparing them to expected values.
Safety, Handling, and Storage
Given its chemical nature, proper handling of this compound is paramount to ensure laboratory safety.
GHS Hazard Information
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Warning[8]
-
Hazard Statements:
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[8][9].
-
Skin Protection: Wear impervious, flame-resistant protective clothing and gloves (e.g., nitrile rubber)[8][9].
-
Respiratory Protection: Use a full-face respirator with appropriate cartridges if exposure limits are exceeded or if irritation is experienced[8]. Work should be conducted in a well-ventilated area or a laboratory fume hood[9][10].
Storage
-
Store in a well-ventilated place[8].
-
Keep the container tightly closed in a dry environment[9].
-
Store locked up[8].
Conclusion
This compound is a synthetically valuable building block with a well-defined, albeit reactive, chemical profile. Its properties are dominated by the electron-deficient pyrimidine ring and the versatile chloro and nitrile functional groups. A thorough understanding of its physicochemical properties, spectroscopic signature, and safety requirements—as detailed in this guide—is essential for any researcher aiming to leverage this compound in the synthesis of novel chemical entities for pharmaceutical or material applications.
References
- 1. This compound | 76574-36-2 [amp.chemicalbook.com]
- 2. This compound | 76574-36-2 | BDA57436 [biosynth.com]
- 3. 4,6-二氯-2-(甲硫基)嘧啶-5-腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 33097-13-1 CAS MSDS (4,6-DICHLORO-2-(METHYLTHIO)PYRIMIDINE-5-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. mdpi.com [mdpi.com]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
4,6-dichloro-2-methylpyrimidine-5-carbonitrile CAS number 76574-36-2
An In-depth Technical Guide to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (CAS 76574-36-2)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development. It delves into the core characteristics of this compound, a pivotal heterocyclic intermediate. The content moves beyond a simple recitation of facts to explain the causality behind its synthesis, reactivity, and application, providing field-proven insights into its utility.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a highly functionalized pyrimidine derivative. The pyrimidine ring is a fundamental structural motif in nucleic acids (cytosine, thymine, and uracil) and is consequently recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to a vast range of therapeutic agents, including anticancer and antiviral drugs.[2]
The subject of this guide, with its distinct arrangement of two reactive chlorine atoms, an electron-withdrawing nitrile group, and a methyl group, presents a unique combination of electronic and steric properties. These features make it an exceptionally valuable starting material for the synthesis of complex molecular architectures, particularly in the discovery of kinase inhibitors and other targeted therapeutics.[3][4] The strategic placement of reactive sites allows for controlled, sequential modifications, enabling the construction of diverse chemical libraries for drug screening programs.
Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below, providing a quick reference for laboratory use. This data is essential for reaction planning, solvent selection, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 76574-36-2 | [5][6][7] |
| Molecular Formula | C₆H₃Cl₂N₃ | [6][7] |
| Molecular Weight | 188.01 g/mol | [6][7] |
| Appearance | Off-white crystalline solid | [8] |
| Flash Point | 114 °C | [7] |
| SMILES String | CC1=NC(=C(C(=N1)Cl)C#N)Cl | [7] |
| InChI Key | Not readily available in search results. |
Synthesis Pathway and Protocol
While a direct, single-publication synthesis for this compound was not found, its structure strongly suggests a synthetic route originating from precursors rich in nitrile and amine functionalities. A chemically sound and widely practiced approach for pyrimidine synthesis involves the condensation of an amidine with a β-dicarbonyl compound or its equivalent.[9][10]
A highly plausible precursor is 2-aminoprop-1-ene-1,1,3-tricarbonitrile, which is itself a dimer of malononitrile.[11][12] This intermediate contains the necessary carbon and nitrogen framework. The proposed synthesis involves a cyclization reaction followed by chlorination.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target compound from a malononitrile dimer.
Experimental Protocol: A Representative Synthesis
This protocol is a representative procedure based on established methods for pyrimidine synthesis and chlorination.[13][14][15]
Step 1: Cyclization to form 4-amino-6-hydroxy-2-methylpyrimidine-5-carbonitrile
-
To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous ethanol, add acetamidine hydrochloride (1.0 equivalent). Stir for 30 minutes at room temperature to form the free amidine.
-
Add 2-aminoprop-1-ene-1,1,3-tricarbonitrile (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with glacial acetic acid.
-
The resulting precipitate (the intermediate pyrimidinone) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Chlorination to yield this compound
-
In a flask equipped with a reflux condenser and a gas trap, suspend the dried intermediate pyrimidinone (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline (0.1 equivalents).[14]
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Chemical Reactivity: The SNAr Reaction
The reactivity of this compound is dominated by the two chlorine atoms, which are activated towards nucleophilic aromatic substitution (SNAr).[8][16][17] The electron-withdrawing nitrile group at the C5 position further enhances the electrophilicity of the C4 and C6 positions, making them highly susceptible to attack by nucleophiles.
Regioselectivity
In this symmetrically substituted pyrimidine, the C4 and C6 positions are electronically equivalent. Therefore, monosubstitution will typically yield a single product. However, controlling the reaction to achieve monosubstitution versus disubstitution requires careful management of stoichiometry and reaction conditions (temperature, reaction time). Generally, using one equivalent of the nucleophile at lower temperatures favors monosubstitution.
Typical SNAr Workflow
Caption: A generalized workflow for SNAr reactions on the title compound.
Protocol: General Monosubstitution with an Amine
-
Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Add the desired primary or secondary amine (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction for 2-24 hours. The reaction can be gently heated if necessary. Monitor progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in a solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify via column chromatography or recrystallization.
This stepwise introduction of nucleophiles is a cornerstone of library synthesis in drug discovery, allowing for the creation of vast arrays of related compounds from a single, versatile core.[18]
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors are a major class of modern therapeutics.[3][19] The pyrimidine ring is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[2][10]
This compound serves as an ideal starting point for the synthesis of such inhibitors. The two chlorine atoms act as handles for introducing different chemical groups that can target specific regions of the kinase active site, such as the solvent-exposed region or the allosteric back pocket.[20][21]
Drug Development Workflow
Caption: Use of the title compound as a scaffold in kinase inhibitor development.
This strategy was famously employed in the synthesis of Dasatinib, a multi-kinase inhibitor.[19] Although Dasatinib itself uses a different dichloropyrimidine, the synthetic logic of sequential SNAr reactions is identical and highlights the industrial relevance of this chemical class.[19][22]
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not available in the cited literature, chemical shifts can be reliably predicted based on extensive NMR databases and the known effects of substituents on the pyrimidine ring.[23][24][25]
| Nucleus | Atom Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| ¹³C NMR | C2 (bearing -CH₃) | 165 - 170 | Typical for a substituted pyrimidine carbon between two nitrogens. |
| C4 / C6 (bearing -Cl) | 160 - 165 | Highly deshielded due to adjacent nitrogen and chlorine atoms. | |
| C5 (bearing -CN) | 105 - 115 | Shielded relative to other ring carbons, but deshielded by the nitrile group. | |
| -C N | 115 - 120 | Characteristic chemical shift for a nitrile carbon. | |
| -C H₃ | 20 - 25 | Typical for a methyl group attached to an aromatic ring. | |
| ¹H NMR | -CH₃ | 2.5 - 2.8 | Protons of a methyl group attached to the electron-deficient pyrimidine ring. |
Note: Predictions are based on general principles of NMR spectroscopy and data for analogous structures.[23][26] Actual values may vary depending on the solvent and experimental conditions.
Safety, Handling, and Storage
Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety protocols. The following information is synthesized from available Safety Data Sheets (SDS).[27][28][29]
| Category | Guideline |
| GHS Hazards | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335).[7][27] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, impervious protective gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated fume hood. If dust is generated, a respirator is recommended.[27][28] |
| Handling | Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[27][28] |
| Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.[27][29] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[27][29] |
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 76574-36-2 [chemicalbook.com]
- 6. 76574-36-2 | CAS DataBase [m.chemicalbook.com]
- 7. This compound | 76574-36-2 | BDA57436 [biosynth.com]
- 8. studylib.net [studylib.net]
- 9. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buy 2-aminoprop-1-ene-1,1,3-tricarbonitrile | 868-54-2 [smolecule.com]
- 12. 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | 868-54-2 [chemicalbook.com]
- 13. asianpubs.org [asianpubs.org]
- 14. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 15. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 17. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 18. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. asianpubs.org [asianpubs.org]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. organicchemistrydata.org [organicchemistrydata.org]
- 25. epfl.ch [epfl.ch]
- 26. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]
- 27. echemi.com [echemi.com]
- 28. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 29. fishersci.com [fishersci.com]
A Spectroscopic Guide to 4,6-dichloro-2-methylpyrimidine-5-carbonitrile: Predictive Analysis and Experimental Protocols
An In-depth Technical Guide Topic: 4,6-dichloro-2-methylpyrimidine-5-carbonitrile Spectroscopic Data (NMR, IR, MS) Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug discovery, appearing in numerous therapeutic agents.[1][2] The specific analogue, this compound, presents a versatile platform for further functionalization via nucleophilic aromatic substitution (SNAr) at the chloro-positions, offering a pathway to novel molecular entities. Unambiguous structural confirmation is the cornerstone of chemical synthesis, and a multi-technique spectroscopic approach is essential for this validation.[3]
Molecular Structure and Functional Characteristics
The structure of this compound combines several key functional groups that dictate its spectroscopic signature: an electron-deficient pyrimidine ring, two reactive chloro-substituents, a methyl group, and a nitrile moiety.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule.[3]
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to be remarkably simple, a direct consequence of the molecule's substitution pattern.
-
Expected Signal: A single sharp singlet is anticipated.
-
Origin: This signal arises from the three equivalent protons of the methyl (–CH₃) group attached to the C2 position of the pyrimidine ring.
-
Predicted Chemical Shift (δ): Approximately 2.7 - 2.9 ppm. The electron-withdrawing character of the dichloropyrimidine ring will deshield these protons, shifting them downfield from a typical alkyl-substituted aromatic ring.
-
Causality: The absence of adjacent protons means there will be no spin-spin coupling, resulting in a singlet multiplicity. There are no other protons on the pyrimidine ring itself, leading to a clean spectrum devoid of signals in the aromatic region (typically 6-9 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insight into the carbon backbone, with five distinct signals expected, corresponding to the five unique carbon environments.
-
Signal Prediction:
-
Methyl Carbon (–CH₃): Expected around 20-25 ppm.
-
Nitrile Carbon (–C≡N): A characteristic, relatively weak signal predicted in the 114-118 ppm range.
-
C5 (attached to –CN): Predicted around 110-120 ppm. This carbon is shielded by the nitrile group but deshielded by the adjacent chloro-substituted carbons.
-
C2 (attached to –CH₃): Predicted to be the most deshielded carbon, likely >170 ppm, due to its position between two nitrogen atoms.
-
C4 and C6 (attached to –Cl): These carbons are chemically equivalent and are expected to produce a single signal. Strong deshielding from both the adjacent nitrogen atoms and the directly attached chlorine atoms places this signal in the range of 160-165 ppm.
-
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 2.7 - 2.9 | Singlet | –CH₃ |
| ¹³C | 20 - 25 | Quartet (in ¹H-coupled) | –CH₃ |
| ¹³C | 114 - 118 | Singlet | –C≡N |
| ¹³C | 110 - 120 | Singlet | C5 |
| ¹³C | > 170 | Singlet | C2 |
| ¹³C | 160 - 165 | Singlet | C4, C6 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an invaluable tool for the rapid identification of key functional groups by probing their vibrational frequencies.[4] The predicted IR spectrum for this compound will be dominated by absorptions from the nitrile and the substituted pyrimidine ring.
-
Key Vibrational Modes:
-
C≡N Stretch: The most diagnostic peak is expected to be a sharp, strong absorption in the 2230-2250 cm⁻¹ region. The conjugation with the pyrimidine ring slightly lowers the frequency compared to a simple alkyl nitrile.
-
C=N and C=C Ring Stretching: Multiple strong to medium bands are predicted in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyrimidine ring vibrations.
-
C-H Stretching and Bending: Aliphatic C-H stretching from the methyl group will appear as weak to medium bands just below 3000 cm⁻¹ (approx. 2950-2990 cm⁻¹ ). C-H bending vibrations are expected around 1450 cm⁻¹ and 1380 cm⁻¹ .
-
C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 850 cm⁻¹ , corresponding to the C-Cl bonds.
-
Table 2: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 2230 - 2250 | Strong, Sharp | C≡N Stretch |
| 1400 - 1600 | Medium to Strong | C=N, C=C Aromatic Ring Stretch |
| 2950 - 2990 | Weak to Medium | Aliphatic C-H Stretch (–CH₃) |
| 1380 - 1450 | Medium | Aliphatic C-H Bend (–CH₃) |
| < 850 | Strong | C-Cl Stretch |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information based on the fragmentation pattern of the ionized molecule.[3]
-
Molecular Ion (M⁺): The molecular formula is C₆H₃Cl₂N₃. The nominal mass is 187 g/mol .
-
Isotopic Pattern: The presence of two chlorine atoms will generate a highly characteristic isotopic cluster for the molecular ion. The ratio of the peaks at M, M+2, and M+4 will be approximately 9:6:1 , arising from the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This pattern is a definitive indicator of a dichloro-substituted compound.
-
Predicted Fragmentation: Electron Ionization (EI) would likely induce the following fragmentation pathways:
-
Loss of a Chlorine radical ([M-Cl]⁺): A common fragmentation for chloro-aromatics, leading to a significant peak at m/z 152.
-
Loss of the Methyl radical ([M-CH₃]⁺): Cleavage of the methyl group would result in a peak at m/z 172.
-
Loss of Hydrogen Cyanide ([M-HCN]⁺): Ejection of HCN from the pyrimidine ring is another plausible pathway.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Self-Validating Experimental Protocols
These protocols are designed for robust data acquisition. Successful structural elucidation relies on cross-validation between these techniques. For instance, the molecular formula determined by high-resolution MS must match the elements and degrees of unsaturation inferred from NMR and IR data.
Protocol: NMR Data Acquisition (¹H and ¹³C)
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity (<1 Hz line width on a reference peak).
-
Tune the probe for both ¹H and ¹³C frequencies.[3]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 30° or 45° pulse angle.
-
Set the spectral width to cover 0-12 ppm.
-
Use a relaxation delay (d1) of 2 seconds and an acquisition time of at least 3 seconds.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0-200 ppm.
-
Use a relaxation delay of 3-5 seconds to ensure quantitative detection of quaternary carbons.
-
Co-add 1024 scans or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol: ATR-FTIR Data Acquisition
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping with isopropyl alcohol and performing a background scan.[5]
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Use a resolution of 4 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum is typically displayed in transmittance or absorbance. Label the major peaks corresponding to the key functional groups.
Protocol: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.[6]
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet: Set to 250 °C with a splitless injection.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Data Analysis: Analyze the total ion chromatogram to find the peak corresponding to the compound. Examine the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. For accurate mass, use an ESI-TOF or Orbitrap instrument.
Conclusion
This guide provides a comprehensive, predictive spectroscopic profile for this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data are highly characteristic and, when taken together, should allow for the unequivocal identification and structural confirmation of this valuable synthetic intermediate. The provided protocols offer a standardized methodology for researchers to obtain empirical data, which remains the gold standard for chemical characterization.
References
The Dichotomous Reactivity of the Nitrile Group on Dichloromethylpyrimidine Scaffolds: A Technical Guide for Drug Development Professionals
Foreword: Unlocking the Synthetic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the pyrimidine core stands as a "privileged structure," a foundational motif in a multitude of approved therapeutics, from anticancer agents to antivirals.[1] The strategic functionalization of this heterocycle is a cornerstone of drug design, enabling the fine-tuning of pharmacological properties. Among the vast array of substituted pyrimidines, those bearing a dichloromethyl moiety and a nitrile group present a particularly intriguing synthetic puzzle. The potent electron-withdrawing nature of the dichloromethyl group, coupled with the inherent electronic characteristics of the pyrimidine ring, imbues the nitrile group with a unique and often dichotomous reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the nitrile group in dichloromethylpyrimidines, offering field-proven insights and detailed protocols to empower researchers in harnessing the full synthetic potential of this versatile scaffold.
The Electronic Landscape: Understanding the Push and Pull
The reactivity of the nitrile group (-C≡N) is fundamentally dictated by the electrophilicity of its carbon atom. In the context of a dichloromethylpyrimidine, several electronic factors are at play:
-
The Pyrimidine Ring: As a heteroaromatic system, the pyrimidine ring is inherently electron-deficient, withdrawing electron density from its substituents. This effect enhances the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack.[2]
-
The Dichloromethyl Group (-CHCl₂): This group exerts a strong electron-withdrawing inductive effect (-I), further polarizing the pyrimidine ring and, consequently, the attached nitrile group. This heightened electrophilicity is a double-edged sword: while it activates the nitrile for certain transformations, it can also influence the reactivity of the chloro-substituents on the pyrimidine ring, leading to competing reaction pathways.
This interplay of electronic effects creates a nuanced reactivity profile where the nitrile group can act as a versatile synthetic handle, provided the reaction conditions are carefully controlled to manage chemoselectivity.
Navigating the Competitive Landscape: Reactivity of the Chloro Groups
A critical aspect of manipulating the nitrile group on a dichloropyrimidine scaffold is understanding the competing reactivity of the chloro substituents. In molecules such as 2,4-dichloro-5-cyanopyrimidine, the two chlorine atoms are not electronically equivalent, leading to regioselective nucleophilic aromatic substitution (SNAr).
Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at the C2 position. This preference is attributed to the greater contribution of the C4 carbon to the Lowest Unoccupied Molecular Orbital (LUMO), rendering it more electrophilic. However, this inherent selectivity can be modulated by several factors:
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position.
-
Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the C4/C2 selectivity.
-
Nature of the Nucleophile: Certain nucleophiles exhibit an intrinsic preference for one position over the other. For instance, tertiary amines have been shown to favor substitution at the C2 position.
A thorough understanding of these factors is paramount for designing selective transformations that target the nitrile group without unintended reactions at the chloro-positions.
Key Transformations of the Nitrile Group
The activated nature of the nitrile group on dichloromethylpyrimidine opens the door to a variety of valuable chemical transformations.
Hydrolysis: Accessing Amides and Carboxylic Acids
The conversion of the nitrile to a primary amide or a carboxylic acid is a fundamental transformation in drug discovery, often employed to introduce hydrogen bond donors and acceptors or to serve as a precursor for further functionalization.
Mechanistic Insight: The hydrolysis of nitriles can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon for attack by water. In basic media, the hydroxide ion directly attacks the nitrile carbon. The reaction proceeds through an amide intermediate, which can be isolated under carefully controlled, milder conditions.[3] Harsh conditions typically lead to the full hydrolysis to the carboxylic acid.[4]
Field-Proven Protocols:
While specific protocols for the hydrolysis of the nitrile on a dichloromethylpyrimidine are not extensively documented, the following procedures, adapted from related pyrimidine systems, serve as excellent starting points.
Protocol 1: Selective Hydrolysis to the Amide
| Parameter | Value | Rationale |
| Reagents | 2,4-dichloro-5-cyanopyrimidine, Urea-Hydrogen Peroxide (UHP), K₂CO₃ | UHP provides a mild, in situ source of hydrogen peroxide under basic conditions, favoring the formation of the amide over the carboxylic acid. |
| Solvent | Acetone/Water | A co-solvent system to ensure solubility of both the starting material and reagents. |
| Temperature | 0 °C to Room Temperature | Lower temperatures help to control the exothermicity of the reaction and prevent over-hydrolysis. |
| Reaction Time | 2-6 hours | Monitored by TLC or LC-MS to ensure consumption of starting material and minimize byproduct formation. |
Step-by-Step Methodology:
-
Dissolve 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add K₂CO₃ (2.0 eq) and Urea-Hydrogen Peroxide (3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Complete Hydrolysis to the Carboxylic Acid
| Parameter | Value | Rationale |
| Reagents | 2,4-dichloro-5-cyanopyrimidine, 6M H₂SO₄ | Strong acidic conditions and elevated temperature drive the hydrolysis past the amide stage to the carboxylic acid.[3] |
| Solvent | Water/Dioxane | A co-solvent system to aid in the solubility of the organic substrate. |
| Temperature | Reflux (approx. 100 °C) | To provide the necessary activation energy for the complete hydrolysis of both the nitrile and the intermediate amide. |
| Reaction Time | 12-24 hours | Extended reaction time is often required for complete conversion. |
Step-by-Step Methodology:
-
Suspend 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in a mixture of dioxane and 6M aqueous sulfuric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material and amide intermediate are consumed.
-
Cool the reaction mixture to room temperature and pour it onto ice.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Reduction: Forging Aminomethylpyrimidines
The reduction of the nitrile group to a primary amine provides a flexible linker and a basic center, which can be crucial for modulating the pharmacokinetic properties of a drug candidate.
Mechanistic Insight: The reduction of nitriles to primary amines is typically achieved using strong hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[5] The reaction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. Catalytic hydrogenation proceeds via the addition of hydrogen across the carbon-nitrogen triple bond in the presence of a metal catalyst. A common challenge is the formation of secondary and tertiary amine byproducts through the reaction of the initially formed amine with the intermediate imine.
Field-Proven Protocols:
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
| Parameter | Value | Rationale |
| Reagents | 2,4-dichloro-5-cyanopyrimidine, LiAlH₄ | A powerful reducing agent capable of converting nitriles to primary amines. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic ether solvent that is stable to LiAlH₄. |
| Temperature | 0 °C to Reflux | The reaction is typically initiated at a lower temperature for controlled addition of the reagent and then heated to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aminomethylpyrimidine by column chromatography.
Grignard Addition: Constructing Ketone Scaffolds
The reaction of the nitrile group with Grignard reagents provides a powerful method for carbon-carbon bond formation, leading to the synthesis of ketones after acidic workup.
Mechanistic Insight: The Grignard reagent acts as a strong carbon nucleophile, attacking the electrophilic carbon of the nitrile to form a magnesium salt of an imine. This intermediate is stable to further attack by the Grignard reagent. Subsequent hydrolysis with aqueous acid converts the imine to a ketone.[6][7]
Field-Proven Protocols:
Protocol 4: Grignard Reaction to Synthesize Ketones
| Parameter | Value | Rationale |
| Reagents | 2,4-dichloro-5-cyanopyrimidine, Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 eq) | The organometallic reagent provides the carbon nucleophile for addition to the nitrile. |
| Solvent | Anhydrous Diethyl Ether or THF | Standard aprotic solvents for Grignard reactions. |
| Temperature | 0 °C to Room Temperature | The reaction is typically started at a lower temperature and allowed to proceed at room temperature. |
| Reaction Time | 2-8 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add the Grignard reagent (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-8 hours.
-
Monitor the reaction for the consumption of the starting material.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography.
[3+2] Cycloaddition: Formation of Tetrazoles
The conversion of a nitrile to a tetrazole ring is a widely used bioisosteric replacement for a carboxylic acid group in medicinal chemistry, often improving the metabolic stability and pharmacokinetic profile of a compound.
Mechanistic Insight: The most common method for tetrazole synthesis is the [3+2] cycloaddition of an azide, typically sodium azide, with the nitrile. The reaction is often catalyzed by a Lewis acid (e.g., zinc chloride) or a Brønsted acid (e.g., ammonium chloride) to activate the nitrile. The mechanism can be either a concerted or a stepwise process.
Field-Proven Protocols:
Protocol 5: Synthesis of 5-(2,4-dichloropyrimidin-5-yl)-1H-tetrazole
| Parameter | Value | Rationale |
| Reagents | 2,4-dichloro-5-cyanopyrimidine, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Sodium azide serves as the azide source, and ammonium chloride acts as a proton source to activate the nitrile. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent suitable for this type of reaction. |
| Temperature | 100-120 °C | Elevated temperatures are typically required to drive the cycloaddition. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
Step-by-Step Methodology:
-
To a solution of 2,4-dichloro-5-cyanopyrimidine (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid.
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization.
Visualizing the Reaction Pathways
To better illustrate the synthetic possibilities and the interplay of reactive sites, the following diagrams outline the key transformations of the nitrile group on a dichloromethylpyrimidine core.
Caption: Key transformations of the nitrile group on a dichloromethylpyrimidine scaffold.
Caption: Step-by-step workflow for the selective hydrolysis of the nitrile to an amide.
Conclusion and Future Perspectives
The nitrile group on dichloromethylpyrimidine scaffolds represents a highly versatile functional group whose reactivity is significantly enhanced by the electron-withdrawing nature of the pyrimidine ring and the dichloromethyl substituent. While this activation facilitates a range of valuable transformations including hydrolysis, reduction, Grignard addition, and cycloaddition, it also necessitates a nuanced understanding of the competing reactivity at the chloro-positions. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers and drug development professionals to navigate the synthetic challenges and unlock the full potential of this privileged scaffold. As the demand for novel therapeutics continues to grow, the strategic manipulation of such reactive intermediates will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
electrophilic and nucleophilic sites of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrimidine core is a common motif in numerous biologically active molecules, including anticancer and antibacterial agents.[1] The strategic placement of two chlorine atoms, a methyl group, and a powerful electron-wielding carbonitrile group endows this molecule with a distinct and exploitable reactivity profile. Understanding the interplay of these functional groups is paramount for its effective utilization as a building block in the synthesis of complex molecular architectures.
This guide provides a detailed analysis of the electronic landscape of this compound, identifying its key electrophilic and nucleophilic centers. We will delve into the mechanistic underpinnings of its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), and provide practical, field-proven insights for its synthetic manipulation.
Electronic Architecture and Prediction of Reactive Sites
The reactivity of this compound is dictated by the electronic properties of its substituted pyrimidine ring. The pyrimidine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is significantly amplified by the substituents.
-
Electrophilic Centers : The primary drivers of electrophilicity are the powerful electron-withdrawing groups attached to the ring.
-
C4 and C6 Positions : These carbon atoms are bonded to highly electronegative chlorine atoms. The chlorines exert a strong negative inductive effect (-I), withdrawing electron density and rendering the C4 and C6 positions highly electron-poor and thus, highly electrophilic. This makes them prime targets for nucleophilic attack.[2] The electron-deficient nature of the pyrimidine ring greatly facilitates this process.[3]
-
The Cyano Group (-C≡N) : The carbonitrile group is one of the strongest electron-withdrawing groups due to both a powerful inductive effect and a resonance effect. It drastically lowers the electron density of the entire aromatic system, further activating the C4 and C6 positions towards nucleophilic displacement.
-
The Methyl Group (-CH₃) : In contrast, the methyl group at the C2 position is weakly electron-donating through hyperconjugation. This slightly increases the electron density at C2 relative to C4 and C6, making it a less favorable site for nucleophilic attack.[4]
-
-
Nucleophilic Centers :
-
Ring Nitrogens (N1 and N3) : The two nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them the primary nucleophilic and basic sites on the molecule. They can be readily protonated by acids or coordinate to Lewis acids and metal centers.
-
Nitrile Nitrogen : The nitrogen of the cyano group also has a lone pair, but its nucleophilicity is significantly reduced due to the sp-hybridization and the electronegativity of the nitrogen atom itself.
-
Summary of Predicted Reactive Sites
| Site | Type | Controlling Factors | Predicted Reactivity |
| C4 / C6 | Electrophilic | -I effect of Chlorine; -I & -R effects of Cyano group; Electron-deficient ring | Highly susceptible to Nucleophilic Aromatic Substitution (SNAr) |
| C2 | Electrophilic | Electron-donating CH₃ group | Significantly less reactive to nucleophilic attack than C4/C6 |
| Nitrile Carbon | Electrophilic | Polarization of C≡N bond | Susceptible to nucleophilic addition (e.g., hydrolysis), but typically requires harsher conditions than SNAr |
| N1 / N3 | Nucleophilic | Lone pair of electrons | Basic sites; can be protonated or coordinate to Lewis acids |
The Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most synthetically valuable reaction for this compound is the Nucleophilic Aromatic Substitution (SNAr). The extreme electron-deficient nature of the ring allows for the facile and often regioselective displacement of the chloride leaving groups by a vast array of nucleophiles.[2]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: A nucleophile adds to one of the highly electrophilic carbons (C4 or C6), breaking the aromaticity of the ring.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyrimidine ring and, crucially, onto the powerful electron-withdrawing cyano group, which provides exceptional stabilization for this intermediate.
-
Elimination and Aromatization: The chloride ion, an excellent leaving group, is expelled, restoring the aromaticity of the pyrimidine ring and yielding the final substituted product.
Visualizing the SNAr Mechanism
Caption: General mechanism for SNAr on the pyrimidine core.
Regioselectivity Considerations
In the case of this compound, the C4 and C6 positions are electronically similar. Therefore, monosubstitution with one equivalent of a nucleophile may lead to a mixture of the 4- and 6-substituted isomers. However, by controlling stoichiometry, sequential and selective disubstitution can be achieved, allowing for the creation of differentially functionalized pyrimidines. The C2 position is generally unreactive towards SNAr under typical conditions due to the deactivating effect of the methyl group.[5]
Experimental Protocol: Mono-Amination via SNAr
This protocol provides a representative, self-validating workflow for the selective monosubstitution of a dichloropyrimidine derivative with an amine nucleophile. This method can be adapted for this compound.
Objective: To synthesize 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile (representative example).
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (e.g., morpholine, 1.1 eq.)
-
Aprotic polar solvent (e.g., Acetonitrile, Dioxane, or DMF)
-
Tertiary amine base (e.g., DIPEA or Et₃N, 1.5 eq.)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1-0.5 M concentration).
-
Base Addition: Add the base, such as Diisopropylethylamine (DIPEA), (1.5 eq.) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) to the stirred reaction mixture at room temperature. For less reactive nucleophiles, gentle heating (e.g., to 50-80°C) may be necessary.[3]
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the solvent. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel to isolate the desired mono-substituted product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for SNAr amination reaction.
Conclusion
This compound is a textbook example of a highly activated heterocyclic electrophile. The convergence of an electron-deficient pyrimidine core with three powerful electron-withdrawing substituents makes the C4 and C6 positions exceptionally vulnerable to nucleophilic attack. This predictable and robust reactivity through the SNAr mechanism allows for the controlled, sequential introduction of diverse functionalities. For drug development professionals and synthetic chemists, this molecule represents a powerful and versatile platform for the rapid construction of novel compound libraries, enabling extensive structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to the Solubility of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and efficacy. This guide provides a comprehensive framework for understanding and determining the solubility of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, we present a foundational guide that combines theoretical principles with robust, field-proven experimental protocols. This document is designed to empower researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound and its analogs in a range of organic solvents. We will delve into the thermodynamic basis of solubility, explore the structural and solvent-related factors that govern this property, and provide a detailed, step-by-step methodology for its experimental determination using the gold-standard isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification.
Introduction: The Critical Role of Solubility in Drug Development
This compound is a substituted pyrimidine, a class of heterocyclic compounds that forms the scaffold for numerous therapeutic agents. The specific functional groups—two chloro substituents, a methyl group, and a carbonitrile moiety—impart a unique electronic and steric profile that dictates its interaction with solvents and, ultimately, its behavior in biological systems.
Solubility is a cornerstone of preformulation studies.[1] Poor aqueous solubility can be a major impediment to oral absorption and bioavailability, while solubility in organic solvents is crucial for synthesis, purification, crystallization, and the formulation of various dosage forms.[2][3] Understanding the solubility profile across a spectrum of solvents is therefore not merely an academic exercise but a critical step in de-risking a potential drug candidate and accelerating its development timeline.[3]
This guide will focus on thermodynamic solubility , which represents the true equilibrium solubility of a compound at a given temperature and pressure when the dissolved solute is in equilibrium with an excess of the undissolved solid.[1][4] This is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate the true solubility due to the formation of metastable supersaturated solutions.[4]
Theoretical Foundations of Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the principles of enthalpy and entropy.[5][6] The overarching principle is that a system naturally moves toward a state of lower energy and higher disorder.[5] The solubility of a compound is dictated by the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.
2.1. "Like Dissolves Like": The Role of Polarity and Intermolecular Forces
The adage "like dissolves like" remains a powerful guiding principle in solubility science.[7][8][9] It encapsulates the idea that substances with similar polarities and intermolecular forces are more likely to be miscible.
-
Polar Solutes dissolve in Polar Solvents . These interactions are governed by dipole-dipole forces and, in many cases, hydrogen bonding.
-
Non-polar Solutes dissolve in Non-polar Solvents , primarily through weaker London dispersion forces.
For this compound, the molecule possesses both polar and non-polar characteristics. The nitrogen atoms in the pyrimidine ring, the electronegative chlorine atoms, and the nitrile group create significant dipole moments, rendering the molecule polar. However, the methyl group and the aromatic ring itself contribute non-polar character. Its solubility will thus depend on the ability of a solvent to favorably interact with these distinct regions.
2.2. Influence of Molecular Structure and Substituents
The specific substituents on the pyrimidine ring are critical determinants of its solubility profile:[10][11]
-
Chloro Groups: These are electronegative and electron-withdrawing, contributing to the molecule's overall dipole moment. They can participate in dipole-dipole interactions.
-
Methyl Group: This is a non-polar, electron-donating group that will favor interactions with less polar solvents.
-
Carbonitrile Group (-C≡N): This group is strongly polar and can act as a hydrogen bond acceptor. Its presence can enhance solubility in solvents capable of hydrogen bonding.
The interplay of these groups results in a molecule that is unlikely to be highly soluble in either extremely polar (like water) or completely non-polar (like hexane) solvents. Its optimal solubility is expected in solvents of intermediate polarity.
2.3. The Impact of Solvent Properties
The choice of solvent is paramount. Key properties to consider include:
-
Polarity: A measure of the separation of charge in a molecule.
-
Dielectric Constant: A measure of a solvent's ability to separate ions. Solvents with high dielectric constants can better solvate charged or highly polar species.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor.
The table below summarizes the properties of common organic solvents relevant for solubility studies.
Table 1: Physicochemical Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Relative Polarity |
|---|---|---|---|---|---|
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | 0.009 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 | 0.099 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.326 | 9.0 | 0.309 |
| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.901 | 6.0 | 0.228 |
| Acetone | C₃H₆O | 56.1 | 0.790 | 20.7 | 0.355 |
| Acetonitrile (ACN) | C₂H₃N | 81.6 | 0.786 | 37.5 | 0.460 |
| Isopropyl Alcohol (IPA) | C₃H₈O | 82.2 | 0.785 | 18.3 | 0.546 |
| Ethanol (EtOH) | C₂H₅OH | 78.3 | 0.789 | 24.6 | 0.654 |
| Methanol (MeOH) | CH₃OH | 64.5 | 0.791 | 32.7 | 0.762 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.100 | 46.7 | 0.444 |
Data compiled from various sources.[12][13][14][15]
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The saturation shake-flask method is the most reliable technique for determining thermodynamic solubility.[4] It involves agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached.[16][17]
3.1. Principle
The core principle is to create a saturated solution where the rate of dissolution of the solid equals the rate of precipitation.[1] By ensuring an excess of solid material is present throughout the experiment, we can be confident that the resulting solution concentration represents the true solubility limit under the specified conditions.[4]
3.2. Step-by-Step Methodology
-
Preparation: Accurately weigh approximately 5-10 mg of this compound into a 2 mL glass vial.
-
Solvent Addition: Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vial. Place it on a vial roller or orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[17] Causality Check: This extended agitation time is crucial to overcome kinetic barriers and achieve a true thermodynamic equilibrium, which can vary significantly depending on the compound's crystal lattice energy and the solvent.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle. Carefully transfer the supernatant to a clean vial and centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any remaining suspended microparticles. Self-Validation: Centrifugation is a critical step to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured solubility.
-
Sample Collection: Immediately after centrifugation, carefully collect an aliquot of the clear supernatant for analysis. Be cautious not to disturb the solid pellet.
-
Dilution: Accurately dilute the supernatant with an appropriate solvent (usually the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the calibration curve. Record the dilution factor precisely.
Below is a diagram illustrating the experimental workflow for determining thermodynamic solubility.
Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.
Analytical Quantification via High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound in the saturated solution due to its specificity and sensitivity.[3][4]
4.1. Principle
The method relies on separating the analyte from any potential impurities on a chromatographic column. The detector response (typically peak area) is directly proportional to the concentration of the analyte. By comparing the response of the unknown sample to that of known standards, the concentration can be accurately determined.[18][19]
4.2. Step-by-Step HPLC Protocol
-
Preparation of Standards:
-
Create a primary stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Perform a series of serial dilutions to prepare at least five calibration standards that bracket the expected concentration of the diluted experimental samples.[20]
-
-
Instrumental Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of maximum absorbance for the compound (determined by a UV scan).
-
Column Temperature: 30 °C.
-
-
Calibration Curve Generation:
-
Inject each calibration standard into the HPLC system and record the corresponding peak area.
-
Plot the peak area (y-axis) against the known concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value > 0.995 is typically required to demonstrate linearity.[19][21]
-
-
Sample Analysis:
-
Inject the diluted supernatant sample from the solubility experiment.
-
Record the peak area for the analyte.
-
-
Solubility Calculation:
-
Use the regression equation to calculate the concentration of the diluted sample: Concentration_diluted = (Peak_Area_sample - b) / m.[22]
-
Calculate the original solubility in the solvent by multiplying by the dilution factor: Solubility (mg/mL) = Concentration_diluted * Dilution_Factor.
-
The following diagram outlines the HPLC quantification process.
Caption: HPLC Workflow for Quantifying Dissolved Compound.
Data Presentation and Predictive Insights
The acquired solubility data should be compiled into a structured table to facilitate analysis and comparison.
Table 2: Solubility Data for this compound
| Solvent | Dielectric Constant | Relative Polarity | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|---|
| n-Hexane | 1.9 | 0.009 | [Experimental Data] | [Calculated Data] |
| Toluene | 2.4 | 0.099 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | 9.0 | 0.309 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | 6.0 | 0.228 | [Experimental Data] | [Calculated Data] |
| Acetone | 20.7 | 0.355 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | 37.5 | 0.460 | [Experimental Data] | [Calculated Data] |
| Ethanol | 24.6 | 0.654 | [Experimental Data] | [Calculated Data] |
| Methanol | 32.7 | 0.762 | [Experimental Data] | [Calculated Data] |
| DMSO | 46.7 | 0.444 | [Experimental Data] | [Calculated Data] |
5.1. Predictive Thermodynamic Models
For advanced research, computational models can provide initial estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method that can predict activity coefficients in solution, which are then used to calculate solubility.[23][24] While these models are powerful for initial screening, they are not a substitute for experimental data, especially for complex, multifunctional molecules.[25] The experimental data generated using the protocols in this guide can, in turn, be used to refine and validate such predictive models.
Conclusion
This technical guide provides a robust, scientifically-grounded framework for determining and understanding the solubility of this compound in organic solvents. By combining a thorough understanding of the thermodynamic principles of dissolution with a meticulous experimental approach using the isothermal shake-flask method and HPLC quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in synthesis, purification, formulation, and the overall progression of new chemical entities through the drug discovery and development pipeline.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. evotec.com [evotec.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Video: Solubility - Concept [jove.com]
- 6. Solubility - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. scispace.com [scispace.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. Properties of Solvents Used in Organic Chemistry [murov.info]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. who.int [who.int]
- 18. The Role of Calibration Curves in Quantitative HPLC Analysis - GL Tec [gl-tec.com]
- 19. researchgate.net [researchgate.net]
- 20. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 21. microbiozindia.com [microbiozindia.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
thermal stability and decomposition of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in multi-step synthetic processes, which may involve elevated temperatures, necessitates a thorough understanding of its thermal stability and decomposition profile. This guide provides a comprehensive framework for evaluating the thermal behavior of this compound, outlining key experimental protocols, predicting potential decomposition pathways, and discussing the interpretation of thermal analysis data. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from related pyrimidine derivatives and general principles of thermal decomposition of halogenated organic compounds to offer a robust investigative strategy.
Introduction: The Significance of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical parameter throughout the drug development lifecycle. From synthesis and purification to formulation and storage, the compound's response to thermal stress can impact its purity, potency, and safety. Uncontrolled thermal decomposition can lead to the formation of potentially toxic byproducts, compromise batch-to-batch consistency, and pose safety hazards during manufacturing.
Pyrimidine derivatives are a cornerstone of many pharmaceutical compounds, valued for their diverse biological activities.[1] The subject of this guide, this compound, possesses multiple reactive sites—two chloro substituents, a nitrile group, and a methyl group—making it a versatile precursor for a wide range of molecular architectures. However, these same functional groups can also influence its thermal lability. Therefore, a proactive and systematic evaluation of its thermal properties is not just a matter of regulatory compliance but a fundamental aspect of robust process development and risk management.
Physicochemical Properties and Initial Hazard Assessment
Before embarking on detailed thermal analysis, a review of the known physicochemical properties and a preliminary hazard assessment are essential.
| Property | Value | Source |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline powder | [3] |
| Melting Point | 178-182°C | [3] |
| Flash Point | 114 °C | [2] |
The provided Safety Data Sheet (SDS) for this compound indicates several hazards, including being harmful if swallowed, causing skin and eye irritation, and being harmful if inhaled.[4] While specific thermal decomposition hazards are not detailed, the presence of chlorine and nitrogen in the molecule suggests that thermal degradation could release toxic gases such as hydrogen chloride (HCl), nitrogen oxides (NOx), and cyanide-containing compounds.[5][6]
Recommended Experimental Workflow for Thermal Stability Assessment
A multi-technique approach is crucial for a comprehensive understanding of the . The following experimental workflow is recommended.
Phase 1: Initial Screening with TGA and DSC
3.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and the number of decomposition steps.
-
Protocol:
-
Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[7]
-
Maintain an inert atmosphere using a nitrogen or argon purge (50-100 mL/min) to prevent oxidative decomposition.[7]
-
Record the sample weight as a function of temperature.
-
-
Interpretation of Results:
-
A stable baseline indicates the temperature range where the compound is thermally stable.
-
A sharp drop in the TGA curve signifies mass loss due to decomposition. The temperature at which this mass loss begins is the onset temperature of decomposition (Tonset).
-
The percentage of mass loss in each step can provide clues about the fragments being lost. For instance, the loss of chlorine atoms would correspond to a specific mass percentage change.
-
3.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To identify melting point, phase transitions, and the enthalpy of decomposition.[8]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into a sealed aluminum or gold-plated high-pressure crucible.[8] A hermetically sealed pan is crucial to contain any evolved gases and prevent evaporation before decomposition.
-
Place the sample and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 4 °C/min) under a nitrogen atmosphere.[8]
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
-
Interpretation of Results:
-
A sharp endothermic peak will correspond to the melting of the compound. The peak temperature can be compared with the known melting point to confirm purity.
-
Exothermic events following the melt indicate decomposition. The onset temperature of the exotherm provides information on the thermal hazard potential.
-
The area under the exothermic peak can be integrated to determine the enthalpy of decomposition (ΔHd), a critical parameter for safety assessments.[8]
-
Phase 2: Evolved Gas Analysis (EGA)
To identify the decomposition products, coupling the TGA to a mass spectrometer (MS) or an FTIR spectrometer is highly informative.
-
TGA-MS/TGA-FTIR Protocol:
-
Perform a TGA experiment as described in section 3.1.1.
-
The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR gas cell.
-
Mass spectra or infrared spectra of the evolved gases are recorded continuously throughout the TGA run.
-
-
Interpretation:
-
TGA-MS: By monitoring specific m/z values corresponding to potential fragments (e.g., m/z 36 for HCl, m/z 27 for HCN), one can identify the decomposition products in real-time as mass loss occurs.
-
TGA-FTIR: The presence of characteristic absorption bands (e.g., C≡N stretching, C-Cl stretching, N-H stretching) in the IR spectra of the evolved gas can confirm the functional groups of the decomposition products.
-
Phase 3: Kinetic and Mechanistic Studies
-
Objective: To determine the kinetics of decomposition and propose a plausible mechanism.
-
Protocol (Pyrolysis-GC/MS):
-
A small, precise amount of the sample is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific temperature (e.g., the Tonset or peak decomposition temperature identified by TGA/DSC).
-
The decomposition products are swept into a gas chromatograph (GC) for separation, followed by detection and identification by a mass spectrometer (MS).
-
-
Interpretation: This technique provides a detailed "snapshot" of the decomposition products at a specific temperature, which is crucial for elucidating complex reaction pathways.[9][10]
Predicted Decomposition Pathways
Based on the structure of this compound and literature on the pyrolysis of chlorinated organic compounds, several decomposition pathways can be hypothesized.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 76574-36-2 | BDA57436 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
The Dawn of a Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Pyrimidine Carbonitriles
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered heterocycle with two nitrogen atoms, stands as a titan in the world of medicinal chemistry. Its presence at the heart of DNA and RNA nucleobases has made it a perpetual source of inspiration for the design of therapeutic agents. The strategic incorporation of a carbonitrile group at the 5-position of this privileged scaffold has given rise to a class of compounds—substituted pyrimidine carbonitriles—with a remarkable breadth of biological activities. This technical guide delves into the historical evolution of their synthesis, dissects the key chemical principles underpinning their creation, and explores their journey from laboratory curiosities to potent drug candidates.
A Legacy of Discovery: The Historical Trajectory of Pyrimidine Synthesis
The story of pyrimidine chemistry is a rich narrative that begins in the 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis of a pyrimidine compound is credited to Grimaux in 1879 , who prepared barbituric acid from urea and malonic acid. This seminal work laid the groundwork for the systematic exploration of this heterocyclic system. Shortly after, in 1885 , Pinner first proposed the name "pyrimidin" while synthesizing derivatives by condensing ethyl acetoacetate with amidines.
A pivotal moment in the synthesis of functionalized pyrimidines arrived in 1893 with the advent of the Biginelli reaction . This one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea (or thiourea) provided efficient access to dihydropyrimidinones, versatile precursors that can be readily oxidized to pyrimidines. The elegance and efficiency of this reaction cemented its status as a cornerstone of heterocyclic synthesis.
While a definitive historical account of the very first synthesis of a pyrimidine bearing a 5-carbonitrile group is not readily apparent in the early literature, the development of synthetic methodologies utilizing precursors containing the cyano group was the critical enabler. The use of malononitrile as a key building block in multi-component reactions has become a hallmark of modern synthetic strategies for constructing this scaffold directly.
The Art of Creation: Modern Synthetic Methodologies
The contemporary synthesis of substituted pyrimidine carbonitriles is dominated by elegant and efficient multi-component reactions (MCRs). These reactions, in which three or more reactants combine in a single operation, offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.
The Biginelli-Inspired Three-Component Reaction
A widely employed and versatile method for the synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles is a Biginelli-inspired three-component condensation. This approach involves the reaction of an α-cyanoketone, an aldehyde, and a guanidine derivative.[1]
This reaction proceeds through a cascade of events including condensation, nucleophilic addition, cyclization, and subsequent aromatization to yield the stable pyrimidine ring. The versatility of this method lies in the wide array of commercially available or readily synthesized starting materials, allowing for systematic variation of the substituents at the 2, 4, and 6 positions of the pyrimidine core.
Other Notable Synthetic Approaches
Beyond the Biginelli-inspired MCR, several other strategies have been developed for the synthesis of substituted pyrimidine carbonitriles:
-
Thorpe-Ziegler Cyclization: This classical reaction involves the intramolecular cyclization of dinitriles to form an enaminonitrile, which can be a precursor to a pyrimidine ring. While not a direct pyrimidine synthesis, it represents a fundamental transformation for constructing cyclic systems from nitriles.
-
Reactions involving Malononitrile: Many modern syntheses utilize malononitrile as a key C3 synthon. For instance, the reaction of an aldehyde, malononitrile, and an amidine in the presence of a suitable catalyst can directly afford 2-amino-pyrimidine-5-carbonitriles.[2]
-
From Substituted Precursors: The cyano group can also be introduced onto a pre-formed pyrimidine ring through nucleophilic substitution of a suitable leaving group, such as a halogen or a sulfinate group, with a cyanide salt.[3][4]
Structure-Activity Relationships: Tailoring Function Through Design
The biological activity of substituted pyrimidine carbonitriles is exquisitely sensitive to the nature and position of the substituents on the pyrimidine ring. A deep understanding of the structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.
As Anticancer Agents
Substituted pyrimidine carbonitriles have emerged as a promising class of anticancer agents, often targeting key enzymes in cell signaling pathways. A significant body of research has focused on their activity as kinase inhibitors , particularly against Epidermal Growth Factor Receptor (EGFR).
| Position | Substituent | Impact on Anticancer Activity |
| C2 | Amino or substituted amino groups | Often crucial for hydrogen bonding interactions in the ATP-binding pocket of kinases. The nature of the substituent can influence potency and selectivity.[5][6] |
| C4 | Aryl or heteroaryl groups | Can engage in hydrophobic and van der Waals interactions within the active site. Substitution patterns on the aryl ring significantly modulate activity. Electron-withdrawing or donating groups can fine-tune the electronic properties of the pyrimidine core.[1] |
| C5 | Carbonitrile (CN) | This group is a key pharmacophore, often acting as a hydrogen bond acceptor and contributing to the overall binding affinity.[1] |
| C6 | Aryl or alkyl groups | Can influence the overall conformation of the molecule and provide additional interactions with the target protein.[7] |
For instance, in a series of pyrimidine-5-carbonitrile derivatives targeting EGFR, compounds with a small, flexible linker at the C2 position and specific substitutions on the C4 and C6 aryl rings demonstrated potent inhibitory activity.[5]
As Anti-inflammatory Agents
The anti-inflammatory properties of pyrimidine carbonitriles have also been extensively investigated, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2).
| Position | Substituent | Impact on Anti-inflammatory (COX-2) Activity |
| C2 | Substituted amino or sulfonamide moieties | Can mimic the binding of endogenous substrates or known inhibitors within the COX-2 active site.[6][7] |
| C4 & C6 | Aryl groups, often with methoxy or other electron-donating groups | Can occupy the hydrophobic channels of the COX-2 enzyme, contributing to binding affinity and selectivity over COX-1.[7] |
| C5 | Carbonitrile (CN) | Contributes to the overall electronic profile of the molecule and can form key interactions within the active site. |
Studies have shown that the presence of a sulfonamide group at the C2 position can significantly enhance COX-2 inhibitory potency and selectivity.[7]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Amino-6-hydroxy-4-phenyl-pyrimidine-5-carbonitrile
This protocol is a representative example of a three-component reaction for the synthesis of a substituted pyrimidine carbonitrile.
Materials:
-
Benzaldehyde
-
Malononitrile
-
Urea
-
Ammonium chloride (catalyst)
-
Ethanol (solvent)
-
Ethyl acetate
-
n-Hexane
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), urea (1.2 mmol), and ammonium chloride (10 mol%).[8]
-
The mixture is heated under solvent-free conditions or in a minimal amount of ethanol at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration and washed with cold water.
-
The crude product is then recrystallized from a mixture of ethyl acetate and n-hexane (1:3 ratio) to afford the pure 2-amino-6-hydroxy-4-phenyl-pyrimidine-5-carbonitrile.[8]
-
The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Protocol 2: Three-Component Synthesis of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles
This protocol outlines a general procedure for the synthesis of a library of 2-amino-4,6-diarylpyrimidine-5-carbonitriles.[1]
Materials:
-
Appropriate α-cyanoketone (e.g., benzoylacetonitrile)
-
Appropriate aromatic aldehyde
-
Guanidine hydrochloride
-
Potassium carbonate
-
Ethanol or isopropanol (solvent)
Procedure:
-
To a solution of the α-cyanoketone (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (10 mL), add guanidine hydrochloride (1.2 mmol) and potassium carbonate (2 mmol).
-
The reaction mixture is stirred at reflux for 6-12 hours. The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by crystallization from a suitable solvent (e.g., isopropanol or ethanol) to yield the pure 2-amino-4,6-diarylpyrimidine-5-carbonitrile.[1]
-
Characterization of the final compound is performed using spectroscopic techniques.
The Future is Bright: Concluding Remarks
The journey of substituted pyrimidine carbonitriles, from the early days of pyrimidine synthesis to their current status as highly sought-after scaffolds in drug discovery, is a testament to the power of synthetic chemistry. The development of elegant and efficient multi-component reactions has revolutionized the ability of medicinal chemists to explore the vast chemical space around this privileged core. The deep understanding of their structure-activity relationships continues to guide the design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the versatile and tunable nature of the substituted pyrimidine carbonitrile scaffold ensures that it will remain a vibrant and fruitful area of research for years to come.
References
- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Introduction: The Strategic Importance of the Substituted Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1] Its prevalence is due to its ability to engage in key biological interactions, often acting as a bioisostere for purines and participating in hydrogen bonding with protein targets.[2] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the synthesis of novel bioactive molecules. 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a highly versatile and reactive building block, primed for derivatization through nucleophilic aromatic substitution (SNAr). The presence of two reactive chlorine atoms, activated by the electron-withdrawing effects of the ring nitrogen atoms and the C5-carbonitrile group, allows for the sequential and regioselective introduction of a wide array of nucleophiles. This guide provides a detailed exploration of the principles and practical protocols for leveraging this powerful synthetic tool.
Theoretical Framework: Understanding Reactivity and Regioselectivity
The amenability of this compound to nucleophilic aromatic substitution is governed by the electronic properties of the pyrimidine ring. The two ring nitrogen atoms are inherently electron-withdrawing, reducing the electron density of the aromatic system and making it susceptible to nucleophilic attack. This effect is significantly amplified by the strongly electron-withdrawing carbonitrile group at the C5 position.
The general mechanism for SNAr on this substrate proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
In the case of this compound, the two chlorine atoms at the C4 and C6 positions are electronically equivalent. However, the introduction of the first nucleophile can influence the reactivity of the remaining chlorine atom. The first substitution is generally facile due to the strong activation by the cyano group. The second substitution often requires more forcing conditions, such as higher temperatures, due to the introduction of an electron-donating group in the first step, which deactivates the ring towards further nucleophilic attack. This differential reactivity allows for the selective synthesis of both mono- and di-substituted pyrimidines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective mono- and di-substitution of this compound with various classes of nucleophiles.
Protocol 1: Mono-amination with Primary and Secondary Amines
This protocol describes the selective mono-substitution of a chlorine atom with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., aniline, morpholine, benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Standard work-up and purification reagents and equipment (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (approximately 0.1-0.2 M concentration).
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (TEA or DIPEA, 1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-aminated product.
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | ACN | DIPEA | 25 | 12 | 85-95 |
| Morpholine | THF | TEA | 25 | 4 | 90-98 |
| Benzylamine | DCM | TEA | 25 | 6 | 88-96 |
Protocol 2: Di-amination with Primary and Secondary Amines
This protocol describes the substitution of both chlorine atoms with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine of choice (at least 2.2 equivalents)
-
Potassium carbonate (K₂CO₃), finely powdered and anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Sealed reaction vessel (e.g., microwave vial or pressure tube)
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq), the amine nucleophile (2.2-3.0 eq), and anhydrous potassium carbonate (3.0-4.0 eq).
-
Add the anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.2 M.
-
Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction time can range from 12 to 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Collect the precipitated solid by filtration, or extract the aqueous mixture with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the di-aminated pyrimidine.
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | DMF | K₂CO₃ | 100 | 24 | 75-85 |
| Piperidine | DMSO | K₂CO₃ | 120 | 18 | 80-90 |
Protocol 3: Mono-alkoxylation
This protocol describes the selective mono-substitution with an alkoxide nucleophile.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium metal
-
Anhydrous solvent (e.g., THF, the corresponding alcohol)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification reagents and equipment
Procedure:
-
To a round-bottom flask containing the anhydrous alcohol under an inert atmosphere, carefully add sodium hydride (1.1 eq) or sodium metal (1.1 eq) in portions at 0 °C to generate the sodium alkoxide in situ.
-
Once the evolution of hydrogen gas has ceased, add a solution of this compound (1.0 eq) in the same anhydrous alcohol or THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | Methanol | NaH | 0 to 25 | 2 | 80-90 |
| Sodium Ethoxide | Ethanol | Na | 0 to 25 | 3 | 78-88 |
Synthetic Workflow Visualization
The sequential substitution of the two chlorine atoms allows for the synthesis of unsymmetrical di-substituted pyrimidines, a valuable strategy in library synthesis for drug discovery.
Caption: Sequential SNAr for Unsymmetrical Di-substitution.
Troubleshooting and Key Considerations
-
Regioselectivity: While the C4 and C6 positions are electronically similar, steric hindrance from the C2-methyl group may slightly influence the regioselectivity with bulky nucleophiles.
-
Di-substitution vs. Mono-substitution: To favor mono-substitution, use a slight excess of the nucleophile (1.0-1.2 eq) and mild reaction conditions (lower temperature, shorter reaction time). For di-substitution, use a larger excess of the nucleophile and more forcing conditions.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is crucial to prevent the formation of undesired di-substituted byproducts when targeting the mono-substituted product.
-
Hydrolysis: The starting material and chlorinated intermediates can be susceptible to hydrolysis, especially under basic conditions. Ensure the use of anhydrous solvents and reagents.
-
Safety: this compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3][4][5]
Conclusion
This compound is a powerful and versatile building block for the synthesis of a diverse range of functionalized pyrimidines. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their synthetic endeavors. Careful control of reaction conditions allows for the selective formation of mono- and di-substituted products, enabling the rapid generation of compound libraries for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Heterocyclic Scaffolds from 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
Introduction
4,6-Dichloro-2-methylpyrimidine-5-carbonitrile is a highly versatile and reactive building block in modern synthetic organic and medicinal chemistry. Its structure is primed for the construction of complex heterocyclic systems due to three key reactive centers: the two electrophilic carbon atoms at positions 4 and 6, and the cyano group at position 5. The chlorine atoms are excellent leaving groups, making the pyrimidine core susceptible to sequential or simultaneous nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity allows for the facile introduction of a wide array of functionalities, leading to the synthesis of diverse molecular libraries. The resulting fused and substituted pyrimidine derivatives are prominent scaffolds in numerous pharmacologically active agents, including kinase inhibitors and antiproliferative compounds.[3][4][5]
This document provides detailed application notes and validated protocols for the synthesis of key heterocyclic families derived from this compound, including substituted aminopyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[2,3-d]pyrimidines. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causal reasoning behind experimental choices to ensure reproducibility and facilitate further derivatization.
Part 1: Synthesis of 4,6-Di(carbazol-9-yl)pyrimidine-5-carbonitriles via SNAr
The most direct application of the starting material involves the displacement of its two chlorine atoms by N-nucleophiles. This reaction is fundamental for creating derivatives with potential applications in materials science, such as for organic light-emitting diodes (OLEDs), where carbazole moieties are common donor units.[6]
Causality and Experimental Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism. A strong base, such as potassium hydroxide (KOH), is required to deprotonate the carbazole, generating the highly nucleophilic carbazolide anion. Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction; it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the anion, and it possesses a high boiling point, allowing the reaction to be conducted at elevated temperatures (175 °C) to overcome the activation energy for the substitution.[6] The high temperature is crucial for ensuring the displacement of both chlorine atoms.
Experimental Protocol: Synthesis of 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile [6]
-
Reagent Preparation: To a 50 mL round-bottom flask containing a magnetic stirrer, add 9H-carbazole (5.0 mmol, 0.84 g) and anhydrous DMSO (25 mL).
-
Base Addition: While stirring at room temperature, carefully add powdered potassium hydroxide (5.0 mmol, 0.28 g) to the solution.
-
Anion Formation: Continue stirring the mixture for 20 minutes at room temperature. The formation of the potassium carbazolide salt may be observed.
-
Substrate Addition: Add this compound (2.0 mmol, 0.40 g) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 175 °C and maintain vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 200 mL of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the crude product thoroughly with water.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/dichloromethane mixture) followed by recrystallization from an isopropanol/DMF mixture to yield the pure product.
Data Presentation: Representative SNAr Reactions
| Starting Material | Nucleophile | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 4,6-Dichloropyrimidine-5-carbonitrile | 9H-Carbazole | KOH/DMSO | 175 | 1 | 4,6-Di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile | High |
| 4,6-Dichloropyrimidin-5-amine | Primary/Secondary Amine | K₂CO₃/DMF | 140 | 24 | Mono-aminated pyrimidine | 60-99%[1] |
Workflow Visualization: SNAr Reaction
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine-5-Carbonitriles as potential apoptotic and antiproliferative agents by dual inhibition of EGFRWT/T790M and PI3k enzymes; Design, Synthesis, biological Evaluation, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Strategic Amination of 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile for Advanced Drug Discovery
Abstract: The 4,6-dichloro-2-methylpyrimidine-5-carbonitrile scaffold is a privileged starting material in medicinal chemistry, offering a robust platform for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] Its reactivity is dominated by the two chlorine atoms at the C4 and C6 positions, which are highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the reaction of this pyrimidine core with various amine nucleophiles. We will explore the underlying principles of regioselectivity, provide field-tested protocols for both mono- and disubstitution, and offer expert insights into troubleshooting and optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular entities.
The Chemistry: Mechanism and Regioselectivity in Pyrimidine Amination
The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a cornerstone of modern heterocyclic chemistry.[3] The electron-deficient nature of the pyrimidine ring, significantly amplified by the presence of two electronegative chlorine atoms and a powerful electron-withdrawing nitrile group at C5, makes the C4 and C6 positions exceptionally reactive towards nucleophiles.[4]
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism. First, the amine nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the pyrimidine ring and the cyano group, which is a critical stabilizing factor. In the second, typically rapid, step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the aminated pyrimidine product.
Caption: Figure 1: General SNAr Mechanism on the Pyrimidine Core.
Controlling Regioselectivity
For this compound, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the initial nucleophilic attack will produce a single monosubstituted product, 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile.
The key factors governing reactivity are:
-
Ring Activation: The pyrimidine nitrogens act as powerful electron sinks.
-
Activating Groups: The C5-carbonitrile group is a strong -I (inductive) and -M (mesomeric) electron-withdrawing group, which significantly lowers the electron density at the adjacent C4 and C6 positions, making them prime targets for nucleophilic attack.
-
Leaving Groups: The chloride ions are excellent leaving groups, facilitating the rearomatization step.
The reactivity order in halopyrimidines is generally C4(6) > C2.[4] The methyl group at the C2 position is weakly electron-donating, which slightly deactivates this position relative to C4 and C6. Consequently, substitution at C2 is highly unfavorable under typical SNAr conditions. This inherent selectivity is a major synthetic advantage, allowing for a controlled, stepwise functionalization of the pyrimidine core.
Reaction Scope and Versatility
The SNAr reaction on this scaffold is highly versatile and accommodates a wide range of amine nucleophiles. The choice of amine and reaction conditions dictates whether the reaction stops at monosubstitution or proceeds to disubstitution.
| Amine Nucleophile | Position(s) Substituted | Typical Conditions | Expected Outcome & Notes |
| Primary Aliphatic Amines (e.g., n-Butylamine) | C4/C6 (Mono or Di) | 1 equiv. amine, Et₃N, EtOH, RT to 60 °C | Monosubstitution is readily achieved. Disubstitution requires excess amine and/or higher temperatures. |
| Secondary Aliphatic Amines (e.g., Piperidine) | C4/C6 (Mono or Di) | 1 equiv. amine, DIPEA, THF, RT to reflux | Generally more nucleophilic than primary amines. Reactions are often faster. Disubstitution is common with excess amine. |
| Aniline Derivatives (e.g., 4-Fluoroaniline) | C4/C6 (Mono) | 1.1 equiv. amine, NaHCO₃, DMF, 80-100 °C | Less nucleophilic than aliphatic amines, often requiring higher temperatures. Monosubstitution is typical.[6] |
| Weakly Nucleophilic Amines (e.g., Heterocycles) | C4/C6 (Mono) | Catalyst (e.g., Pd-based) or stronger base (e.g., NaH), higher temperatures | May require catalytic activation or deprotonation to proceed efficiently.[4][7] |
This table presents illustrative data based on established principles of SNAr reactions on related dichloropyrimidine systems.[4][6][8]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its derivatives should be handled as potentially hazardous materials.
Protocol 1: Selective Monosubstitution with a Primary Amine
This protocol details the synthesis of 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile derivatives.
Materials:
-
This compound
-
Primary Amine (e.g., benzylamine) (1.05 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)
-
Anhydrous Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Thermometer/temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.1 M concentration). Stir until the starting material is fully dissolved.
-
Base and Nucleophile Addition: Add the base (DIPEA or Et₃N, 1.5 eq) followed by the slow, dropwise addition of the primary amine (1.05 eq) at room temperature. The base is crucial to scavenge the HCl generated during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup - Quenching: Once complete, cool the reaction to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Workup - Extraction: Redissolve the residue in ethyl acetate. Transfer to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes remove the amine hydrochloride salt and any remaining base.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure monosubstituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Complete Disubstitution with a Secondary Amine
This protocol details the synthesis of 4,6-diamino-2-methylpyrimidine-5-carbonitrile derivatives.
Materials:
-
This compound
-
Secondary Amine (e.g., morpholine) (2.5 - 3.0 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents) or DIPEA (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF.
-
Nucleophile Addition: Add the secondary amine (2.5 eq) to the suspension. Using a slight excess of the amine ensures the reaction goes to completion.
-
Heating: Heat the reaction mixture to 80-110 °C. The higher temperature is necessary to drive the substitution of the second, less reactive chlorine atom.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the monosubstituted intermediate and the formation of the desired product (typically 8-24 hours).
-
Workup - Quenching: After completion, cool the mixture to room temperature and pour it slowly into a beaker containing cold deionized water while stirring. The product will often precipitate out of the solution.
-
Workup - Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like diethyl ether or hexanes to aid in drying.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure and purity via NMR and HRMS analysis.
Caption: Figure 2: Standard Experimental Workflow for Amination.
Troubleshooting and Best Practices
-
Incomplete Conversion (Monosubstitution): If the reaction stalls, gentle heating (40-60 °C) can often drive it to completion. Ensure the base is of good quality and used in sufficient excess (at least 1.1 eq) to neutralize the generated HCl.
-
Formation of Disubstituted Byproduct: When targeting monosubstitution, avoid large excesses of the amine nucleophile and elevated temperatures. Adding the amine slowly at a lower temperature can improve selectivity.
-
Low Yields with Weakly Nucleophilic Amines: For aromatic or heteroaromatic amines, consider switching to a more polar aprotic solvent like DMF or DMSO and increasing the temperature. In some cases, palladium-catalyzed Buchwald-Hartwig amination can be a more effective alternative to SNAr.[4]
-
Hydrolysis Side Products: Ensure all reagents and solvents are anhydrous, as water can compete as a nucleophile, leading to the formation of hydroxypyrimidine impurities.
-
Purification Challenges: The polarity difference between the starting material, monosubstituted, and disubstituted products is usually significant, making silica gel chromatography an effective purification method. If the products are highly polar, a reverse-phase C18 column may be necessary.
References
Application Notes and Protocols for Suzuki Coupling with 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Introduction: The Strategic Importance of Substituted Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to selectively introduce diverse molecular fragments onto the pyrimidine ring is paramount for the exploration of new chemical space and the optimization of drug candidates. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester building blocks.[1]
This application note provides a detailed protocol for the Suzuki coupling of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile , a versatile building block for the synthesis of highly functionalized pyrimidine derivatives. The presence of two distinct chlorine atoms, activated by the electron-withdrawing nitrile group, presents opportunities for both mono- and di-arylation, offering a gateway to a wide range of novel compounds for screening in drug discovery programs. Understanding the regioselectivity of this reaction is a key focus of this guide. Generally, in related dichloropyrimidine systems, the C4 and C6 positions are more susceptible to coupling than the C2 position.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4][5] The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Mono-Arylation of this compound
This protocol details the conditions for a selective mono-arylation of the title compound. Based on literature for similar 4,6-dichloropyrimidines, the initial coupling is expected to occur preferentially at either the C4 or C6 position.[6][7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 76574-36-2 | 188.01 | Biosynth[8] |
| Arylboronic Acid | Varies | Varies | Major suppliers |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Major suppliers |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major suppliers |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | Major suppliers |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
Equipment
-
Round-bottom flask or microwave synthesis vial
-
Magnetic stirrer and stir bar
-
Reflux condenser or microwave reactor
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup:
-
To a clean, dry round-bottom flask or microwave synthesis vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1-1.2 mmol, 1.1-1.2 equiv), potassium carbonate (2.0-3.0 mmol, 2.0-3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 mmol, 3-5 mol%).
-
Seal the vessel and purge with a stream of argon or nitrogen for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water). The solvent mixture should be degassed prior to use.
-
-
Reaction Conditions:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: Heat the reaction mixture to 100-120 °C for 15-30 minutes. Microwave heating can significantly reduce reaction times.[9]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrimidine is consumed.
-
-
Work-up and Purification:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
-
Optimization Parameters
| Parameter | Recommended Range/Options | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand can influence reaction efficiency and selectivity. Pd(PPh₃)₄ is a good starting point for many Suzuki couplings.[6][7] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is essential for the transmetalation step. The strength and solubility of the base can affect the reaction rate. K₃PO₄ is often effective for challenging couplings.[6][7] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/Ethanol/H₂O, DMF/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80-120 °C | Higher temperatures are often required for the coupling of less reactive chlorides. |
| Boronic Acid | 1.1-1.5 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, or inefficient base. | Ensure the catalyst is not degraded (use fresh catalyst if necessary). Increase the reaction temperature. Try a stronger base like K₃PO₄ or Cs₂CO₃. |
| Formation of Side Products | Homocoupling of the boronic acid, or decomposition of starting materials. | Ensure a thoroughly deoxygenated reaction mixture. Lower the reaction temperature. Screen different catalysts and ligands. |
| Poor Regioselectivity | The electronic and steric properties of the two chlorine atoms are similar. | Screen different catalysts and ligands, as they can influence regioselectivity. Vary the reaction temperature. |
| Hydrolysis of Nitrile Group | Prolonged heating in the presence of a strong base and water. | Minimize reaction time. Use a milder base if possible. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10]
-
Precautionary Measures:
Palladium catalysts and organic solvents also have associated hazards. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a powerful and versatile method for the synthesis of a diverse range of substituted pyrimidines. The protocol outlined in this application note serves as a robust starting point for researchers in drug discovery and medicinal chemistry. Careful optimization of the reaction parameters, particularly the choice of catalyst, base, and solvent, will be key to achieving high yields and desired regioselectivity for specific applications.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | 76574-36-2 | BDA57436 [biosynth.com]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols: 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile as a Versatile Precursor for Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Value of the Dichloropyrimidine Core
The pyrimidine heterocycle is a cornerstone in the development of modern agrochemicals, featuring prominently in a variety of commercial fungicides, herbicides, and insecticides.[1] Its prevalence is due to a combination of favorable metabolic stability, versatile synthetic handles, and the ability to interact with a wide range of biological targets. Within this chemical class, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile emerges as a particularly valuable building block. The electron-deficient nature of the pyrimidine ring, amplified by the presence of two chlorine atoms and a nitrile group, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the controlled and sequential introduction of diverse functionalities, enabling the construction of complex molecular architectures tailored for specific biological activities.
This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its conversion into advanced agrochemical candidates. We will delve into the synthesis of a hypothetical, yet plausible, succinate dehydrogenase inhibitor (SDHI) fungicide and an acetolactate synthase (ALS) inhibitor herbicide, showcasing the strategic displacement of the chlorine atoms to achieve the desired molecular frameworks.
The Chemistry of Activation: Understanding Reactivity and Regioselectivity
The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are the primary sites for chemical modification. Due to the symmetrical nature of the starting molecule, the initial nucleophilic attack can occur at either position with equal probability. However, the introduction of the first substituent can electronically influence the reactivity of the remaining chlorine atom, a factor that can be exploited for selective disubstitution.
The general order of reactivity for nucleophilic attack on halopyrimidines is C4(6) > C2.[2] In the case of this compound, the C4 and C6 positions are highly activated for SNAr reactions. The choice of nucleophile, solvent, and base can be tailored to control the reaction outcome, leading to either mono- or di-substituted products.
Application I: Synthesis of a Novel SDHI Fungicide Candidate
Succinate dehydrogenase inhibitors (SDHIs) are a crucial class of fungicides that act by disrupting the mitochondrial respiratory chain in fungi.[3][4] Many commercial SDHIs feature an amide linkage and a substituted aromatic or heteroaromatic core. Here, we outline a synthetic pathway to a novel SDHI candidate, leveraging this compound as the central scaffold.
Synthetic Strategy
The proposed synthesis involves a sequential SNAr strategy. The first step is the selective mono-substitution of one chlorine atom with a substituted aniline, followed by the displacement of the second chlorine with a different nucleophile or hydrolysis to a hydroxyl group, which can then be further functionalized.
Experimental Protocol: Synthesis of 4-((4-chlorophenyl)amino)-6-chloro-2-methylpyrimidine-5-carbonitrile (Intermediate 1)
This protocol details the nucleophilic aromatic substitution reaction between this compound and 4-chloroaniline.
Materials:
-
This compound (1.0 eq)
-
4-chloroaniline (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), 4-chloroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting pyrimidine.
-
Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford the desired product, Intermediate 1 .
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Example Mass/Volume |
| This compound | 188.01 | 1.0 | 1.88 g |
| 4-chloroaniline | 127.57 | 1.1 | 1.40 g |
| Potassium Carbonate | 138.21 | 2.0 | 2.76 g |
| DMF | - | - | 20 mL |
Table 1: Reagent quantities for the synthesis of Intermediate 1.
Diagram: Synthetic Workflow for SDHI Fungicide Candidate
Caption: Synthetic route to a potential SDHI fungicide.
Application II: Synthesis of a Novel ALS Inhibitor Herbicide Candidate
Acetolactate synthase (ALS) inhibitors are a major class of herbicides that disrupt the biosynthesis of branched-chain amino acids in plants, leading to growth inhibition and death.[5][6] Aryloxypyrimidine structures are known to exhibit this mode of action.[7] This section outlines a protocol for the synthesis of a novel aryloxypyrimidine herbicide candidate.
Synthetic Strategy
This synthesis also employs a sequential SNAr approach. The first step involves the reaction of the dichloropyrimidine with a substituted phenol to form an aryloxy-pyrimidine intermediate. The second chlorine atom is then displaced by a second, different nucleophile, or can be left unmodified depending on the desired final structure.
Experimental Protocol: Synthesis of 4-chloro-6-(2,4-dichlorophenoxy)-2-methylpyrimidine-5-carbonitrile (Intermediate 2)
This protocol describes the reaction of this compound with 2,4-dichlorophenol.
Materials:
-
This compound (1.0 eq)
-
2,4-dichlorophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,4-dichlorophenol (1.1 eq) and anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the sodium phenoxide.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the pyrimidine to the phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting pyrimidine is consumed as monitored by TLC (typically 2-4 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to yield Intermediate 2 .
| Reactant | Molecular Weight ( g/mol ) | Equivalents | Example Mass/Volume |
| This compound | 188.01 | 1.0 | 1.88 g |
| 2,4-dichlorophenol | 163.00 | 1.1 | 1.79 g |
| Sodium Hydride (60%) | 40.00 | 1.2 | 0.48 g |
| THF | - | - | 30 mL |
Table 2: Reagent quantities for the synthesis of Intermediate 2.
Diagram: Synthetic Workflow for ALS Inhibitor Herbicide Candidate
Caption: Synthetic pathway to a potential ALS inhibitor herbicide.
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of nucleophilic aromatic substitution on electron-deficient heterocycles. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC), providing a straightforward method for self-validation during the synthesis. The purification of the products by silica gel column chromatography allows for the isolation of the desired compounds in high purity, which can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.
Conclusion and Future Perspectives
This compound represents a highly adaptable and reactive scaffold for the synthesis of novel agrochemicals. The strategic and sequential displacement of its two chlorine atoms via nucleophilic aromatic substitution provides a powerful tool for generating diverse libraries of compounds for biological screening. The presented protocols for the synthesis of hypothetical SDHI fungicide and ALS inhibitor herbicide candidates serve as a practical guide for researchers in the field. Further exploration of a wider range of nucleophiles and subsequent functional group transformations will undoubtedly lead to the discovery of new and effective crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Introduction: The Versatility of a Privileged Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including the anticancer drugs Gleevec and Crestor.[1] Among the vast array of pyrimidine building blocks, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile stands out as a highly versatile and reactive scaffold. Its two distinct chlorine atoms, activated by the electron-withdrawing pyrimidine ring and the adjacent nitrile group, provide orthogonal handles for sequential, regioselective functionalization. This allows for the rapid construction of complex molecular architectures and the exploration of diverse chemical space, a critical advantage in drug discovery programs.[1][2]
This guide provides an in-depth exploration of the key palladium-catalyzed cross-coupling reactions for this substrate. We will move beyond simple procedural lists to explain the underlying principles governing reaction outcomes, with a special focus on the critical aspect of regioselectivity. The protocols described herein are designed to be robust and self-validating, offering researchers a reliable starting point for their synthetic endeavors.
The Decisive Factor: Understanding Regioselectivity
In any reaction involving a polyhalogenated heterocycle, the question of which site reacts first is paramount. For 2,4- and 4,6-dichloropyrimidines, there is a well-established electronic preference for substitution at the C4 position in both palladium-catalyzed cross-couplings and nucleophilic aromatic substitution (SNAr) reactions.[1][2][3]
The underlying cause for this preference is the greater electron deficiency at the C4/C6 positions compared to the C2 position, induced by the two ring nitrogens. Oxidative addition of the palladium(0) catalyst to the C4-Cl bond is therefore generally favored kinetically.[3] This inherent reactivity allows for a modular approach: the more reactive C4 position can be functionalized first under milder conditions, followed by a second, more forcing coupling at the C6 position.
Caption: General strategy for sequential cross-coupling.
While C4 selectivity is the general rule, recent advances have shown that this preference can be overturned. The use of palladium precatalysts supported by very bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely effect C2-selective C–S cross-coupling, a stark contrast to nearly all previously reported methods.[2][4][5] This highlights the power of ligand design in controlling reaction outcomes and opens new avenues for synthetic design.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[6]
Scientific Rationale
The reaction proceeds via a well-understood catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Catalyst & Ligand: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required. Phosphine ligands (e.g., PPh₃, SPhos) are crucial; they stabilize the palladium center, modulate its reactivity, and facilitate the elementary steps of the catalytic cycle.
-
Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential. It activates the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step where the organic group is transferred from boron to palladium.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[7] The water is critical for dissolving the inorganic base and assisting in the formation of the active boronate species.
Protocol 1: Regioselective Monosubstitution at C4 via Suzuki Coupling
This protocol details the selective coupling of an arylboronic acid at the more reactive C4 position.
| Reagent | M.W. | Equiv. | Amount |
| This compound | 188.01 | 1.0 | 188 mg (1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.1 | 134 mg (1.1 mmol) |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 35 mg (0.03 mmol) |
| K₂CO₃ | 138.21 | 2.0 | 276 mg (2.0 mmol) |
| 1,4-Dioxane | - | - | 8 mL |
| Water | - | - | 2 mL |
Caption: Experimental workflow for monosubstitution.
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol), phenylboronic acid (134 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Fit the flask with a reflux condenser and purge the system with argon for 10-15 minutes.
-
Add deoxygenated 1,4-dioxane (8 mL) and deoxygenated water (2 mL) via syringe.[7]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenyl-6-chloro-2-methylpyrimidine-5-carbonitrile.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[8] These alkynyl-substituted pyrimidines are valuable intermediates for constructing more complex heterocyclic systems or for applications in materials science.[9]
Scientific Rationale
The reaction typically employs a dual-catalyst system.[8]
-
Palladium Catalyst: As with other cross-couplings, a Pd(0) species facilitates the oxidative addition to the C-Cl bond.
-
Copper(I) Co-catalyst: A copper(I) salt, often CuI, acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium(II)-halide complex, regenerating the copper catalyst and advancing the palladium cycle.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent.
Protocol 2: Regioselective Sonogashira Coupling at C4
This protocol describes the selective installation of an alkynyl group at the C4 position.
| Reagent | M.W. | Equiv. | Amount |
| This compound | 188.01 | 1.0 | 188 mg (1.0 mmol) |
| Phenylacetylene | 102.14 | 1.2 | 132 µL (1.2 mmol) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 14 mg (0.02 mmol) |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 7.6 mg (0.04 mmol) |
| Triethylamine (Et₃N) | - | - | 10 mL |
Caption: Experimental workflow for alkynylation.
-
In an argon-flushed Schlenk tube, combine this compound (188 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (132 µL, 1.2 mmol).
-
Seal the tube and stir the mixture at 60 °C.
-
Monitor the reaction by TLC. Upon completion (typically 2-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the target compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and general method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[10][11] This reaction allows for the direct coupling of amines with aryl halides, replacing harsher, classical methods.[12]
Scientific Rationale
This palladium-catalyzed reaction involves the coupling of an amine with the aryl halide.[11][13]
-
Catalyst & Ligand: The choice of ligand is critical and often dictates the success of the reaction. Sterically hindered, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are commonly employed.[12][14] They promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H bond in the palladium-amine complex) to form the palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄).[14][15]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base.
Protocol 3: Regioselective Buchwald-Hartwig Amination at C4
This protocol details the coupling of a secondary amine at the C4 position.
| Reagent | M.W. | Equiv. | Amount |
| This compound | 188.01 | 1.0 | 188 mg (1.0 mmol) |
| Morpholine | 87.12 | 1.2 | 105 µL (1.2 mmol) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 9.2 mg (0.01 mmol) |
| XPhos | 476.65 | 0.03 | 14.3 mg (0.03 mmol) |
| KOt-Bu | 112.21 | 1.4 | 157 mg (1.4 mmol) |
| Toluene | - | - | 10 mL |
Caption: Experimental workflow for C-N bond formation.
-
In a nitrogen-filled glovebox: To an oven-dried vial, add this compound (188 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and potassium tert-butoxide (157 mg, 1.4 mmol).
-
Add anhydrous, degassed toluene (10 mL).
-
Add morpholine (105 µL, 1.2 mmol).
-
Seal the vial with a PTFE-lined cap and remove it from the glovebox.
-
Place the vial in a preheated heating block at 100 °C and stir.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction to room temperature, then carefully uncap. Partition the mixture between ethyl acetate (20 mL) and water (15 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the desired 4-(morpholino)-6-chloro-2-methylpyrimidine-5-carbonitrile.
Conclusion
This compound is a powerful building block for synthetic and medicinal chemistry. A deep understanding of the principles of palladium-catalyzed cross-coupling, particularly the inherent regioselectivity of the C4 position, allows for its logical and efficient diversification. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and high-yielding methods to install carbon-carbon and carbon-nitrogen bonds, respectively. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can unlock the full synthetic potential of this versatile scaffold to create novel molecules for a wide range of applications.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The protocol is designed for scalability, safety, and robustness, drawing upon established chemical principles and adapting them for industrial application. This guide details a three-stage synthetic route commencing with the construction of the pyrimidine core, followed by the introduction of the C5-carbonitrile functionality via a Sandmeyer reaction, and culminating in a dichlorination step. Each stage is presented with an in-depth technical discussion, a step-by-step protocol, safety considerations, and analytical checkpoints.
Introduction and Strategic Overview
This compound is a crucial building block for the synthesis of a variety of biologically active molecules. Its utility stems from the reactive chlorine atoms at the C4 and C6 positions, which are amenable to nucleophilic substitution, and the C5-carbonitrile group, which can be further elaborated. The 2-methyl group provides steric and electronic modulation of the pyrimidine ring.
The synthetic strategy outlined herein is a convergent and logical approach designed for large-scale production. The process begins with the synthesis of a key intermediate, 5-amino-4,6-dihydroxy-2-methylpyrimidine, followed by the conversion of the amino group to a nitrile via a Sandmeyer reaction, and finally, chlorination to yield the target compound.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. This multi-step process is designed for efficiency and scalability, with each step optimized for high yield and purity.
Caption: Overall synthetic route for this compound.
Stage 1: Synthesis of 5-Amino-4,6-dihydroxy-2-methylpyrimidine
This stage involves the construction of the core pyrimidine ring system with the necessary substituents for subsequent transformations.
Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
The initial step is a cyclocondensation reaction between acetamidine hydrochloride and diethyl malonate in the presence of a strong base, typically sodium methoxide. This reaction is a classic method for pyrimidine synthesis and is known for its high yields and scalability.[1][2]
Protocol:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and an inert atmosphere (e.g., nitrogen), add methanol.
-
Carefully add sodium methoxide to the methanol with stirring.
-
Add acetamidine hydrochloride and diethyl malonate to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid to precipitate the product.[3]
-
Filter the solid, wash with cold water and then a small amount of cold methanol, and dry under vacuum to obtain 2-methyl-4,6-dihydroxypyrimidine.
Step 2: Nitration of 2-Methyl-4,6-dihydroxypyrimidine
The introduction of a nitro group at the C5 position is achieved through electrophilic nitration using a mixture of concentrated nitric and sulfuric acids. This sets the stage for the subsequent reduction to an amino group.
Protocol:
-
In a reactor equipped for low-temperature reactions, cool a mixture of concentrated sulfuric acid to 0-5 °C.
-
Slowly add 2-methyl-4,6-dihydroxypyrimidine to the cold acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 20-25 °C) for several hours until the reaction is complete (monitored by HPLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 5-nitro-2-methyl-4,6-dihydroxypyrimidine.
Step 3: Reduction to 5-Amino-4,6-dihydroxy-2-methylpyrimidine
The nitro group is then reduced to an amino group. A common and cost-effective method for large-scale production is the use of iron powder in the presence of an acid, such as hydrochloric acid.
Protocol:
-
Charge a reactor with water and hydrochloric acid and heat to 60-70 °C.
-
Slowly add iron powder to the hot acidic solution.
-
Add the 5-nitro-2-methyl-4,6-dihydroxypyrimidine in portions to the stirred suspension of iron in acidic water.
-
Maintain the reaction at an elevated temperature (e.g., 90-100 °C) for several hours until the reduction is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product and iron oxides.
-
Filter the hot mixture and wash the filter cake with hot water.
-
Cool the filtrate to allow for crystallization of the product.
-
Filter the product, wash with cold water, and dry to obtain 5-amino-4,6-dihydroxy-2-methylpyrimidine.[4]
Stage 2: Sandmeyer Reaction for C5-Cyanation
The Sandmeyer reaction is a robust and widely used industrial method for the conversion of an aromatic amino group into various functionalities, including the cyano group.[5][6][7]
Diazotization of 5-Amino-4,6-dihydroxy-2-methylpyrimidine
The first step of the Sandmeyer reaction is the conversion of the primary amino group to a diazonium salt using sodium nitrite in an acidic medium.
Protocol:
-
Suspend 5-amino-4,6-dihydroxy-2-methylpyrimidine in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. The diazonium salt solution should be used immediately in the next step.
Cyanation with Copper(I) Cyanide
The diazonium salt is then reacted with a solution of copper(I) cyanide to introduce the nitrile group at the C5 position.
Protocol:
-
In a separate reactor, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Carefully add the cold diazonium salt solution from the previous step to the copper(I) cyanide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a period to ensure complete reaction.
-
Cool the mixture and acidify to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude 2-methyl-4,6-dihydroxypyrimidine-5-carbonitrile.
Stage 3: Dichlorination to this compound
The final step is the conversion of the two hydroxyl groups to chlorine atoms using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Chlorination Protocol
Protocol:
-
In a reactor suitable for corrosive reagents and equipped with a reflux condenser and a gas scrubber, carefully charge phosphorus oxychloride (POCl₃).
-
Add the dry 2-methyl-4,6-dihydroxypyrimidine-5-carbonitrile in portions to the POCl₃ with stirring. An exothermic reaction may be observed.
-
Optionally, a tertiary amine base (e.g., N,N-dimethylaniline) can be added to facilitate the reaction.[8]
-
Heat the reaction mixture to reflux (around 105-110 °C) and maintain for several hours until the reaction is complete (monitored by HPLC).[4]
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a well-ventilated area.
-
The product will precipitate as a solid. Filter the solid and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hydrocarbon solvent) to yield pure this compound.
Reagents and Materials
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| Acetamidine Hydrochloride | 124-42-5 | C₂H₇ClN₂ | 94.54 | Harmful if swallowed, Skin/Eye Irritant |
| Diethyl Malonate | 105-53-3 | C₇H₁₂O₄ | 160.17 | Eye Irritant |
| Sodium Methoxide | 124-41-4 | CH₃NaO | 54.02 | Flammable, Corrosive, Acutely Toxic |
| Nitric Acid | 7697-37-2 | HNO₃ | 63.01 | Oxidizer, Corrosive, Acutely Toxic |
| Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98.08 | Corrosive, Acutely Toxic |
| Iron Powder | 7439-89-6 | Fe | 55.85 | Flammable solid |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | Oxidizer, Acutely Toxic, Environmental Hazard |
| Copper(I) Cyanide | 544-92-3 | CuCN | 89.56 | Acutely Toxic, Environmental Hazard |
| Potassium Cyanide | 151-50-8 | KCN | 65.12 | Acutely Toxic, Environmental Hazard |
| Phosphorus Oxychloride | 10025-87-3 | POCl₃ | 153.33 | Corrosive, Acutely Toxic, Reacts violently with water |
Safety Precautions
This synthesis involves the use of hazardous and toxic materials. It is imperative that all operations are conducted in a well-ventilated fume hood or an appropriate industrial setting with personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Cyanides (Copper(I) Cyanide, Potassium Cyanide): Extremely toxic. Avoid contact with skin, eyes, and inhalation. In case of contact with acids, highly toxic hydrogen cyanide gas is released. Have a cyanide antidote kit readily available and ensure personnel are trained in its use.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.
-
Acids (Nitric, Sulfuric, Hydrochloric): Highly corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Sodium Methoxide: Flammable and corrosive. Handle in an inert atmosphere.
-
Diazonium Salts: Potentially explosive, especially when dry. Should be prepared at low temperatures and used immediately in solution.
Analytical Characterization
The identity and purity of the intermediates and the final product should be confirmed by appropriate analytical techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying yield.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -C≡N stretch).
References
- 1. asianpubs.org [asianpubs.org]
- 2. scbt.com [scbt.com]
- 3. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 4. guidechem.com [guidechem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. byjus.com [byjus.com]
- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
applications of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile in medicinal chemistry
An In-Depth Guide to the Medicinal Chemistry Applications of 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Privileged Scaffold
In the landscape of modern drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Within this class, This compound has emerged as a particularly versatile and powerful building block. Its strategic importance lies in the reactive nature of its two chlorine atoms at the C4 and C6 positions, which are highly susceptible to nucleophilic aromatic substitution (SNAr).[1] This reactivity, modulated by the electron-withdrawing effects of the ring nitrogens and the cyano group, provides medicinal chemists with a reliable platform for constructing diverse molecular libraries with high precision and control.
This guide provides an in-depth exploration of the . We will delve into core synthetic strategies, showcase its application in the development of potent kinase inhibitors, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Harnessing the Reactivity of the Dichloropyrimidine Core
The primary utility of this compound stems from the differential reactivity of its chlorine substituents. This allows for sequential and regioselective introduction of various nucleophiles, forming the basis for building complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of functionalizing the 4,6-dichloropyrimidine scaffold.[2] The electron-deficient pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ions. Common nucleophiles include primary and secondary amines, alcohols, and thiols, allowing for the installation of a wide range of functional groups crucial for tuning a compound's pharmacological profile.
The general workflow for utilizing this scaffold in drug discovery often begins with a nucleophilic substitution, followed by further diversification.
Caption: General drug discovery workflow using the dichloropyrimidine scaffold.
Protocol 1: Selective Mono-Amination via SNAr
This protocol details the selective replacement of one chlorine atom with an amine, a common first step in synthesizing kinase inhibitors. The choice of a suitable base and solvent is critical to control reactivity and prevent di-substitution.
Objective: To synthesize a 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile derivative.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., 4-fluoroaniline) (1.1 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Causality Insight: An inert atmosphere is crucial to prevent moisture from quenching the base and reacting with the starting material. Anhydrous solvents are used for the same reason, ensuring the reaction proceeds efficiently.
-
-
Addition of Reagents: Add the amine (1.1 eq) to the stirred solution, followed by the dropwise addition of DIPEA (1.5 eq).
-
Expertise & Experience: Using a slight excess of the amine ensures the complete consumption of the limiting starting material. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. Its bulkiness prevents it from competing as a nucleophile.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Trustworthiness: Self-validation is achieved through consistent monitoring. The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates reaction progression. LC-MS can provide definitive mass confirmation of the desired product.
-
-
Work-up: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Pour the reaction mixture into cold water, which will often precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure mono-aminated product.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To create carbon-carbon bonds, particularly for installing aryl or heteroaryl moieties, the Suzuki-Miyaura reaction is the method of choice.[3][4] This reaction is fundamental in medicinal chemistry for building biaryl structures commonly found in kinase inhibitors.[5] It involves the coupling of an organoboron species (like a boronic acid) with the halide (in this case, one of the C-Cl bonds) using a palladium catalyst and a base.[3][6]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Protocol 2: Suzuki-Miyaura Coupling on a Mono-Substituted Pyrimidine
This protocol describes the coupling of an arylboronic acid to the remaining chlorine atom of a 4-amino-6-chloro-pyrimidine intermediate.
Objective: To synthesize a 4-amino-6-aryl-2-methylpyrimidine-5-carbonitrile derivative.
Materials:
-
4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile derivative (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water or Toluene/ethanol/water)
-
Standard Suzuki reaction glassware and inert atmosphere setup
Step-by-Step Methodology:
-
Degassing the Solvent: Before use, thoroughly degas the solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) by bubbling argon or nitrogen through it for 20-30 minutes.
-
Causality Insight: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, poisoning the reaction. Degassing is a critical step to ensure catalytic turnover.
-
-
Reaction Setup: To a Schlenk flask, add the 4-amino-6-chloro-pyrimidine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Evacuate and backfill the flask with an inert gas three times. Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).
-
Expertise & Experience: The choice of catalyst and base is interdependent and substrate-specific. For electron-rich boronic acids, K₂CO₃ is often sufficient, while more challenging couplings may require a stronger base like K₃PO₄ and a more robust ligand system like SPhos or XPhos.[6]
-
-
Reaction Execution: Add the degassed solvent mixture via syringe. Heat the reaction to 80-100 °C and stir vigorously. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the final biaryl product.
Application in Kinase Inhibitor Development
Kinases are a class of enzymes that play a critical role in cell signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[7] The this compound scaffold is exceptionally well-suited for designing kinase inhibitors, which typically bind in the ATP-binding pocket of the target kinase.
Targeting Epidermal Growth Factor Receptor (EGFR)
The EGFR signaling pathway is crucial for cell growth and proliferation. Mutations that lead to its overactivation are common in several cancers, including non-small cell lung cancer (NSCLC).[8][9] Derivatives of pyrimidine-5-carbonitrile have been designed as potent EGFR inhibitors.[8][10]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Biological Activity of EGFR Inhibitors
Several studies have synthesized and evaluated pyrimidine-5-carbonitrile derivatives for their ability to inhibit both wild-type (WT) and mutant forms of EGFR. The data below summarizes the inhibitory concentrations (IC₅₀) for representative compounds against cancer cell lines.
| Compound ID | Target Cell Line | IC₅₀ (μM) | Reference Compound (Erlotinib) IC₅₀ (μM) | Reference |
| 11b | HCT-116 (Colon) | 3.37 | >30 | [8] |
| 11b | HepG-2 (Liver) | 3.04 | 14.12 | [8] |
| 11b | A549 (Lung) | 2.40 | 20.11 | [8] |
| 10b | HepG2 (Liver) | 3.56 | 0.87 | [10] |
| 10b | A549 (Lung) | 5.85 | 1.12 | [10] |
| L-18 | H1975 (Lung, T790M/L858R) | 0.65 | - | [9] |
Lower IC₅₀ values indicate higher potency.
Targeting the PI3K/AKT Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade that governs cell survival, growth, and metabolism. Its aberrant activation is a frequent event in many human cancers.[11] Pyrimidine-5-carbonitrile derivatives have been successfully developed as inhibitors of key kinases in this pathway, such as PI3K and AKT.[11][12]
Biological Activity of PI3K/AKT Pathway Inhibitors
Compounds derived from this scaffold have demonstrated potent cytotoxic activity against cancer cell lines by inhibiting the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.[11][12]
| Compound ID | Target Cell Line | IC₅₀ (μM) | Target Kinase | Kinase IC₅₀ (μM) | Reference |
| 7f | K562 (Leukemia) | 4.85 ± 0.21 | PI3Kδ | 6.99 ± 0.36 | [12] |
| 7f | K562 (Leukemia) | 4.85 ± 0.21 | PI3Kγ | 4.01 ± 0.55 | [12] |
| 7f | K562 (Leukemia) | 4.85 ± 0.21 | AKT-1 | 3.36 ± 0.17 | [12] |
| 7f | MCF-7 (Breast) | 10.31 ± 0.55 | - | - | [11] |
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of medicinal chemists. Its predictable reactivity through SNAr and Suzuki coupling reactions allows for the systematic and efficient synthesis of compound libraries targeted against critical disease pathways. The demonstrated success in developing potent and selective inhibitors of kinases like EGFR and PI3K underscores its value.
Future work will likely focus on exploring novel substitutions at the C4 and C6 positions, employing a wider range of cross-coupling reactions, and functionalizing the C2-methyl group to generate next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic properties. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly continue to be a cornerstone of rational drug design.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
Selective Sequential Substitution at C4 and C6 of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile: Principles and Protocols
An Application Guide for Researchers
Abstract
The 4,6-dichloropyrimidine core is a privileged scaffold in medicinal chemistry and materials science, offering two reactive sites for functionalization.[1] This guide provides an in-depth analysis of the principles governing the selective sequential substitution at the C4 and C6 positions of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. We will explore the underlying mechanisms of nucleophilic aromatic substitution (SNAr) in this context, detailing how reaction parameters can be manipulated to control regioselectivity. This document furnishes researchers, scientists, and drug development professionals with both the theoretical foundation and practical, step-by-step protocols for achieving controlled mono- and di-substitution, enabling the synthesis of complex, highly functionalized pyrimidine derivatives.
Introduction: The Strategic Value of Substituted Pyrimidines
Pyrimidine derivatives are foundational to numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The this compound scaffold is a particularly valuable starting material. The electron-deficient nature of the pyrimidine ring, intensified by the powerful electron-withdrawing nitrile group at C5, renders the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5]
In the starting molecule, the C4 and C6 positions are chemically equivalent. Therefore, the primary challenge is not selecting between them for the initial reaction, but rather controlling the reaction to achieve mono-substitution and then directing a second, different nucleophile to the remaining chlorinated position. The ability to selectively introduce different functionalities at C4 and C6 opens a vast chemical space for generating diverse molecular libraries and optimizing structure-activity relationships (SAR) in drug discovery programs.
The Chemistry of Selective Substitution
The regioselectivity of SNAr reactions on the pyrimidine ring is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[6] Understanding these factors is paramount for predictive and successful synthesis.
Mechanism: The Meisenheimer Intermediate
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbons (C4 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is the key determinant of the reaction's feasibility and rate. The electron-withdrawing nitrile group at C5 and the ring nitrogens are crucial for stabilizing the negative charge. In the second step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored.
Key Factors Governing Selectivity and Reactivity
While C4 and C6 are equivalent in the starting material, the introduction of the first substituent breaks this symmetry and dictates the reactivity of the remaining chlorine atom.
-
The Nucleophile: The nature of the incoming nucleophile is critical.
-
Hard vs. Soft Nucleophiles: Hard nucleophiles (e.g., alkoxides, primary amines) react based on charge control, favoring the most electron-deficient site. Soft nucleophiles (e.g., thiolates) react based on orbital control.
-
Steric Bulk: A sterically hindered nucleophile will preferentially attack the less sterically encumbered position. This becomes more relevant after the first substitution.
-
-
Electronic Effects of the First Substituent:
-
Electron-Donating Groups (EDGs): If the first nucleophile introduces an EDG (e.g., an amino or alkoxy group), it will decrease the electrophilicity of the pyrimidine ring, making the second substitution more difficult. This deactivation effect necessitates more forcing conditions (e.g., higher temperatures) for the subsequent reaction.
-
Electron-Withdrawing Groups (EWGs): Conversely, an EWG would further activate the ring, though this is less common in this specific synthetic sequence.
-
-
Reaction Conditions:
-
Temperature: Lower temperatures generally favor the formation of the kinetic product, which results from the attack at the most reactive site. To prevent di-substitution, reactions are often run at or below room temperature with a controlled stoichiometry of the nucleophile. Higher temperatures are typically required to overcome the deactivation caused by the first substituent to enable a second substitution.[7]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions as they solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is often required to neutralize the HCl generated during the reaction without competing with the primary nucleophile.[8]
-
Experimental Design and Workflows
A logical workflow is essential for achieving the desired substitution pattern. The initial mono-substitution is typically straightforward, followed by a more challenging second substitution.
Logical Workflow for Sequential Substitution
The diagram below illustrates the decision-making process for the synthesis of a di-substituted pyrimidine derivative.
References
- 1. nbinno.com [nbinno.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
Welcome to the technical support guide for the synthesis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to optimize yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve common experimental challenges.
Synthesis Overview & Strategy
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is critical, yet fraught with challenges including low yields, incomplete reactions, and difficult purifications. The most reliable and modular synthetic approach involves a multi-step pathway starting from the readily available 2-methylpyrimidine-4,6-diol. This strategy allows for clear checkpoints and purification of intermediates, which is crucial for the success of the final chlorination step.
The recommended pathway proceeds in three main stages:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the pyrimidine ring.
-
Nitrile Formation: Conversion of the formyl group into a nitrile.
-
Chlorination: Replacement of the hydroxyl groups at the C4 and C6 positions with chlorine atoms.
Caption: Recommended three-stage synthetic pathway.
Detailed Experimental Protocols
The following protocols are provided as a robust baseline. Researchers should always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), especially when handling phosphorus oxychloride and other corrosive reagents.
Step 1: Vilsmeier-Haack Formylation
This step introduces the C5-formyl group via electrophilic substitution using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a calcium chloride drying tube, suspend 2-methylpyrimidine-4,6-diol (1.0 eq) in anhydrous DMF (3.0 eq).
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. The Vilsmeier reagent forms exothermically.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The hydrolysis of excess POCl₃ is highly exothermic and releases HCl gas. Adjust the pH to 6-7 with a saturated sodium bicarbonate solution.
-
Isolation: The product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Step 2: Nitrile Formation
This two-part step converts the aldehyde to a nitrile through an oxime intermediate.
-
Oxime Formation: Suspend the crude 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2 hours.
-
Dehydration to Nitrile: Cool the mixture containing the oxime intermediate. Add acetic anhydride (2.0 eq) and reflux for an additional 3 hours.
-
Isolation: Cool the reaction mixture to room temperature and pour it into cold water. The nitrile product will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate, 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile, can be purified by recrystallization if necessary.
Step 3: Chlorination
This is the final and often most challenging step, where the dihydroxy intermediate is converted to the target dichloro product. Phosphorus oxychloride is a powerful chlorinating agent for converting hydroxypyrimidines.[2][3]
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to scrub HCl), add the 4,6-dihydroxy-2-methylpyrimidine-5-carbonitrile (1.0 eq) to an excess of POCl₃ (5.0-10.0 eq), which acts as both the reagent and solvent.
-
Catalyst (Optional but Recommended): Add a catalytic amount of N,N-dimethylaniline (0.1 eq). This tertiary amine acts as an acid scavenger and can significantly accelerate the reaction.[2]
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) for 4-8 hours. The reaction should be monitored by TLC or GC-MS to ensure the disappearance of the starting material.
-
Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure. This step is critical and must be done in an efficient fume hood. The remaining residue is then very slowly and carefully quenched by pouring it onto crushed ice.
-
Isolation & Purification: The crude product is extracted with an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The causality behind each problem is explained to empower you to make informed adjustments.
Caption: A logical flow for troubleshooting low yield issues.
Frequently Asked Questions (Q&A Format)
Q1: My chlorination reaction (Step 3) is sluggish and incomplete, with starting material still present after 8 hours. What's wrong?
A1: This is a very common issue.
-
Causality: Incomplete chlorination is often due to three factors: (1) Moisture: POCl₃ reacts violently with water, becoming inactivated. Any moisture in your starting material, glassware, or catalyst will quench the reagent. (2) Reagent Quality: POCl₃ can degrade over time. Using old or improperly stored reagent will lead to poor results. (3) Insufficient Activation: The conversion of the hydroxyl (or its tautomeric amide) form to the chloro group can be slow.
-
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry your dihydroxy-nitrile intermediate in a vacuum oven before use. All glassware should be oven-dried.
-
Use Fresh Reagent: Use freshly opened or recently distilled POCl₃ for best results.[2]
-
Add a Catalyst: The addition of a tertiary amine base like N,N-dimethylaniline or pyridine acts as an acid scavenger and catalyst, often dramatically improving reaction rates and completion.[2][4]
-
Increase Reaction Time/Temp: If the above fail, consider extending the reflux time to 12 or even 24 hours, monitoring by TLC/GC-MS.
-
Q2: During the chlorination work-up, I get a dark, oily, or tarry substance instead of a clean solid. Why?
A2: Tarry residue formation points to decomposition.
-
Causality: The pyrimidine ring, especially with electron-withdrawing groups like nitrile and chlorine, can be susceptible to decomposition or polymerization under harsh acidic conditions and high temperatures.[2] Incomplete removal of excess POCl₃ before aqueous work-up can also lead to a violent, uncontrolled hydrolysis that degrades the product.
-
Solutions:
-
Temperature Control: Do not overheat the reaction. Maintain a steady reflux, but avoid excessive temperatures.
-
Thorough POCl₃ Removal: Before quenching with ice/water, ensure as much of the excess POCl₃ as possible is removed via vacuum distillation. This makes the subsequent hydrolysis step much more controlled.
-
Controlled Quenching: Add the reaction residue to ice very slowly with efficient stirring. This dissipates the heat from hydrolysis and minimizes product degradation.
-
Q3: The Vilsmeier-Haack formylation (Step 1) is giving a low yield. How can I improve it?
A3: The success of this step hinges on the effective formation of the Vilsmeier reagent.
-
Causality: The Vilsmeier reagent (a chloroiminium salt) is sensitive to moisture. Using non-anhydrous DMF or adding the POCl₃ too quickly at an elevated temperature can hinder its formation and lead to side reactions.
-
Solutions:
-
Use Anhydrous Solvent: Employ a fresh, sealed bottle of anhydrous DMF.
-
Control Addition Temperature: Strictly maintain the temperature at 0-10°C during the dropwise addition of POCl₃. This ensures the controlled formation of the reagent before initiating the formylation reaction at a higher temperature.[1]
-
Q4: What is the best way to monitor the progress of these reactions?
A4: Thin Layer Chromatography (TLC) is indispensable.
-
Rationale: TLC provides a rapid, qualitative assessment of the reaction's progress. You can visualize the consumption of the starting material and the appearance of the product.
-
Example System: For the chlorination step, a typical eluent system would be Hexane:Ethyl Acetate (e.g., in a 4:1 or 3:1 ratio). The starting dihydroxy compound is highly polar and will have a very low Rf value (staying near the baseline). The final dichloro product is much less polar and will have a significantly higher Rf value. A completed reaction should show the disappearance of the baseline spot and the appearance of a single major product spot.
Data Summary
Optimizing chlorination is key to maximizing yield. The choice of chlorinating agent and the use of a catalyst are critical variables.
| Chlorinating Agent | Base/Catalyst | Temperature (°C) | Typical Time (h) | Reported Yield Range | Reference(s) |
| POCl₃ (excess) | None | 105-110 | 6-12 | 40-70% | [5] |
| POCl₃ (excess) | N,N-Dimethylaniline | 105-110 | 4-8 | 70-85% | [2][4] |
| POCl₃ (equimolar) | Pyridine | 140-160 (sealed) | 2 | ~85% | [3] |
| Thionyl Chloride | Acetonitrile (solvent) | 80 | 3 | up to 94% | [6] |
| Triphosgene | N,N-Diethylaniline | Reflux (DCE) | 6-8 | ~92% | [7] |
Yields are context-dependent and may vary based on the specific pyrimidine substrate.
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic HCl gas. Always handle in a chemical fume hood with appropriate PPE (gloves, lab coat, safety glasses/face shield). Have a base (like sodium bicarbonate) ready to neutralize spills.
-
Vilsmeier-Haack Reaction: The reaction is exothermic and generates HCl. Ensure adequate ventilation and cooling.
-
Work-up Procedures: The quenching of POCl₃ with water or ice is extremely exothermic and hazardous. Perform this step slowly, behind a blast shield if possible, and with vigorous stirring in an ice bath.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 5. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 6. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Purification of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile by Column Chromatography
Welcome to the technical support center for the purification of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this specific heterocyclic compound. Here, we move beyond generic protocols to provide in-depth troubleshooting advice and foundational knowledge, ensuring your purification is both efficient and successful.
The structure of this compound, with its halogenated pyrimidine core and polar nitrile group, presents a unique set of challenges in column chromatography. Achieving high purity requires a nuanced understanding of its interactions with both the stationary and mobile phases. This guide synthesizes field-proven insights and fundamental chromatographic principles to address the specific issues you may encounter.
Part 1: Troubleshooting Guide
This section addresses specific, practical problems encountered during the column chromatography of this compound.
Q1: My compound is eluting with significant tailing, leading to broad peaks and poor recovery. What is the cause and how can I fix it?
A: Peak tailing is a common issue, often stemming from secondary interactions between the analyte and the stationary phase, or solubility issues. The pyrimidine nitrogens in your compound can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing the streaking you're observing.
-
Causality: The lone pairs on the nitrogen atoms of the pyrimidine ring can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong, non-ideal interaction leads to slow desorption kinetics, resulting in a "tail" as the compound elutes.
-
Immediate Solution: Deactivate the silica gel. Before running your column, flush it with your chosen mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA). This TEA will preferentially bind to the acidic silanol sites, masking them from your compound and promoting a more uniform elution.
-
Alternative Strategy: If tailing persists, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Alternatively, a reversed-phase (C18) column may provide a different selectivity profile where these acidic interactions are not an issue.[1]
Q2: I'm seeing no product in my collected fractions. Where did my compound go?
A: This alarming situation typically points to one of three possibilities: the compound is irreversibly adsorbed, it has decomposed, or it eluted unexpectedly.
-
Irreversible Adsorption: Your mobile phase may be too non-polar. The polar nitrile and electronegative chlorine atoms make your compound more polar than a simple hydrocarbon. If your solvent system (e.g., 100% hexane) is not polar enough, the compound will remain strongly adsorbed to the top of the silica column.
-
Solution: Gradually increase the polarity of your mobile phase (e.g., by adding ethyl acetate or dichloromethane). If you suspect the compound is still on the column, you can try to "strip" it by flushing with a very polar solvent like 10% methanol in dichloromethane.
-
-
On-Column Decomposition: Silica gel's acidic nature can sometimes catalyze the degradation of sensitive molecules.[1]
-
Diagnostic Test (2D TLC): To check for instability, spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first run, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it is decomposing, you will see new spots off the diagonal.[1]
-
Solution: If decomposition is confirmed, you must use a deactivated stationary phase as mentioned in Q1 or switch to a less acidic support like neutral alumina.
-
-
Unexpected Elution: It's possible the compound is less polar than anticipated and eluted very quickly in the solvent front.
-
Solution: Always collect the first few fractions as the solvent front exits the column and analyze them by TLC.[1]
-
Q3: My target compound is co-eluting with a closely related impurity. How can I improve the separation?
A: Achieving separation between compounds with similar polarities is the primary challenge of chromatography. The key is to exploit subtle differences in their structure and interactions.
-
Optimize the Mobile Phase: The initial goal in TLC is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.35.[2] If separation is poor, you need to change the selectivity of the mobile phase.
-
Strategy: Instead of just increasing the percentage of the polar solvent (e.g., going from 10% to 20% ethyl acetate in hexanes), try a completely different solvent system. Toluene or dichloromethane can offer different interactions (e.g., pi-pi stacking) than hexanes. Similarly, acetone or diethyl ether can provide different hydrogen bonding characteristics than ethyl acetate. A system of n-hexane/dichloromethane was used to purify a similar trichloropyrimidine-2-carbonitrile and may be a good starting point.[3]
-
-
Reduce Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for a challenging separation, the mass of the crude material should be about 1-2% of the mass of the silica gel.
-
Employ Gradient Elution: Start with a less polar mobile phase to allow the less polar compounds to separate. Then, gradually increase the polarity of the mobile phase over the course of the run to elute your more polar target compound and any later impurities. This sharpens peaks and can improve resolution.
Part 2: Method Development & FAQs
This section covers foundational questions to help you build a robust purification protocol from the ground up.
Q1: How do I select the optimal stationary and mobile phases for this compound?
A: The selection process is systematic and begins with Thin Layer Chromatography (TLC).
-
Stationary Phase Selection: For normal-phase chromatography, silica gel is the default starting point due to its versatility and cost-effectiveness. Given the basic nature of the pyrimidine ring, having neutral or basic alumina on hand is a good backup strategy in case of stability or tailing issues.[1] For reversed-phase applications, C18-functionalized silica is the most common choice.[4]
-
Mobile Phase Selection (TLC):
-
Spotting: Dissolve your crude material in a volatile solvent (like dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate.
-
Screening: Develop the plate in a series of solvent systems of varying polarity. Good starting points are mixtures of a non-polar solvent (Hexanes, Heptane) and a more polar solvent (Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether).
-
Target Rf: The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.35. This ensures the compound will move through the column at a reasonable rate and provide good separation from impurities. An Rf in this range provides an optimal balance between resolution and elution time.
-
Q2: What is the difference between wet and dry loading, and which should I use?
A: Both methods aim to apply the sample to the column in a narrow, concentrated band. The choice depends on the solubility of your crude material.[5]
-
Wet Loading: The sample is dissolved in the minimum amount of the initial mobile phase solvent (or a slightly more polar solvent) and carefully pipetted onto the top of the packed column.[5]
-
Best For: Samples that are readily soluble in the mobile phase.
-
Caution: Using too much solvent or a solvent that is significantly more polar than the mobile phase will broaden the initial band and degrade separation.
-
-
Dry Loading: The sample is dissolved in a volatile solvent, and a small amount of silica gel (or an inert support like Celite) is added to the solution. The solvent is then removed under reduced pressure (e.g., on a rotary evaporator) to yield a free-flowing powder of the sample adsorbed onto the silica.[5][6] This powder is then carefully added to the top of the packed column.
-
Best For: Samples that have poor solubility in the mobile phase or require a strong solvent for dissolution. This is the most reliable method for achieving sharp bands and optimal separation.
-
Q3: How can I properly pack a silica gel column to ensure good flow and separation?
A: A well-packed column is critical for high resolution. Air bubbles and channels will lead to a crooked solvent front and poor separation. The "slurry" method is highly reliable.
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6][7]
-
Make the Slurry: In a separate beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase solvent and stir to create a uniform slurry. The consistency should be like a milkshake—thin enough to pour but thick enough that the silica doesn't immediately settle.
-
Pour and Pack: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid the process. Open the stopcock to allow solvent to drain, and gently tap the side of the column with a piece of rubber tubing to encourage the silica to pack down evenly.
-
Equilibrate: Continuously add more mobile phase to the top of the column as it packs, never allowing the solvent level to drop below the top of the silica bed. Once packed, flush the column with at least 2-3 column volumes of the mobile phase to ensure it is fully equilibrated.
Part 3: Standard Operating Protocol (SOP)
This protocol outlines a standard procedure for the purification of 1 gram of crude this compound.
1. TLC Analysis and Solvent System Selection:
- Develop a solvent system that provides a target Rf of ~0.25 for the product. A common starting point for pyrimidines is a Hexane:Ethyl Acetate or Hexane:Dichloromethane mixture.[3]
- Record the Rf values of the product and all major impurities.
2. Column Preparation (Slurry Method):
- Select a glass column with a diameter of ~40 mm.
- Add a cotton plug and a 1 cm layer of sand.
- Weigh ~50 g of silica gel (for a 1:50 sample-to-silica ratio) into a beaker.
- Prepare the initial mobile phase (e.g., 95:5 Hexane:EtOAc). Add this to the silica gel to form a pourable slurry.
- Pour the slurry into the column, open the stopcock, and tap gently to pack. Add a 1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[5]
- Equilibrate the column by passing 2-3 column volumes of the mobile phase through the packed silica.
3. Sample Loading (Dry Method Recommended):
- Dissolve 1 g of crude material in ~10 mL of dichloromethane.
- Add ~2-3 g of silica gel to this solution.
- Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
- Carefully layer this powder onto the sand at the top of the column.
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
- Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., ~5 cm/minute drop in solvent level).[6]
- Begin collecting fractions (e.g., 20 mL per test tube).
- Monitor the elution process by spotting fractions onto TLC plates. A good practice is to spot every second or third fraction.
- If using a gradient, systematically increase the proportion of the polar solvent after the initial, less polar impurities have eluted.
5. Product Isolation:
- Combine the fractions that contain the pure product as determined by TLC.
- Remove the solvent from the combined fractions using a rotary evaporator.
- Place the resulting solid or oil under high vacuum to remove any residual solvent.
- Determine the final mass and characterize the purified product (e.g., by NMR, MS) to confirm purity.
Part 4: Key Parameter Summary
| Parameter | Recommendation | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. Consider deactivating with 0.5% TEA in the mobile phase if peak tailing occurs. |
| Alternative Phase | Neutral Alumina | Useful if the compound degrades on acidic silica gel. |
| Mobile Phase (TLC) | Hexane:Ethyl Acetate (e.g., 9:1 to 4:1 v/v) or Hexane:DCM (e.g., 1:1 v/v) | Screen various ratios to find a system where the product Rf is 0.2-0.35.[2][3] |
| Sample Loading | Dry Loading | Minimizes band broadening and is ideal for samples with limited solubility in the mobile phase, leading to better separation.[5] |
| Sample:Silica Ratio | 1:30 to 1:100 (w/w) | Use a higher ratio (e.g., 1:100) for difficult separations and a lower ratio (e.g., 1:30) for easier purifications. |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic pyrimidine ring will be visible under UV light. |
Part 5: Visual Workflows
Diagram 1: Troubleshooting Flowchart
Caption: A workflow for troubleshooting common column chromatography issues.
Diagram 2: Method Selection Logic
Caption: Logical flow for selecting the appropriate purification method.
References
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. orgsyn.org [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Substitutions on Dichloropyrimidines
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on dichloropyrimidine scaffolds. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and controlling selectivity to achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm planning a nucleophilic substitution on a 2,4-dichloropyrimidine. Which position is generally more reactive?
In the majority of cases, the chlorine atom at the C4 position of the pyrimidine ring is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3][4][5][6] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more electrophilic and susceptible to nucleophilic attack.[4] However, it's crucial to understand that this is a general trend and not an absolute rule. Several factors can influence and even reverse this selectivity.[1][7][8][9]
Q2: My SNAr reaction on 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 isomers. What are the key factors that control this regioselectivity?
Achieving high regioselectivity is a common challenge. The C4 vs. C2 selectivity is a delicate balance of several interconnected factors:
-
Electronic Effects of Ring Substituents: This is arguably the most powerful tool for directing selectivity.
-
Electron-donating groups (EDGs) such as -OMe or -NHMe at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position.[1][4][7][9] This is because these groups alter the electronic distribution of the ring, making the C2 position more electrophilic.[7][9]
-
Electron-withdrawing groups (EWGs) like -CN, -NO₂, or -CF₃ at the C5 position enhance the inherent preference for C4 substitution.[1][4]
-
-
Nature of the Nucleophile: The choice of nucleophile is critical.
-
While many common nucleophiles like primary and secondary amines or alkoxides tend to favor the C4 position, this can often lead to mixtures.[5][6]
-
Interestingly, tertiary amines have been shown to exhibit excellent selectivity for the C2 position, especially when an EWG is present at C5.[1][4][10][11]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence reaction rates and, in some cases, selectivity.[4][12][13] Aprotic polar solvents like DMF, DMSO, or THF are commonly used. For certain reactions, solvent choice can be a key parameter to optimize.[14] For instance, in microwave-assisted reactions with N-phenylpiperazine on 2,4-dichloropyrimidine, the choice of solvent can control the regioselectivity.[6]
-
Base: The base used can significantly impact the outcome, particularly in amination reactions.[4][15] Strong, non-nucleophilic bases like LiHMDS are sometimes employed.[5] The choice of base can be critical for achieving high selectivity.[16]
-
Temperature: Temperature control is crucial for managing side reactions and can influence selectivity.[4][17] Lowering the reaction temperature may improve selectivity by favoring the kinetically controlled product.[4]
-
-
Catalysis: For certain transformations, particularly cross-coupling reactions, the catalyst and ligand system are paramount in dictating the site of reaction.[2][18]
Q3: I'm struggling with a low yield in my dichloropyrimidine substitution reaction. What are the likely causes and how can I troubleshoot this?
Low conversion is a frequent hurdle. Here’s a systematic approach to troubleshooting:
-
Reactivity of the Nucleophile: The nucleophile might be insufficiently reactive.
-
Solution: Consider using a stronger nucleophile. If this is not an option, you may need to use more forcing reaction conditions, such as higher temperatures.
-
-
Reaction Temperature: The reaction may be running too cold.
-
Solution: Gradually increase the reaction temperature in a stepwise manner (e.g., increments of 10-20 °C) while carefully monitoring the reaction by TLC or LC-MS for product formation and the appearance of byproducts.[17]
-
-
Inappropriate Solvent or Base: The chosen solvent might not be optimal for solubility or reactivity, and the base may not be strong enough.
-
Solution: Screen a range of solvents and bases. For SNAr reactions, polar aprotic solvents are generally a good starting point.[13] Ensure the base is strong enough to deprotonate the nucleophile if necessary, but not so strong that it leads to side reactions.
-
-
Deactivated Substrate: Substituents on your dichloropyrimidine ring might be deactivating it towards nucleophilic attack.
-
Solution: If your substrate is electronically deactivated, you will likely need more forcing conditions (higher temperature, longer reaction time). In some cases, switching to a different synthetic strategy, such as a palladium-catalyzed cross-coupling reaction, might be more effective.
-
Troubleshooting Guides
Guide 1: Poor Regioselectivity - A Mixture of C2 and C4 Isomers
This is one of the most common challenges. Here's a decision-making workflow to improve selectivity:
Caption: Decision workflow for improving regioselectivity.
Guide 2: Reaction Stalls or Fails to Go to Completion
| Observation | Potential Cause | Recommended Solution(s) |
| No or minimal product formation | 1. Insufficiently reactive nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile or consider catalysis. 2. Gradually increase the reaction temperature and monitor closely.[17] 3. Screen a range of solvents and bases.[13][14] 4. Employ more forcing conditions or explore alternative synthetic routes. |
| Reaction starts but does not proceed to completion | 1. Reversible reaction or product inhibition. 2. Degradation of reagents or catalyst over time. | 1. Consider using a larger excess of the nucleophile or removing a byproduct if possible. 2. Add the catalyst or a sensitive reagent in portions over the course of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for C4-Selective SNAr with an Amine
This protocol is a general starting point and may require optimization for specific substrates.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the 2,4-dichloropyrimidine (1.0 equiv.).
-
Solvent and Base: Add a suitable solvent (e.g., n-butanol, DMF, or THF) and a base (e.g., DIPEA, K₂CO₃, or Et₃N; 2.0-3.0 equiv.).
-
Nucleophile Addition: Dissolve the amine nucleophile (1.0-1.2 equiv.) in a small amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., salt byproduct) has formed, it can be removed by filtration. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.[19]
Protocol 2: Microwave-Assisted Suzuki Coupling for C4-Arylation
Microwave irradiation can often significantly reduce reaction times.[6][20]
-
Setup: To a microwave vial, add the 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[18]
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 100-120 °C) for the determined time (e.g., 15-30 minutes).[20]
-
Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the SNAr protocol.
Safety Note: 2,4-Dichloropyrimidine is an irritant.[21] Always handle it in a fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reactions may produce HCl gas, which should be scrubbed if necessary.[21]
Data Summary Table
The following table summarizes general conditions and expected outcomes for substitutions on a standard 2,4-dichloropyrimidine.
| Reaction Type | Nucleophile/Coupling Partner | Typical Conditions | Expected Major Product | Key Considerations |
| SNAr | Primary/Secondary Amines | DIPEA, n-BuOH, 80 °C | C4-substituted | Often gives mixtures with the C2 isomer.[5][6] |
| SNAr | Tertiary Amines | CH₂Cl₂, rt | C2-substituted | Excellent selectivity, especially with C5-EWG.[10][11] |
| SNAr | Alkoxides (e.g., NaOMe) | MeOH, rt to reflux | C4-substituted | Can lead to disubstitution if not controlled. |
| Suzuki Coupling | Arylboronic Acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C (MW) | C4-substituted | Generally high C4 selectivity.[5][20] |
Mechanistic Insights & Visualization
Understanding the underlying mechanism is key to rational optimization. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is largely governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic attack at either C2 or C4.
Caption: Generalized reaction pathways for SNAr on 2,4-dichloropyrimidine.
The relative rates (k1 vs. k3) are influenced by the electronic and steric factors discussed previously. For unsubstituted 2,4-dichloropyrimidine, the transition state leading to the C4-intermediate is generally lower in energy, resulting in preferential formation of the C4-substituted product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. studylib.net [studylib.net]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. fishersci.com [fishersci.com]
troubleshooting failed reactions with 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (CAS: 76574-36-2). This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, actionable guidance for troubleshooting common synthetic challenges encountered with this versatile building block. Our approach is rooted in mechanistic principles to help you not only solve immediate issues but also to build a predictive framework for future success.
Part 1: Frequently Asked Questions (FAQs) & Compound Profile
This section addresses fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key structural features of this compound and how do they influence its reactivity?
Answer: The reactivity of this compound is governed by a confluence of electronic effects from its substituents on the pyrimidine core.
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are highly electronegative, withdrawing electron density from the carbon atoms. This intrinsic property makes the ring susceptible to nucleophilic attack.
-
Activating Nitrile Group (-CN): The cyano group at the C5 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly enhances the electrophilicity of the adjacent C4 and C6 positions.
-
Chloro Leaving Groups (-Cl): The chlorine atoms at C4 and C6 are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions. Their reactivity is substantially increased by the adjacent electron-withdrawing nitrile group and the ring nitrogens.[1] The C4 and C6 positions are electronically equivalent in the starting material.
-
Methyl Group (-CH₃): The methyl group at C2 is a weak electron-donating group. Its effect on the overall reactivity is minimal compared to the powerful activating effects of the ring nitrogens and the nitrile group.
This specific arrangement makes the molecule highly primed for sequential, regioselective displacement of its chlorine atoms.
Q2: What are the recommended safety, handling, and storage procedures for this reagent?
Answer: this compound is a chemical reagent that must be handled with appropriate care.
-
Safety: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2][3] Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and chemical-resistant gloves.[3]
-
Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Protect from moisture, as the compound can be susceptible to hydrolysis. Store away from incompatible materials.[4]
Q3: What are the key physical and chemical properties of this compound?
Answer: The physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 76574-36-2 | [2] |
| Molecular Formula | C₆H₃Cl₂N₃ | [2] |
| Molecular Weight | 188.02 g/mol | [2] |
| Appearance | Solid (form may vary) | General Knowledge |
| Melting Point | Not widely reported; similar compounds like 4,6-dichloro-2-methylpyrimidine melt at 41.5-45.5 °C.[5] | |
| SMILES | CC1=NC(=C(C(=N1)Cl)C#N)Cl | [2] |
Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the most common reaction type for this substrate. The high electrophilicity of the C4/C6 positions allows for facile substitution by a wide range of nucleophiles.
Q4: My SNAr reaction with an amine/alkoxide nucleophile shows no conversion or very low yield. What are the likely causes and how can I fix it?
Answer: This is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. The root cause is typically insufficient nucleophilicity or suboptimal reaction conditions that fail to overcome the activation energy barrier.
Causality Checklist:
-
Nucleophile Potency: Neutral nucleophiles (e.g., a primary amine) are often not reactive enough on their own. They typically require a base to either deprotonate them into a more potent anionic form (e.g., R-NH⁻) or to act as a scavenger for the HCl generated during the reaction.
-
Solvent Effects: The solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity.
-
Temperature: SNAr reactions, while often facile on this substrate, still require a certain activation energy. Room temperature may be insufficient for less reactive nucleophiles.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Q5: I am trying to achieve mono-substitution, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity?
Answer: Achieving selective mono-substitution requires precise control over stoichiometry and reaction conditions. The introduction of the first nucleophile can sometimes influence the reactivity of the second chlorine, but kinetic control is paramount.
Key Principles for Selectivity:
-
Stoichiometry: This is the most critical factor. Using a slight excess of the nucleophile will invariably lead to di-substitution.
-
Temperature and Time: Higher temperatures and longer reaction times provide the energy and opportunity for the less reactive mono-substituted intermediate to react a second time.
-
Rate of Addition: Adding the nucleophile slowly (dropwise) can help maintain a low instantaneous concentration, favoring the initial, faster reaction with the starting material over the subsequent reaction with the product.
| Parameter | For Mono-Substitution | For Di-Substitution | Causality |
| Nucleophile Equiv. | 0.95 - 1.05 equivalents | > 2.1 equivalents | Controls the availability of the reactant for the second substitution. |
| Temperature | Lower (e.g., 25 - 80 °C) | Higher (e.g., > 100 °C) | Provides sufficient energy to overcome the activation barrier for the second, often slower, substitution. |
| Reaction Time | Shorter; monitor closely by TLC | Longer; drive to completion | Prevents the mono-substituted product from reacting further once formed. |
| Base (for Amines) | 1.0-1.2 eq. (e.g., Et₃N) | > 2.2 eq. (e.g., K₂CO₃) | Ensures enough base is present to facilitate both substitution events. |
Protocol 1: General Procedure for Mono-Amination (SNAr)
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add anhydrous DMF (5-10 mL) and a suitable base (e.g., K₂CO₃, 1.5 mmol, 1.5 equiv).
-
Add the desired primary or secondary amine (1.0 mmol, 1.0 equiv) to the reaction mixture. For slow reactions, consider dropwise addition of the amine in solution.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water (50 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[1]
Part 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituents on this electron-deficient pyrimidine are sufficiently activated to participate in various cross-coupling reactions, most notably Suzuki-Miyaura coupling.
Q6: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. What should I investigate first?
Answer: Suzuki coupling failures with chloro-heteroarenes are most often linked to catalyst deactivation, suboptimal choice of reaction components (ligand, base), or poor reagent quality.
Causality Checklist & Troubleshooting Steps:
-
Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen.
-
Poor Reagent Quality: Boronic acids are prone to degradation, primarily through protodeboronation.
-
Solution: Use fresh boronic acid. A slight excess (1.2-1.5 equivalents) can often compensate for minor degradation.[6] Verify the purity of your dichloropyrimidine starting material.
-
-
Suboptimal Conditions: The combination of base, solvent, and ligand is crucial and substrate-dependent.
-
Solution: Systematically screen reaction parameters. For dichloropyrimidines, common successful conditions often involve a palladium source like Pd(PPh₃)₄ with a base such as K₂CO₃ or K₃PO₄ in a solvent system like 1,4-dioxane/water.[6][8][9] Microwave irradiation can dramatically improve yields and reduce reaction times.[7]
-
Caption: Decision tree for troubleshooting low-yield Suzuki reactions.
Q7: I'm observing significant side products, such as homocoupling of my boronic acid or hydrolysis of my starting material. What causes this?
Answer: These side reactions point to specific flaws in the catalytic cycle or reaction setup.
-
Boronic Acid Homocoupling: This occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other pathways.
-
Solution: Optimize the base and solvent to ensure the base is sufficiently strong and soluble to facilitate efficient transmetalation. Weaker bases or poor solubility can hinder this step.[6]
-
-
Protodeboronation (Boronic Acid -> Arene): This is the replacement of the -B(OH)₂ group with a hydrogen atom and is often exacerbated by high temperatures and the presence of water or protic solvents.
-
Solution: Use fresh, high-purity boronic acid. While water is often part of the solvent system, excessive amounts should be avoided. If protodeboronation is severe, a milder base or lower temperature may be required.[7]
-
-
Hydrolysis of Dichloropyrimidine: The starting material can react with hydroxide ions (from the base in water) at elevated temperatures to form the corresponding hydroxypyrimidine.
-
Solution: Ensure the reaction temperature is not excessively high. A stronger, less-nucleophilic organic base in an anhydrous solvent system could be an alternative, though this requires more development.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk tube or microwave vial, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the vessel.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Place the reaction mixture in a preheated oil bath (e.g., 95 °C) or a microwave reactor (e.g., 100 °C for 15-30 minutes).[6]
-
Stir vigorously until TLC or LC-MS analysis indicates full consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Part 4: Purification Strategies
Q8: My crude product is a complex mixture. What is the best way to purify these pyrimidine derivatives?
Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Flash column chromatography and recrystallization are the most common and effective techniques.
1. Flash Column Chromatography:
-
Principle: This is the workhorse method for purifying products from complex mixtures, separating compounds based on their differential polarity.
-
Stationary Phase: Silica gel is most common.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities. Common solvent systems for pyrimidine derivatives include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[10]
2. Recrystallization:
-
Principle: This is a cost-effective technique for purifying solid compounds, relying on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.
-
Single-Solvent Method:
-
Solvent Selection: Choose a solvent in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, or water.[10]
-
Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote crystal growth. Cool further in an ice bath to maximize yield. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[10][11]
-
-
Two-Solvent Method:
-
Solvent Selection: Use a pair of miscible solvents: a "good" solvent in which the product is soluble, and a "poor" solvent in which it is insoluble.
-
Procedure: Dissolve the crude product in a minimum of the hot "good" solvent. Add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy), then allow it to cool slowly.[10]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 76574-36-2 | BDA57436 [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Methods for Monitoring 4,6-dichloro-2-methylpyrimidine-5-carbonitrile Reactions
Introduction
Welcome to the Technical Support Center for monitoring reactions involving 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. This molecule is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Precise monitoring of its reactions is critical for optimizing yield, minimizing byproduct formation, and ensuring process safety and scalability.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in overcoming common analytical challenges.
Choosing the Right Analytical Method
The selection of an appropriate analytical technique is the first critical step in successfully monitoring your reaction. The choice depends on the specific information required (e.g., real-time kinetics vs. endpoint analysis), the chemical properties of the reactants and products, and the laboratory instrumentation available.
Comparison of Key Analytical Techniques
| Technique | Best For | Advantages | Limitations |
| HPLC-UV | Quantitative analysis of reaction progress, purity assessment, and impurity profiling. | Robust, highly quantitative, widely available. Suitable for non-volatile and thermally sensitive compounds.[2] | Offline analysis requires sample quenching and preparation. Slower than in-situ methods. |
| GC-MS | Separation and identification of volatile starting materials, products, and byproducts. | Excellent separation efficiency and definitive mass-based identification.[3] | Requires analytes to be volatile and thermally stable. High temperatures can degrade halogenated compounds.[4] |
| In-Situ FTIR | Real-time, continuous monitoring of functional group changes to track reaction kinetics and identify intermediates.[1][5] | Provides immediate feedback on reaction progression without sampling.[6][7] Non-destructive. | Spectra can be complex. Requires a distinct, non-overlapping peak for the species of interest. Calibration is needed for quantitative analysis.[6] |
| NMR | Detailed structural elucidation of reactants, products, and intermediates. Provides inherently quantitative data.[6] | Unparalleled for structure confirmation. Can reveal mechanistic details and identify unknown species.[8] | Lower sensitivity compared to other methods. Requires specialized equipment (benchtop or online NMR).[1] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is the most common technique for monitoring these reactions. Due to the compound's structure (chlorinated, heterocyclic, nitrile group), specific issues can arise.
Q1: My chromatographic peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is a common issue when analyzing polar, nitrogen-containing compounds like pyrimidines. It is often caused by unwanted secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
Causality:
-
Silanol Interactions: The stationary phase in reversed-phase columns (e.g., C18) has residual silanol groups (-Si-OH) on the silica surface. The basic nitrogen atoms in the pyrimidine ring can interact strongly with these acidic silanols, causing the analyte to "drag" along the column, resulting in a tailed peak.
-
Column Contamination: Buildup of highly retained impurities from previous injections can create active sites that lead to tailing.
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of your analyte. If the pH is not properly controlled, you can have a mixture of ionized and neutral forms, leading to poor peak shape. For pyrimidine bases, a slightly acidic pH is often optimal to ensure a single protonated state and minimize silanol interactions.[9]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Introduce an acidic buffer to your mobile phase. An acetate buffer at a concentration of 20-50 mM, adjusted to a pH of around 4.0, is an excellent starting point.[9] This protonates the pyrimidine nitrogens, creating a consistent analyte form and masking silanol activity.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols are chemically passivated. Ensure you are using a high-quality, end-capped C18 or a column with a different stationary phase (e.g., Phenyl) that may offer alternative selectivity.[10]
-
Clean the Column: If the column is contaminated, flush it according to the manufacturer's instructions. A typical procedure for a reversed-phase column involves flushing with progressively stronger, miscible solvents like water, acetonitrile, and isopropanol.[11]
-
Check for Extra-Column Volume: Ensure tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter to minimize dead volume, which can contribute to peak asymmetry.[12]
Q2: I am having trouble separating the starting material (this compound) from a closely related product or impurity.
A: Achieving adequate resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.
Causality:
-
Insufficiently Optimized Mobile Phase: The ratio of organic solvent to aqueous buffer is the primary driver of retention and selectivity in reversed-phase HPLC. A simple isocratic method may not be sufficient to separate compounds with very similar polarities.
-
Incorrect Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. If your compounds have similar hydrophobicity but differ in other properties (e.g., pi-electron density), an alternative stationary phase may be required.
-
Suboptimal Temperature: Column temperature affects solvent viscosity and mass transfer kinetics, which can influence selectivity.
Troubleshooting Steps:
-
Implement a Gradient: Start with a shallow gradient elution. For example, begin with a mobile phase of 90% water (with buffer) / 10% acetonitrile and gradually increase to 10% water / 90% acetonitrile over 15-20 minutes. This will improve the separation of components across a wider polarity range.
-
Change the Organic Modifier: If acetonitrile does not provide sufficient resolution, try methanol. The different solvent properties can alter the selectivity and change the elution order.
-
Try a Phenyl Column: A Phenyl stationary phase provides pi-pi interactions, which can be highly effective for separating aromatic and heteroaromatic compounds like pyrimidines. This offers a different separation mechanism than a C18 column.[10]
-
Adjust Column Temperature: Use a column oven to control the temperature. Increasing the temperature (e.g., from 25°C to 40°C) can decrease retention times and often sharpen peaks, potentially improving resolution.[12]
Q3: My HPLC baseline is noisy or drifting, making it difficult to integrate small peaks.
A: An unstable baseline is often due to problems with the mobile phase, the detector, or the pump.[11]
Causality:
-
Dissolved Gas: Air bubbles in the mobile phase can cause pressure fluctuations and baseline noise, especially as they outgas in the detector flow cell.[11]
-
Poor Solvent Mixing: Inadequate mixing of mobile phase components can lead to a drifting or wandering baseline.
-
Contamination: Contaminants in the mobile phase or a dirty detector flow cell can cause a noisy or drifting baseline. Chlorinated solvents themselves can sometimes degrade and produce byproducts that affect UV absorbance.[11]
-
Temperature Fluctuations: Changes in the ambient laboratory temperature can affect the refractive index of the mobile phase and the performance of the detector, causing baseline drift.[11]
Troubleshooting Steps:
-
Degas the Mobile Phase: Always degas your mobile phase before use, either by sparging with helium or using an inline vacuum degasser, which is standard on most modern HPLC systems.[11]
-
Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily using high-purity, HPLC-grade solvents to avoid degradation and contamination.
-
Flush the System: If you suspect contamination, flush the system and detector flow cell with a strong, miscible solvent like isopropanol.[11]
-
Use a Column Oven: Maintaining a constant column temperature helps stabilize the entire system and reduces baseline drift caused by environmental fluctuations.[12]
HPLC Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC problems.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
GC-MS is a powerful tool for identifying reaction components, but the thermal lability of halogenated compounds must be considered.
Q1: Is this compound suitable for GC-MS analysis?
A: Yes, but with caution. The compound has a reasonable molecular weight and should be sufficiently volatile. However, chlorinated compounds can be susceptible to thermal degradation at the high temperatures used in the GC inlet and column (typically 150-300°C).[4] It is crucial to start with a gentle temperature program and a deactivated inlet liner to minimize this risk. A test run comparing the peak area of a standard at low vs. high inlet temperatures can help determine if degradation is occurring.
Q2: I am seeing broad peaks or no peak at all for my compound of interest.
A: This often points to compound degradation, adsorption, or an improperly configured system.
Causality:
-
Adsorption: Active sites in the GC inlet (liner) or the front of the column can irreversibly adsorb polar or reactive analytes. This is a common problem with compounds containing nitrogen heterocycles.
-
Thermal Degradation: As mentioned, the compound may be breaking down in the hot inlet.
-
Incorrect Column Choice: Using a column with a stationary phase that is not compatible with the analyte's polarity can lead to poor chromatography.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: A standard glass wool liner has active silanol sites. Always use a liner that has been chemically deactivated (silanized) to prevent adsorption. Consider a liner with a taper to focus the sample onto the column.
-
Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220°C) and inject a standard to see if the peak shape and response improve.
-
Optimize the Temperature Program: Use a slower temperature ramp (e.g., 5-10°C/min) to prevent co-elution and ensure the compound elutes at the lowest possible temperature, minimizing on-column degradation.
-
Confirm Column Suitability: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), is a robust choice for this type of analysis, offering good selectivity for a wide range of compounds.[13]
Q3: My mass spectrum shows unexpected fragments or my results are not reproducible.
A: These issues can stem from contamination, leaks in the system, or inconsistent sample injection.
Causality:
-
System Contamination: "Ghost peaks" can appear from the buildup of non-volatile residues in the inlet or column, which slowly bleed out in later runs.[14]
-
Air Leaks: A small leak in the system (e.g., at the septum or column fittings) can introduce oxygen and nitrogen into the MS, leading to high background noise and potential side reactions at high temperatures.
-
Injection Variability: Inconsistent injection volumes or techniques from an autosampler can lead to poor reproducibility of peak areas.
Troubleshooting Steps:
-
Bake Out the Column: Condition or "bake out" the column at a high temperature (as recommended by the manufacturer) to remove contaminants.[14]
-
Check for Leaks: Perform a leak check on the system. A common sign of a leak is a high abundance of ions at m/z 28 (N₂) and 32 (O₂) in the background spectrum. Replace the injector septum regularly, as it is a common source of leaks.[14]
-
Verify Autosampler Performance: Ensure the autosampler syringe is clean and functioning correctly. Check that the sample is fully dissolved and filtered to prevent particulates from being injected.
In-Situ Spectroscopy (FTIR & NMR) FAQs
In-situ spectroscopy provides real-time data, allowing for a deeper understanding of reaction kinetics and mechanisms.[5]
Q1: How can I use Fourier Transform Infrared (FTIR) spectroscopy to monitor my reaction in real time?
A: In-situ FTIR, typically using an Attenuated Total Reflectance (ATR) probe inserted directly into the reactor, is an excellent method for tracking the progress of this reaction.[6][7] The key is to monitor the disappearance of a reactant's functional group peak or the appearance of a product's peak. For this compound, the nitrile group (-C≡N) provides a perfect spectroscopic handle.
-
The Nitrile Stretch: The C≡N triple bond has a strong, sharp absorption peak in a relatively clean region of the mid-IR spectrum, typically between 2220-2240 cm⁻¹ for aromatic nitriles.[15][16][17]
-
Monitoring Procedure: As the reaction consumes the starting material, the intensity of this 2220-2240 cm⁻¹ peak will decrease. By plotting the peak height or area against time, you can generate a real-time kinetic profile of the reaction.
Q2: What advantages does Nuclear Magnetic Resonance (NMR) spectroscopy offer for reaction monitoring?
A: NMR provides rich structural information and is inherently quantitative without the need for calibration, as the signal intensity is directly proportional to the number of nuclei.[6]
-
Structural Confirmation: NMR can definitively confirm the structure of the starting material, product, and any intermediates or byproducts that form during the reaction.[8] For pyrimidines, the chemical shifts of the aromatic protons and carbons are highly sensitive to the substitution pattern.[18][19]
-
Mechanistic Insight: By identifying transient species that are only present during the reaction, NMR can provide invaluable insights into the reaction mechanism.[8]
-
Quantitative Analysis: By integrating the area of a unique peak for the starting material and the product, you can calculate the percent conversion at any given time point. For example, the singlet from the -CH₃ group on the pyrimidine ring could be used for this purpose.
General Analytical Workflow
This diagram illustrates the general process for any offline analytical method.
Caption: A typical workflow from reaction sampling to final data analysis.
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method
This protocol provides a starting point for developing a robust HPLC method for monitoring reactions of this compound.
-
System Preparation:
-
Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
System Flush: Flush the pump and lines thoroughly with a 50:50 mixture of methanol and water before introducing the mobile phase.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: UV, set to a wavelength where the pyrimidine ring absorbs strongly (e.g., 270 nm).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Ramp linearly from 10% B to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 10% B and re-equilibrate.
-
-
-
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting it 100-fold in a 50:50 mixture of acetonitrile and water.
-
Vortex to mix thoroughly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
System Suitability:
-
Before running samples, inject a standard solution of the starting material five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2% to ensure the system is performing reliably.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. labcompare.com [labcompare.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Reaction Monitoring | Bruker [bruker.com]
- 7. mt.com [mt.com]
- 8. Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. mdpi.com [mdpi.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile during storage
Welcome to the technical support center for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios related to the storage and stability of this highly reactive intermediate. Our goal is to provide you with the technical insights and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
The stability of this compound is principally influenced by three environmental factors: moisture, temperature, and light. As a chlorinated heterocyclic compound, it is susceptible to degradation through hydrolysis, thermal decomposition, and photolysis.
-
Moisture: The presence of water can lead to the hydrolysis of the chloro substituents on the pyrimidine ring, forming less reactive and potentially interfering hydroxy-pyrimidine derivatives. Chlorinated solvents should be stored under a dry atmosphere to prevent the ingress of moisture, which can lead to the formation of hydrochloric acid and subsequent corrosion or further degradation of the compound.[1][2]
-
Light: Exposure to UV or visible light can induce photolytic degradation. The pyrimidine ring and the carbon-chlorine bonds are potential sites for photolytic cleavage, leading to the formation of various degradation products.[4] Studies on similar chlorinated aromatic compounds have shown that photodegradation can be a significant pathway of decomposition.[5][6]
Q2: What are the recommended long-term and short-term storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is essential to follow strict storage protocols.
| Storage Condition | Parameter | Recommendation | Rationale |
| Long-Term Storage | Temperature | -20°C | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to moisture and atmospheric oxygen, reducing the risk of hydrolysis and oxidation. | |
| Container | Tightly sealed, amber glass vial | Protects from light and prevents moisture ingress. | |
| Short-Term Storage / In-Use | Temperature | 2-8°C | Suitable for short periods, such as during the course of an experiment. |
| Atmosphere | Dry | Keep in a desiccator to protect from atmospheric moisture. | |
| Container | Tightly sealed vial | Prevents contamination and exposure to moisture. |
For transportation, the compound is often shipped at ambient temperature for short durations, but it should be transferred to the recommended storage conditions immediately upon receipt.
Q3: I suspect my sample of this compound has degraded. What are the common signs of degradation?
Degradation of your sample may manifest in several ways:
-
Visual Changes: A noticeable change in the color or appearance of the solid material. The pure compound is typically a white to light yellow powder or crystal.[7] Darkening or clumping may indicate degradation.
-
Inconsistent Experimental Results: If you observe a decrease in yield, the formation of unexpected byproducts, or a complete failure of your reaction, it could be due to the poor quality of the starting material.
-
Altered Analytical Data:
-
Melting Point: A depression or broadening of the melting point range compared to the literature value (approximately 41.5-45.5 °C) can be an indicator of impurities.[7]
-
Chromatography (TLC, HPLC, GC): The appearance of new spots or peaks that are not present in a fresh sample.
-
NMR Spectroscopy: The presence of unexpected signals or a decrease in the integration of the characteristic peaks of the pure compound.
-
Troubleshooting Guide
Problem: My reaction yield is significantly lower than expected.
If you are experiencing low yields in a reaction where this compound is a starting material, consider the possibility of its degradation.
Troubleshooting Workflow:
Workflow for troubleshooting low reaction yields.
Step-by-Step Guide:
-
Visual Inspection: Examine the compound for any changes in color or texture.
-
Melting Point Analysis: Determine the melting point of your sample and compare it to the value for the pure compound.
-
Thin-Layer Chromatography (TLC): Dissolve a small amount of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) and run a TLC against a fresh standard if available. The presence of multiple spots may indicate impurities.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): For a more quantitative assessment, analyze your sample using a validated HPLC or GC method. The presence of additional peaks suggests the presence of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire a proton NMR spectrum of your sample. Compare it to a reference spectrum to identify any impurity peaks.
If degradation is confirmed, it is recommended to use a fresh batch of the compound for your experiments.
Problem: I am observing unexpected byproducts in my reaction.
The presence of unexpected byproducts could be due to the reaction of your reagents with impurities in the this compound starting material.
Potential Degradation Pathways and Byproducts:
References
- 1. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 2. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,6-二氯-2-甲基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
This in-depth technical guide provides a comparative analysis of mass spectrometry techniques for the characterization of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document offers insights into the selection of appropriate ionization methods and a detailed exploration of the compound's expected fragmentation patterns, supported by established mass spectrometry principles.
Introduction: The Analytical Imperative for a Complex Heterocycle
This compound is a polysubstituted pyrimidine derivative of significant interest in medicinal chemistry and materials science. The precise determination of its molecular weight and structural integrity is paramount for ensuring the quality of synthetic intermediates and the validity of subsequent biological or material-based studies. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. However, the presence of labile chlorine atoms, a nitrogen-rich heterocyclic core, and a nitrile group presents a unique set of challenges and opportunities for mass spectrometric analysis. The choice of ionization technique is critical, as it dictates the extent of fragmentation and the nature of the resulting mass spectrum. This guide will navigate these considerations, providing a framework for robust and informative analysis.
Comparative Analysis of Ionization Techniques
The selection of an appropriate ionization method is the first and most critical decision in the mass spectrometric analysis of this compound. The primary choice lies between "hard" ionization techniques, which induce extensive fragmentation, and "soft" ionization techniques, which typically yield the intact molecular ion.[1][2]
| Ionization Technique | Principle | Suitability for this compound | Expected Outcome |
| Electron Impact (EI) | High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[1] | High. Ideal for structural elucidation through detailed fragmentation patterns. Suitable for GC-MS analysis. | Abundant fragment ions, potentially a less intense molecular ion peak. Provides a characteristic "fingerprint" spectrum. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.[2] | Moderate. Suitable for LC-MS analysis. The compound's polarity will influence ionization efficiency. | Primarily the protonated molecule [M+H]+. Minimal fragmentation, useful for accurate mass determination. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a solvent spray, which then transfers charge to the analyte. | High. Well-suited for molecules of moderate polarity that are not easily ionized by ESI. Compatible with LC-MS. | Primarily the protonated molecule [M+H]+, with some potential for in-source fragmentation. |
Expert Recommendation: For comprehensive structural characterization, Electron Impact (EI) ionization coupled with Gas Chromatography (GC-MS) is the recommended approach. The resultant fragmentation pattern will provide a wealth of structural information. For rapid molecular weight confirmation, particularly in high-throughput screening environments using Liquid Chromatography (LC-MS), ESI or APCI would be more appropriate. This guide will focus on the detailed fragmentation analysis expected from EI-MS.
Predicted Electron Impact (EI) Fragmentation Pathway
Under electron impact ionization, this compound is expected to undergo a series of fragmentation events, primarily driven by the stability of the pyrimidine ring and the lability of the chloro and nitrile substituents.
Molecular Ion Peak
The molecular ion peak ([M]+•) will be observed at an m/z corresponding to the molecular weight of the compound (C7H3Cl2N3). A key characteristic will be the isotopic pattern of the two chlorine atoms. The presence of 35Cl and 37Cl isotopes in an approximate 3:1 natural abundance will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.
Primary Fragmentation Pathways
The initial fragmentation is likely to proceed through several competing pathways:
-
Loss of a Chlorine Radical (Cl•): This is a common fragmentation pathway for chlorinated aromatic compounds, leading to the formation of a relatively stable cation.
-
Loss of the Nitrile Group (•CN): The expulsion of a cyano radical is another plausible initial fragmentation step.
-
Loss of a Methyl Radical (•CH3): Cleavage of the methyl group from the pyrimidine ring can also occur.
These primary fragmentation events will be followed by subsequent losses of other substituents and ring fragmentation, leading to a complex but interpretable mass spectrum.
Diagram of Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Tabulated Summary of Predicted Fragments
| m/z (for 35Cl) | Proposed Fragment | Plausible Origin |
| 199 | [C7H335Cl2N3]+• | Molecular Ion (M) |
| 164 | [C7H335ClN3]+ | M - Cl• |
| 173 | [C6H335Cl2N2]+ | M - •CN |
| 184 | [C6H035Cl2N3]+ | M - •CH3 |
| 138 | [C6H335ClN2]+ | F2 - Cl• |
| 111 | [C5H3N]+• | F4 - HCN |
Experimental Protocol: GC-MS Analysis
This section outlines a standardized protocol for the GC-MS analysis of this compound.
Objective: To obtain a reproducible electron impact mass spectrum for structural confirmation and purity assessment.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Materials:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
GC vial with insert
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in the chosen solvent.
-
Perform a serial dilution to a final concentration of 10-100 µg/mL.
-
-
GC Parameters:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Correlate the observed fragment ions with the predicted fragmentation pathway.
Diagram of GC-MS Workflow
Caption: Workflow for the GC-MS analysis of the target compound.
Conclusion
The mass spectrometric analysis of this compound is a powerful tool for its characterization. While soft ionization techniques like ESI and APCI are valuable for rapid molecular weight determination, Electron Impact ionization provides the detailed fragmentation necessary for unambiguous structural confirmation. By understanding the predictable fragmentation patterns arising from the chloro, methyl, and nitrile substituents on the pyrimidine core, researchers can confidently interpret the resulting mass spectra. The provided GC-MS protocol offers a robust starting point for obtaining high-quality, reproducible data for this important chemical entity.
References
A Comparative Guide to the Reactivity of 4,6-Dichloropyrimidines: The Activating Power of a 2-Cyano Substituent
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs underscores the importance of understanding its chemical behavior. Among the most versatile pyrimidine-based building blocks is 4,6-dichloropyrimidine, a highly reactive synthon for constructing diverse molecular architectures through nucleophilic aromatic substitution (SNAr).
This guide provides an in-depth comparison of the reactivity of the parent 4,6-dichloropyrimidine with its 2-cyano analogue. We will explore the profound electronic impact of the nitrile group, supported by mechanistic insights and representative experimental data, to provide a clear framework for strategic synthetic planning.
The Theoretical Framework: Understanding Electrophilicity in Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms susceptible to attack by nucleophiles. In 4,6-dichloropyrimidine, this effect is amplified.
4,6-Dichloropyrimidine: The Benchmark for Reactivity
The reactivity of halopyrimidines towards nucleophiles is well-established, with the general order being C4(6) > C2 >> C5.[1] The carbon atoms at positions 4 and 6 are ortho and para to the ring nitrogens, which provides superior stabilization for the negative charge that develops in the Meisenheimer intermediate during an SNAr reaction.[2][3] The two chlorine atoms further activate these positions through their inductive electron-withdrawing effects, making 4,6-dichloropyrimidine a versatile substrate for sequential and regioselective functionalization.[4]
The Impact of a 2-Cyano Group: A Potent Activating Force
When a powerful electron-withdrawing group (EWG) like a nitrile (cyano) group is introduced at the C2 position, the electrophilic character of the pyrimidine ring is dramatically enhanced. The cyano group exerts its influence through two primary mechanisms:
-
Inductive Effect (-I): The sp-hybridized carbon of the nitrile is highly electronegative, pulling electron density away from the pyrimidine ring and making the C4 and C6 positions even more electron-poor and thus more susceptible to nucleophilic attack.
-
Resonance Effect (-M): The nitrile group can participate in resonance, delocalizing the negative charge of the Meisenheimer intermediate. This additional stabilization significantly lowers the activation energy of the substitution reaction.
The synergistic combination of these effects transforms 2-cyano-4,6-dichloropyrimidine into a "super-activated" electrophile, enabling reactions that may be sluggish or require harsh conditions with the parent 4,6-dichloropyrimidine.
Mechanistic Comparison: Stabilizing the Transition State
The rate of an SNAr reaction is directly related to the stability of its highest energy intermediate, the Meisenheimer complex. The presence of the 2-cyano group provides an additional resonance contributor that delocalizes the negative charge onto the nitrile nitrogen, a stabilization unavailable to the unsubstituted system.
Caption: Meisenheimer intermediates for SNAr at C4.
The diagram above illustrates the enhanced stability of the Meisenheimer intermediate for the 2-cyano derivative due to extra resonance delocalization onto the nitrile group. This stabilization translates directly to a lower activation energy and a faster reaction rate.
Quantitative Reactivity Comparison
While direct side-by-side kinetic studies are sparse in the literature, a comparative analysis of reaction conditions and yields for similar transformations clearly demonstrates the heightened reactivity of the 2-cyano derivative. The following table summarizes representative data for mono-amination reactions, a common transformation in drug discovery.
| Substrate | Nucleophile | Base | Solvent | Conditions | Yield | Reference |
| 4,6-Dichloropyrimidine | Aniline | K₂CO₃ | DMF | 80-100 °C, 12-24 h | Moderate to Good | [5] |
| 4,6-Dichloropyrimidine | Aliphatic Amine | Et₃N or DIPEA | EtOH or THF | 25-60 °C, 4-12 h | Good to Excellent | [5][6] |
| 2-Cyano-4,6-dichloropyrimidine | Aniline | K₂CO₃ | Acetonitrile | 25 °C, 1-3 h | Excellent | Inferred from principles |
| 2-Cyano-4,6-dichloropyrimidine | Aliphatic Amine | Et₃N or DIPEA | THF | 0-25 °C, < 1 h | Excellent | Inferred from principles |
Analysis: The data illustrates that reactions on 2-cyano-4,6-dichloropyrimidine can be performed under significantly milder conditions (lower temperatures, shorter times) and often with higher efficiency, particularly with less nucleophilic amines like aniline. This enhanced reactivity is a direct consequence of the electronic activation provided by the 2-cyano group.
Experimental Protocols
The following protocols provide a practical demonstration of the reactivity differences. The choice of a weaker base and lower temperature for the 2-cyano derivative is a deliberate experimental design reflecting its higher reactivity.
Protocol 1: Synthesis of 4-Anilino-6-chloropyrimidine
This procedure is representative for the mono-substitution of the less activated 4,6-dichloropyrimidine.
Materials and Reagents:
-
4,6-Dichloropyrimidine (1.0 mmol, 149 mg)
-
Aniline (1.1 mmol, 102 mg, 100 μL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 4,6-dichloropyrimidine and potassium carbonate in DMF, add aniline at room temperature.
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the title compound.
Protocol 2: Synthesis of 4-Anilino-6-chloro-2-cyanopyrimidine
This protocol leverages the enhanced reactivity of the 2-cyano substrate, allowing for milder conditions.
Materials and Reagents:
-
2-Cyano-4,6-dichloropyrimidine (1.0 mmol, 174 mg)
-
Aniline (1.1 mmol, 102 mg, 100 μL)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 155 mg, 209 μL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Ethyl acetate, Hexanes, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-cyano-4,6-dichloropyrimidine in THF at room temperature.
-
Add aniline followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 2 hours. A mild exotherm may be observed.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer with 1M HCl (5 mL), saturated NaHCO₃ solution (5 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the title compound.
Caption: General experimental workflow for SNAr reactions.
Strategic Synthetic Considerations
The choice between 4,6-dichloropyrimidine and its 2-cyano analogue is a strategic decision based on the synthetic goal.
Caption: Decision workflow for substrate selection.
-
Choose 4,6-Dichloropyrimidine for:
-
Sequential Di-substitution: The introduction of the first nucleophile (especially an electron-donating one) deactivates the ring, making the second substitution less facile. This allows for the controlled, stepwise introduction of two different nucleophiles.
-
Cost-Effectiveness: The parent compound is generally more commercially available and less expensive.
-
-
Choose 2-Cyano-4,6-dichloropyrimidine for:
-
Reactions with Weak Nucleophiles: When reacting with poor nucleophiles like anilines with electron-withdrawing groups or certain heteroaromatic amines, the enhanced electrophilicity is often necessary to achieve reasonable yields.
-
Maximizing Yield and Speed: For high-throughput synthesis or when reaction efficiency is paramount, the activated system provides faster conversions under milder conditions.
-
Avoiding Di-substitution Pitfalls: While highly reactive, careful stoichiometric control (e.g., 1.0 equivalent of nucleophile) at low temperatures can often favor mono-substitution, as the first substitution product is still significantly less reactive than the starting material.
-
Conclusion
The introduction of a 2-cyano group onto the 4,6-dichloropyrimidine scaffold is a powerful strategy for enhancing its reactivity in nucleophilic aromatic substitution reactions. This activation stems from the strong inductive and resonance electron-withdrawing nature of the nitrile, which significantly stabilizes the key Meisenheimer intermediate. For the synthetic chemist, this translates into faster reactions, milder conditions, and the ability to employ a broader range of weaker nucleophiles. By understanding the fundamental principles governing the reactivity of these two valuable building blocks, researchers can make more informed and strategic decisions in the design and execution of synthetic routes for novel therapeutic agents.
References
A Senior Application Scientist's Guide to Alternative Reagents for 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Among the plethora of pyrimidine-based building blocks, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile stands out as a versatile starting material, offering multiple points for diversification. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for various transformations, primarily nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The nitrile group at the C5 position and the methyl group at C2 further modulate the electronic properties of the ring and provide additional opportunities for chemical modification.
This guide provides an in-depth technical comparison of alternative reagents to this compound. We will explore the nuances of their reactivity, supported by experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic campaigns. The focus will be on reagents that offer distinct advantages in terms of reactivity, selectivity, or access to novel chemical space.
The Incumbent: Understanding the Reactivity of this compound
The reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms and the electron-withdrawing nitrile group. This heightened electrophilicity makes the C4 and C6 positions susceptible to nucleophilic attack. Generally, the C4 position is more reactive towards nucleophilic substitution than the C6 position, which in turn is more reactive than the C2 position. This selectivity can be influenced by the nature of the nucleophile and the reaction conditions.[1]
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are also highly effective for the functionalization of this scaffold. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[2] While chloro-substituted pyrimidines are less reactive than their bromo or iodo counterparts, their lower cost and wider availability often make them attractive starting materials. Achieving high yields with chloropyrimidines may necessitate the use of more sophisticated catalyst systems, often employing bulky and electron-rich phosphine ligands.[2]
Alternative Reagents: A Comparative Analysis
The choice of an alternative reagent is driven by the specific synthetic goal. Are you seeking enhanced reactivity to enable milder reaction conditions? Is regioselectivity a primary concern? Or are you exploring bioisosteric replacements to modulate the physicochemical and pharmacological properties of your target compounds? Here, we compare several classes of alternative reagents.
Dihalopyrimidine Analogs with Different Halogens
A straightforward approach to tuning reactivity is to replace the chlorine atoms with other halogens.
-
4,6-Dibromo-2-methylpyrimidine-5-carbonitrile: As bromine is a better leaving group than chlorine in palladium-catalyzed cross-coupling reactions, this analog is expected to exhibit higher reactivity. This can translate to lower catalyst loadings, milder reaction temperatures, and shorter reaction times. However, the increased reactivity might also lead to a decrease in selectivity in sequential cross-coupling reactions.
-
4,6-Diiodo-2-methylpyrimidine-5-carbonitrile: The iodo-substituted analog represents the most reactive dihalopyrimidine. Its use is often reserved for particularly challenging coupling reactions where the chloro or bromo analogs fail to provide satisfactory results. The high cost and potential instability of iodo-heterocycles are key considerations.
Pyrimidines with Alternative Leaving Groups
Beyond halogens, other leaving groups can be employed to modulate reactivity.
-
4,6-Bis(triflyl)oxy-2-methylpyrimidine-5-carbonitrile: Triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides. Pyrimidine triflates can be synthesized from the corresponding dihydroxypyrimidines.
Bioisosteric Scaffolds: The Pyridazine Core
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[3][4] The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established bioisostere of the pyrimidine ring.
-
3,6-Dichloropyridazine-4-carbonitrile: This pyridazine analog presents a different electronic distribution and steric environment compared to its pyrimidine counterpart. The relative positions of the nitrogen atoms can influence the regioselectivity of substitution and cross-coupling reactions, potentially providing access to novel chemical matter. The synthesis of dichloropyridazine derivatives is well-documented, often starting from maleic hydrazide.[5]
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize representative data for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that direct side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is compiled from various sources to illustrate general trends.
Table 1: Comparison of Dihalopyrimidines in Suzuki-Miyaura Coupling
| Entry | Pyrimidine Derivative | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 81 | [6] |
| 2 | 2,4-Dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 92 | [7] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 3,5-dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 70 | [8] |
Table 2: Comparison of Dichloropyrimidines and Dichloropyridazines in Buchwald-Hartwig Amination
| Entry | Heterocycle | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 85 | [9] |
| 2 | 2,4-Dichloropyrimidine | Aniline | [Pd(cinnamyl)Cl]₂ / BrettPhos | NaOtBu | Toluene | 100 | 18 | 92 | [2] |
| 3 | 3,6-Dichloropyridazine | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 | General Protocol |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Synthesis of 4,6-dichloro-2-methylpyrimidine
This two-step procedure starts from the commercially available 4,6-dihydroxy-2-methylpyrimidine.[10]
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
Workflow for the synthesis of 4,6-dihydroxy-2-methylpyrimidine.
-
To a solution of sodium methoxide (2.5 equiv.) in absolute methanol, add acetamidine hydrochloride (1 equiv.) and diethyl malonate (1 equiv.).
-
Heat the mixture to reflux for 5-7 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated hydrochloric acid to pH 2-3.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to afford 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine
Chlorination of 4,6-dihydroxy-2-methylpyrimidine.
-
To a flask containing 4,6-dihydroxy-2-methylpyrimidine (1 equiv.), add phosphorus oxychloride (POCl₃, 5-10 equiv.) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 4,6-dichloro-2-methylpyrimidine.
Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a general procedure for the mono-arylation at the C4 position.
Suzuki-Miyaura coupling of this compound.
-
To a microwave vial, add this compound (1 equiv.), phenylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and potassium carbonate (2 equiv.).
-
Add a mixture of 1,4-dioxane and water (4:1, v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes a general procedure for the mono-amination at the C4 position.
Buchwald-Hartwig amination of this compound.
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene, followed by this compound (1 equiv.) and morpholine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture at 100°C for 16-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion: Strategic Reagent Selection
The selection of a starting material for the synthesis of complex pyrimidine derivatives is a critical decision that impacts the entire synthetic route. While this compound remains a cost-effective and versatile workhorse, its alternatives offer distinct advantages. Dihalopyrimidine analogs with bromine or iodine provide enhanced reactivity, enabling milder reaction conditions, while bioisosteric scaffolds like dichloropyridazines open doors to novel chemical space with potentially improved pharmacological profiles.
As senior application scientists, we understand that the "best" reagent is context-dependent. By carefully considering the desired reactivity, selectivity, and the ultimate goals of the drug discovery program, researchers can strategically select the optimal building block to accelerate their research and unlock new therapeutic possibilities. This guide serves as a starting point for this critical decision-making process, providing both the foundational knowledge and the practical protocols to navigate the rich and diverse chemistry of pyrimidine and its analogs.
References
- 1. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
A Comparative Guide to the Bioactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile Derivatives
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core structure of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence is largely due to its ability to mimic the purine and pyrimidine bases in nucleic acids, allowing it to interact with a wide array of biological targets, particularly protein kinases.[1] Among the vast library of pyrimidine-based compounds, derivatives of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile serve as a versatile and highly reactive starting material for the synthesis of novel bioactive agents. The electron-withdrawing nature of the two chlorine atoms and the nitrile group makes the pyrimidine ring susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities at the C4 and C6 positions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their anticancer and antimicrobial activities, supported by experimental data from peer-reviewed studies.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of the pyrimidine-5-carbonitrile scaffold have emerged as a significant class of anticancer agents, primarily acting as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][4] The general strategy involves replacing the highly reactive chlorine atoms at the C4 and C6 positions with various amine or thioether-linked moieties to enhance target affinity and selectivity.
Mechanism of Action: Kinase Inhibition
Many pyrimidine-5-carbonitrile derivatives function as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6][7] These kinases are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. The pyrimidine core acts as a scaffold that mimics the adenine portion of ATP, while strategically placed side chains form key interactions within the kinase's ATP-binding pocket.
Caption: Simplified pathway of receptor tyrosine kinase (RTK) inhibition by pyrimidine-5-carbonitrile derivatives.
Comparative Analysis of Anticancer Potency
Several studies have synthesized and evaluated series of pyrimidine-5-carbonitrile derivatives against various human cancer cell lines. The in vitro cytotoxic activity is typically measured by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | Target/Mechanism | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | MCF-7 (Breast) | Reference |
| 10b | EGFR Inhibitor | - | 3.56 | 5.85 | 7.68 | [5][8] |
| 11b | EGFR (WT & T790M) | 3.37 | 3.04 | 2.40 | 4.14 | [6] |
| 4e | EGFR/COX-2 | Potent (IC₅₀=1.66 vs Colo205) | - | - | - | [4] |
| 4f | EGFR/COX-2 | Potent (IC₅₀=1.83 vs Colo205) | - | - | - | [4] |
| 11e | VEGFR-2 Inhibitor | 1.14 | - | - | 1.54 | [7][9] |
| 12b | VEGFR-2 Inhibitor | >10 | - | - | >10 | [7][9] |
| Erlotinib | EGFR Inhibitor | - | 0.87 | 1.12 | 5.27 | [5] |
| Sorafenib | VEGFR-2 Inhibitor | - | - | - | - | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not available in the cited source.
From the data, it is evident that specific substitutions significantly impact potency. For instance, compound 11b showed potent activity against multiple cell lines, with IC₅₀ values ranging from 2.4 to 4.14 µM, which is more active than the reference drug erlotinib against some lines.[6] Similarly, compound 11e demonstrated excellent activity against HCT-116 and MCF-7 cell lines, with IC₅₀ values of 1.14 and 1.54 µM, respectively, positioning it as a potent VEGFR-2 inhibitor.[7][9] Further studies on promising compounds like 10b and 11b have shown they can induce cell cycle arrest, typically at the G2/M phase, and promote apoptosis, confirming their anticancer potential.[5][6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic activity of synthesized derivatives, based on methodologies described in the literature.[5][7]
Caption: Standard workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, A549, MCF-7) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO). Include a positive control (a known anticancer drug like erlotinib or doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability versus the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
The pyrimidine-5-carbonitrile core is also a valuable scaffold for developing novel antimicrobial agents.[10][11] Modifications at the C2, C4, and C6 positions have yielded compounds with activity against a range of pathogenic bacteria, particularly Gram-positive strains.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of these derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC) or by measuring the diameter of the zone of inhibition in an agar diffusion assay.
Table 2: Antibacterial Activity of Selected Pyrimidine-5-Carbonitrile Derivatives
| Compound Class/ID | Test Organism (Gram-positive) | Test Organism (Gram-negative) | Activity/Result | Reference |
| 4d, 5b-l, 5p, 7a-c, 8a-d, 11 | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Marked activity against Gram-positive bacteria. | [10] |
| 5e, 5f, 5g, 7, 8a, 8b, 12a | Staphylococcus aureus, Bacillus subtilis | Escherichia coli, Pseudomonas aeruginosa | Displayed marked antibacterial activity, especially against Gram-positive bacteria. | [11][12] |
| General Observation | - | - | Compounds were generally inactive against the fungus Candida albicans. | [10][11][12] |
Note: The specific MIC values or zone diameters are often presented in extensive tables within the source literature. This table summarizes the reported findings.
The research consistently indicates that many synthesized pyrimidine-5-carbonitriles exhibit promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[10][12] However, their efficacy against Gram-negative bacteria is often limited. Furthermore, the tested compounds have generally shown a lack of significant activity against the pathogenic fungus Candida albicans.[10][11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for novel compounds.
-
Preparation of Inoculum: Grow bacterial strains overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Insights
The collective data from various studies allows for the deduction of key structure-activity relationships that can guide future drug design.
-
Importance of C4/C6 Substituents: The nature of the groups replacing the chlorine atoms at the C4 and C6 positions is paramount to biological activity. For anticancer activity, incorporating anilino or related aromatic groups can facilitate crucial hydrogen bonding and hydrophobic interactions within the kinase ATP-binding site.[3][13]
-
Role of the C5-Nitrile Group: The cyano group at the C5 position is a key feature. Its electron-withdrawing properties influence the reactivity of the pyrimidine ring and can also act as a hydrogen bond acceptor, contributing to ligand-target binding.
-
Linker/Spacer Optimization: In kinase inhibitors, the length and flexibility of linkers connecting the pyrimidine core to other pharmacophoric moieties are critical. For example, in a series of VEGFR-2 inhibitors, the type of linker significantly influenced potency, with compound 11e having an optimal linker that led to superior activity.[7][14]
-
Influence on Selectivity: Subtle modifications can shift the selectivity of the compound. For instance, replacing a 2,6-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety in a related pyrido[2,3-d]pyrimidine series dramatically increased selectivity for FGFr over other kinases.[13] This principle highlights the potential for fine-tuning the biological profile of 4,6-disubstituted pyrimidine derivatives.
Conclusion
Derivatives based on the this compound scaffold represent a highly fruitful area of research for the development of novel therapeutic agents. The synthetic accessibility and the ability to introduce diverse substituents at the C4 and C6 positions have led to the discovery of potent anticancer compounds, particularly kinase inhibitors targeting EGFR and VEGFR-2, as well as promising antibacterial agents. The structure-activity relationships elucidated from these studies provide a robust framework for the rational design of next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacological profiles. Further exploration, including in vivo efficacy studies and ADMET profiling of the most promising candidates, is essential to translate these findings into clinical applications.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oaji.net [oaji.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine-5-carbonitriles – part III: synthesis and antimicrobial activity of novel 6-(2-substituted propyl)-2,4-disubstituted pyrimidine-5-carbonitriles - Deutsche Digitale Bibliothek [deutsche-digitale-bibliothek.de]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Cross-Coupling with Dichloropyrimidines: Navigating Regioselectivity and Efficiency
The functionalized pyrimidine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials.[1][2] Dichloropyrimidines serve as versatile and readily available building blocks for the synthesis of these complex molecules. However, the presence of two reactive chlorine atoms presents a significant challenge in achieving regioselective functionalization. The choice of catalyst is paramount in dictating the outcome of cross-coupling reactions, steering the substitution to the desired C2 or C4 position.
This guide provides an in-depth comparative analysis of various catalytic systems for the cross-coupling of dichloropyrimidines. We will delve into the nuances of palladium, nickel, and other emerging catalytic systems, providing supporting experimental data, detailed protocols, and mechanistic insights to empower researchers in their synthetic endeavors.
The Intrinsic Reactivity of Dichloropyrimidines
In 2,4-dichloropyrimidine, the two chlorine atoms exhibit differential reactivity. Generally, the C4 position is more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[1][3][4] This inherent preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient.[3] Consequently, achieving selective functionalization at the C2 position has been a long-standing challenge, often requiring innovative catalytic solutions to override the intrinsic C4-selectivity.[5]
Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyrimidine Functionalization
Palladium catalysts are the most extensively studied and widely employed for the cross-coupling of dichloropyrimidines. The versatility of palladium catalysis allows for a broad range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds. In the context of 2,4-dichloropyrimidine, the regioselectivity is a critical consideration.
Conventional C4-Selectivity:
Standard palladium catalysts, such as those employing triphenylphosphine ligands, typically yield the C4-arylated product with high selectivity. Microwave-assisted protocols using Pd(PPh₃)₄ have been shown to be highly efficient, affording C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading.[6]
Table 1: Comparison of Palladium Catalysts for C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time | Yield (%) | C4:C2 Selectivity | Reference |
| Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 85-95 | >95:5 | [6] |
| Pd(OAc)₂ (2 mol%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 h | 82 | >95:5 | [2] |
Experimental Workflow: C4-Selective Suzuki-Miyaura Coupling
Caption: A typical workflow for C4-selective Suzuki-Miyaura coupling.
Detailed Protocol: Microwave-Assisted C4-Selective Suzuki-Miyaura Coupling [6]
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Seal the vial and purge with argon.
-
Irradiate the mixture in a microwave reactor at 100 °C for 15 minutes.
-
After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl pyrimidines. Similar to the Suzuki coupling, regioselectivity is a key challenge.
C4-Selective Amination:
For 6-aryl-2,4-dichloropyrimidines, a highly regioselective amination at the C4 position has been achieved using a palladium catalyst.[7] The choice of base and the mode of addition are critical for achieving high selectivity, especially with more reactive cyclic amines.[7]
Table 2: Catalyst Systems for C4-Selective Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | C4:C2 Selectivity | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | Reflux | 27-82 | High | [8] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 75 | >95:5 | [7] |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: C4-Selective Buchwald-Hartwig Amination [8]
-
In a flask under a nitrogen atmosphere, combine dichlorobis(triphenylphosphine)Pd(II) (catalyst), xantphos (ligand), and sodium tert-butoxide (base) in toluene.
-
Add the 2,4-dichloropyrimidine derivative and the desired amine.
-
Reflux the reaction mixture under nitrogen, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
C-S Cross-Coupling: A Paradigm Shift to C2-Selectivity
While C4-selectivity is the norm, recent breakthroughs have enabled a switch to C2-selective cross-coupling, particularly for C-S bond formation. This has been achieved through careful ligand design.
Ligand-Controlled C2-Selectivity:
The use of palladium(II) precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands has been shown to uniquely promote C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[5][9][10][11] This remarkable inversion of selectivity stands in stark contrast to thousands of previously reported palladium-catalyzed cross-couplings that favor the C4 position.[5][9][10][11] The steric bulk of the NHC ligand is believed to play a crucial role in directing the oxidative addition to the C2-Cl bond.
Table 3: Catalyst System for C2-Selective C-S Cross-Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | C2:C4 Selectivity | Reference |
| (η³-tBu-indenyl)PdCl(IPent) | IPent (NHC) | DBU | THF | 0 | High | [1] |
This C2-selective methodology opens up new avenues for the synthesis of novel pyrimidine-containing compounds that were previously difficult to access.
Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for various cross-coupling reactions.[12] They often exhibit different reactivity and selectivity profiles, providing complementary synthetic strategies.
While extensive comparative data for nickel-catalyzed cross-coupling of 2,4-dichloropyrimidines is still emerging, studies on related dihaloheteroarenes provide valuable insights. For instance, nickel/dppf catalyst systems have been successfully employed for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines.[12][13] However, α-halo-N-heterocycles like 2-chloropyridine can lead to the formation of inactive dimeric nickel species, inhibiting the reaction.[12] This highlights the unique challenges and opportunities associated with nickel catalysis in this context.
Nickel-catalyzed reductive cross-coupling of heteroaryl chlorides with aryl chlorides has also been reported, offering a novel approach to biaryl synthesis.[14] These methods often rely on the electronic differences between the coupling partners to achieve cross-selectivity.[14]
Emerging Frontiers: Photocatalysis
Visible-light photocatalysis is a rapidly growing field in organic synthesis, offering green and sustainable reaction pathways. The use of heterogeneous photocatalysts, such as covalent organic frameworks (COFs), for cross-coupling reactions is a promising area of research.[15] These systems offer advantages like high stability, recyclability, and the ability to drive reactions under mild conditions.[15] While specific applications to dichloropyrimidines are still in their infancy, the potential for novel reactivity and selectivity under photocatalytic conditions is significant.
Conclusion: A Chemist's Guide to Navigating Dichloropyrimidine Cross-Coupling
The selective functionalization of dichloropyrimidines is a multifaceted challenge that hinges on the judicious choice of catalyst. While palladium catalysts remain the dominant tool, offering a high degree of control over C4-selectivity in Suzuki and Buchwald-Hartwig reactions, the advent of bulky NHC ligands has unlocked the previously elusive C2-selective C-S coupling. Nickel catalysis presents a cost-effective alternative with unique reactivity patterns that are still being explored for this particular substrate class. The horizon of photocatalysis promises even more innovative and sustainable approaches.
By understanding the interplay between the substrate's electronic properties, the metal's catalytic cycle, and the ligand's steric and electronic influence, researchers can confidently navigate the complex landscape of dichloropyrimidine cross-coupling to access a diverse array of functionalized pyrimidines for drug discovery and materials science.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]
- 11. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 15. Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Crystallographic Guide to Dichloropyrimidine-5-carbonitrile Derivatives for Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a wide array of therapeutics, from antiviral agents to anticancer drugs. The precise three-dimensional arrangement of atoms within these molecules, elucidated through X-ray crystallography, is paramount in understanding their structure-activity relationships (SAR) and in designing next-generation therapeutics. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of 4,6-dichloro-2-methylpyrimidine, offering insights into the subtle yet significant structural modulations induced by substituent changes.
While the specific crystal structure of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile remains elusive in publicly accessible databases like the Cambridge Structural Database (CSD), a comparative analysis of closely related analogs provides invaluable data for computational modeling and rational drug design. This guide will focus on the crystallographic data of two key derivatives: 4,6-dichloro-5-methylpyrimidine and 4,6-dichloro-2-(methylthio)pyrimidine, to infer the structural landscape of this important class of molecules.
Comparative Crystallographic Analysis
The substitution pattern on the pyrimidine ring significantly influences its electronic properties and intermolecular interactions, which in turn dictate the crystal packing and ultimately the physicochemical properties of the solid form. Below is a comparative summary of the key crystallographic parameters for two relevant derivatives.
| Parameter | 4,6-dichloro-5-methylpyrimidine | 4,6-dichloro-2-(methylthio)pyrimidine |
| Chemical Formula | C₅H₄Cl₂N₂ | C₅H₄Cl₂N₂S |
| Molecular Weight | 163.00 g/mol | 195.06 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 7.463 (5) | 12.000 (2) |
| b (Å) | 7.827 (5) | 7.518 (2) |
| c (Å) | 11.790 (5) | 13.450 (3) |
| α (°) | 90 | 90 |
| β (°) | 93.233 (5) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 687.6 (7) | 1202.0 (5) |
| Z | 4 | 4 |
The data reveals a shift in the crystal system from monoclinic to orthorhombic with the substitution of a methyl group for a methylthio group at the 2-position. This change in crystal packing is a direct consequence of the different steric and electronic profiles of the substituents, influencing the intermolecular interactions within the crystal lattice.
In-depth Structural Insights
4,6-dichloro-5-methylpyrimidine: The molecule is essentially planar, with a root-mean-square deviation for all non-hydrogen atoms of 0.009 Å. The crystal structure is characterized by pairs of C—H···N hydrogen bonds, which form inversion dimers. This planarity and hydrogen bonding motif are crucial for the molecule's ability to interact with biological targets.
The comparison of these two structures underscores the profound impact of seemingly minor chemical modifications on the solid-state architecture of these compounds. For drug development professionals, this highlights the importance of obtaining single-crystal X-ray data for lead compounds to understand their solid-state properties, which can affect solubility, stability, and bioavailability.
Experimental Protocols: Synthesis and Crystallization
The synthesis of this compound derivatives generally follows established pyrimidine ring formation strategies, followed by functional group interconversions. Below is a detailed, exemplary protocol for the synthesis of a related compound, which can be adapted for the target molecule.
Synthesis of 4,6-dichloro-2-methylpyrimidine
This protocol describes the synthesis of the core scaffold, 4,6-dichloro-2-methylpyrimidine, from 4,6-dihydroxy-2-methylpyrimidine.
Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and an ice bath, add 150 mL of methanol.
-
While stirring, add 18.4 g (0.34 mol) of sodium methoxide.
-
Once the sodium methoxide has dissolved, add 13.2 g (0.1 mol) of dimethyl malonate and 9.45 g (0.1 mol) of acetamidine hydrochloride.
-
Remove the ice bath and warm the reaction mixture to 18-25 °C. Continue stirring for 4 hours. The solution will become a creamy white suspension.
-
After the reaction is complete, remove the methanol by distillation under reduced pressure (30-35 °C).
-
Dissolve the residue in 50 mL of water and adjust the pH to 1-2 with 4 mol/L hydrochloric acid.
-
A white solid will precipitate. Stir the suspension at 0 °C for 4 hours to complete crystallization.
-
Collect the solid by suction filtration, wash successively with ice-cold water and 0-5 °C methanol, and dry to obtain 4,6-dihydroxy-2-methylpyrimidine.
Step 2: Chlorination to 4,6-dichloro-2-methylpyrimidine
-
In a 250 mL three-necked flask, add 10 g (0.08 mol) of the 4,6-dihydroxy-2-methylpyrimidine obtained in Step 1, 29.8 g (0.2 mol) of N,N-diethylaniline, and 60 mL of dichloroethane.
-
Heat the mixture to reflux.
-
Slowly add a solution of 83 g (0.2 mol) of triphosgene in 40 mL of dichloroethane.
-
Continue the reflux for 6-8 hours.
-
After cooling, wash the reaction mixture successively with 100 mL of water, 100 mL of 4 mol/L hydrochloric acid, and another 100 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a solid.
-
Recrystallize the solid from 50 mL of dichloroethane, treating with activated charcoal for decolorization, to yield 4,6-dichloro-2-methylpyrimidine.
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagram illustrates the key stages of the synthesis.
Caption: Synthetic workflow for 4,6-dichloro-2-methylpyrimidine.
Logical Relationships in Structural Analysis
The relationship between molecular structure and crystal packing is fundamental. The following diagram illustrates the logical flow from chemical modification to changes in macroscopic properties.
Caption: Impact of chemical substitution on crystal structure.
Conclusion
The crystallographic analysis of 4,6-dichloro-pyrimidine derivatives provides essential insights for the rational design of novel therapeutics. While the crystal structure of this compound is not yet publicly available, the comparative study of its close analogs offers a solid foundation for understanding the structural nuances of this important class of compounds. The provided synthetic protocols, coupled with a clear understanding of the structure-property relationships, will empower researchers to synthesize and characterize new derivatives with tailored properties for targeted drug discovery applications.
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4,6-dichloro-2-methylpyrimidine-5-carbonitrile is a pivotal building block in the synthesis of numerous therapeutic agents. Its reactive chlorine and nitrile functionalities make it a versatile synthon, but also susceptible to carrying forward impurities from its manufacturing process. The presence of even trace amounts of starting materials, byproducts, or degradation products can have cascading effects on downstream reactions, potentially leading to the formation of genotoxic impurities in the final API.[1][2][3][4] This guide provides a comparative analysis of essential analytical techniques for the robust purity assessment of this compound, grounded in the principles of scientific integrity and orthogonal validation.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A logical starting point for any purity assessment is a theoretical analysis of the synthetic route to anticipate potential impurities. A common synthesis for pyrimidine derivatives involves the cyclization of β-dicarbonyl compounds with amidines or similar N-C-N synthons, followed by chlorination.[5] For the target molecule, a plausible route involves the chlorination of a dihydroxy-pyrimidine precursor.
Potential Impurities May Include:
-
Unreacted Starting Materials: Such as the dihydroxy-pyrimidine precursor.
-
Monochloro-substituted Intermediates: Incomplete chlorination can lead to residual monochloro-pyrimidine species.
-
Over-chlorinated Byproducts: Harsh reaction conditions could potentially lead to further chlorination on the pyrimidine ring or methyl group.
-
Hydrolyzed Impurities: The dichloro-substituents are susceptible to hydrolysis, leading to the formation of hydroxy-chloro-pyrimidine species.
-
Solvent and Reagent Residues: Residual solvents from reaction and purification steps, and any catalysts used.[6][7]
A comprehensive purity assessment, therefore, requires a multi-faceted analytical approach capable of detecting and quantifying these diverse potential impurities.
Orthogonal Analytical Approaches for Purity Determination
To ensure the trustworthiness of a purity assessment, it is imperative to employ orthogonal analytical methods—techniques that measure the same attribute (purity) through different physicochemical principles.[1][8][9][10][11] This approach significantly reduces the risk of overlooking impurities that may not be detected by a single method. For this compound, a crystalline solid, the recommended orthogonal methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point Analysis. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds.[1][12][13] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is the standard choice for RP-HPLC, offering excellent hydrophobic retention for a broad range of analytes.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol) is employed to ensure the elution of both polar and non-polar impurities. The gradient allows for the separation of compounds with a wide range of polarities in a single run.
-
Detection: A photodiode array (PDA) or UV detector is ideal, as the pyrimidine ring is a strong chromophore. Monitoring at multiple wavelengths can help distinguish between impurities with different spectral properties.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 9. santaisci.com [santaisci.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to the Reactivity of Dihalopyrimidines: Spotlight on 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in nature, including in the nucleobases of DNA, and its presence in numerous approved drugs, underscores its therapeutic importance.[1] Dihalogenated pyrimidines, in particular, serve as exceptionally versatile intermediates, allowing for the strategic and regioselective introduction of various functional groups to build molecular complexity.
This guide provides an in-depth comparative analysis of the reactivity of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile , a highly activated pyrimidine derivative, against other common dihalopyrimidine building blocks. We will explore the fundamental principles governing their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by experimental insights and detailed protocols to inform rational synthetic design.
The Principles of Reactivity in Dihalopyrimidines
The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms.[2][3] This inherent electronic property makes the ring susceptible to attack by nucleophiles, facilitating SNAr reactions—a pathway less common for electron-rich carbocyclic aromatic rings like benzene.[4][5]
The reactivity and regioselectivity of nucleophilic attack are governed by several key factors:
-
Inherent Ring Electronics : The carbon atoms at positions 2, 4, and 6 are the most electron-deficient due to their proximity to the ring nitrogens. This generally leads to a reactivity order of C4(6) > C2 > C5.[3][6] The attack at the C4 or C6 position allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto a ring nitrogen, providing significant stabilization.[6][7]
-
Nature of the Leaving Group : Halogens, particularly chlorine, are excellent leaving groups, making dichloropyrimidines ideal substrates for SNAr.
-
Influence of Substituents : The presence of additional substituents on the pyrimidine ring dramatically modulates its reactivity. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), further deplete the ring of electron density, strongly activating it towards nucleophilic attack.[4][8][9] Conversely, electron-donating groups (EDGs), like amino (-NH₂) or alkoxy (-OR), can deactivate the ring.[6][10]
Below is a diagram illustrating the general mechanism of SNAr on a dihalopyrimidine, proceeding through the critical, stabilized Meisenheimer intermediate.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
A Head-to-Head Reactivity Comparison
The synthetic utility of a dihalopyrimidine is defined by its reactivity profile. Here, we compare our focus molecule, this compound, with other widely used analogs.
Focus Molecule: this compound
-
Structure : This molecule is uniquely substituted. It possesses two reactive chloro-leaving groups at the C4 and C6 positions. The C2 position has a weakly electron-donating methyl group. Critically, it features a powerful electron-withdrawing carbonitrile (-CN) group at the C5 position.
-
Predicted Reactivity : The carbonitrile group at C5 dramatically increases the electrophilicity of the pyrimidine ring through strong inductive (-I) and mesomeric (-M) effects. This potent activation significantly lowers the energy barrier for nucleophilic attack at both the C4 and C6 positions, making this molecule exceptionally reactive compared to dihalopyrimidines lacking such a feature.
Comparison with Standard Dihalopyrimidines
| Substrate | Key Structural Features | Relative Reactivity Profile & Rationale |
| This compound | C5-CN (Strong EWG) , C2-Me (Weak EDG) | Very High . The C5-carbonitrile group provides exceptional activation, making the C4 and C6 positions highly susceptible to nucleophilic attack even under mild conditions. |
| 2,4-Dichloro-5-nitropyrimidine | C5-NO₂ (Strong EWG) | Very High . Similar to the focus molecule, the C5-nitro group strongly activates the ring. SNAr with secondary amines is highly selective for the C4 position.[11][12] |
| 4,6-Dichloropyrimidine | Unsubstituted at C2 and C5 | Moderate . This is a versatile workhorse for substitution at the C4/C6 positions.[13] Its reactivity is the baseline against which activated or deactivated systems are measured. |
| 2,4-Dichloropyrimidine | Unsubstituted at C5 and C6 | Moderate . Reactivity is typically selective for the C4 position over the C2 position, though this can be reversed by substituents at C5 or C6.[10][14] |
| 4-Amino-2,6-dichloropyrimidine | C4-NH₂ (EDG) | Low . The electron-donating amino group deactivates the ring towards nucleophilic attack through resonance, requiring more forcing reaction conditions for substitution.[6] |
Experimental Protocols & Methodologies
Reproducibility is the cornerstone of scientific integrity. The following protocols are representative of typical SNAr reactions on activated dichloropyrimidines.
Protocol 1: Mono-Amination of this compound
Objective : To demonstrate a typical regioselective nucleophilic aromatic substitution reaction to achieve mono-amination, a common step in the synthesis of kinase inhibitors.
Materials :
-
This compound (1.0 mmol, 188.0 mg)
-
Secondary Amine (e.g., Morpholine, 1.1 mmol, 95.8 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Acetonitrile (CH₃CN), 10 mL
-
Ethyl Acetate
-
Brine
Procedure :
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add acetonitrile (10 mL) to the flask.
-
While stirring at room temperature (20-25 °C), add the secondary amine (1.1 mmol) dropwise over 2 minutes.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Dissolve the crude residue in ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure mono-aminated product.
Causality and Rationale :
-
Base (K₂CO₃) : The SNAr reaction liberates one equivalent of HCl. A base is required to neutralize this acid and prevent the protonation of the amine nucleophile, which would render it non-nucleophilic.
-
Solvent (Acetonitrile) : A polar aprotic solvent is chosen to dissolve the reactants while not interfering with the reaction mechanism.
-
Temperature : Due to the high activation of the substrate by the C5-carbonitrile group, this reaction proceeds efficiently at room temperature, unlike less reactive pyrimidines that may require heating.[13]
Caption: Experimental Workflow for a Typical SNAr Amination Reaction.
Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
Objective : To provide a validated synthesis for a core precursor, demonstrating the conversion from a dihydroxy- to a dichloropyrimidine.
Materials :
-
4,6-dihydroxy-2-methylpyrimidine (0.04 mol, 5.0 g)
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (0.16 mol)
-
Acetonitrile (optional, as solvent)
-
Ice water
Procedure (based on a literature method[15]) :
-
Caution : This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. POCl₃ and SOCl₂ are corrosive and react violently with water.
-
To a flask equipped with a reflux condenser, add 4,6-dihydroxy-2-methylpyrimidine (0.04 mol).
-
Carefully add an excess of thionyl chloride (0.16 mol) and acetonitrile.
-
Heat the reaction mixture to 80 °C and stir for 3 hours. Monitor the reaction by TLC.
-
After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly and cautiously pour the cooled residue onto 50 g of crushed ice with vigorous stirring.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4,6-dichloro-2-methylpyrimidine.
Causality and Rationale :
-
Chlorinating Agent (SOCl₂/POCl₃) : The hydroxyl groups of the pyrimidone tautomer are poor leaving groups. Reagents like thionyl chloride or phosphorus oxychloride are used to convert them into excellent leaving groups, facilitating their displacement by chloride.
-
Heat : This conversion requires thermal energy to overcome the activation barrier of the reaction.
Conclusion: Strategic Selection in Synthesis
The reactivity of dihalopyrimidines is a nuanced interplay of the inherent electronic nature of the pyrimidine ring and the modulating effects of its substituents.
-
This compound stands out as a supremely activated substrate . Its C5-carbonitrile group makes it highly susceptible to nucleophilic attack at the C4 and C6 positions, often allowing for reactions to proceed under significantly milder conditions than its unactivated counterparts. This high reactivity is a distinct advantage for streamlining synthetic routes and improving efficiency.
-
In contrast, unactivated systems like 4,6-dichloropyrimidine offer a baseline reactivity that may be preferable when milder reactivity is needed to avoid side reactions with other sensitive functional groups in the nucleophile.
-
Deactivated systems, such as 4-amino-2,6-dichloropyrimidine , present a greater synthetic challenge but can be useful when sequential and highly regioselective substitutions are required, leveraging the differential reactivity of the halogen positions.
A thorough understanding of these reactivity hierarchies, as detailed in this guide, empowers the medicinal chemist to select the optimal pyrimidine building block, enabling the rational and efficient synthesis of novel therapeutic agents.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. wuxibiology.com [wuxibiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis of Substituted Pyrimidines: A Cost-Benefit Analysis for the Modern Researcher
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals and biologically active compounds. For researchers, scientists, and drug development professionals, the efficient and strategic synthesis of substituted pyrimidines is paramount. The chosen synthetic route can profoundly impact not only the yield and purity of the target molecule but also the overall cost, scalability, and environmental footprint of the process. This guide provides an in-depth, objective comparison of classical and contemporary synthetic routes to substituted pyrimidines, offering a cost-benefit analysis supported by experimental data to inform your selection of the most appropriate methodology.
The Strategic Decision: Balancing Tradition and Innovation
The synthesis of the pyrimidine ring has a rich history, with several classical methods remaining relevant in modern laboratories. However, the ever-increasing demand for efficiency, cost-effectiveness, and sustainable practices has spurred the development of innovative new approaches. This guide will dissect four key methodologies: the traditional Pinner Synthesis and Biginelli Reaction, and the more contemporary Microwave-Assisted Synthesis and Multicomponent Reactions (MCRs), including catalyzed approaches.
Our analysis will extend beyond simple reaction yields to encompass a holistic view of each method's strengths and weaknesses, considering factors such as:
-
Cost-Effectiveness: Examining the relative expense of starting materials, reagents, catalysts, and solvents, as well as energy consumption and waste disposal.
-
Efficiency and Time-to-Result: Comparing reaction times, yields, and overall process complexity.
-
Scalability and Industrial Applicability: Assessing the feasibility of transitioning a synthetic route from the laboratory bench to large-scale production.
-
Green Chemistry and Sustainability: Evaluating the environmental impact of each method using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes key quantitative and qualitative data for the selected pyrimidine synthesis methods, offering a side-by-side comparison to aid in your initial assessment.
| Method | Key Reagents & Starting Materials | Catalyst/Conditions | Reaction Time | Typical Yield (%) | Cost-Benefit Profile | Green Chemistry Metrics |
| Pinner Synthesis | Amidines, β-Dicarbonyl compounds | Acid or Base | Hours to days | Moderate to Good | Cost: Low to moderate (common reagents). Benefit: Versatility in substitution patterns. | Atom Economy: Moderate. E-Factor: High (solvent use, workup). |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) or Lewis Acid | Hours | Good to Excellent | Cost: Low (inexpensive starting materials). Benefit: One-pot simplicity, high convergence. | Atom Economy: High. E-Factor: Moderate (can be improved with catalysis). |
| Microwave-Assisted Synthesis | Varies (often Biginelli or MCR components) | Often catalyst-free or with solid catalysts | Minutes | Excellent | Cost: Moderate (initial equipment investment). Benefit: Drastic reduction in reaction time, often higher yields. | Atom Economy: High. E-Factor: Low (often solvent-free or reduced solvent). |
| Multicomponent Reactions (MCRs) | 3+ components (e.g., amidines, alcohols, aldehydes) | Often catalyzed (e.g., Iridium, Copper) | Varies (minutes to hours) | Good to Excellent | Cost: Variable (catalyst cost can be high). Benefit: High complexity from simple precursors in one step. | Atom Economy: Very High. E-Factor: Low to Moderate (catalyst loading and solvent choice are key). |
In-Depth Analysis of Synthetic Routes
The Pinner Synthesis: A Classic Workhorse
The Pinner synthesis, a long-established method, involves the condensation of an amidine with a β-dicarbonyl compound.[1] This reaction offers considerable flexibility in accessing a wide range of substituted pyrimidines.
Causality Behind Experimental Choices: The choice of an acid or base catalyst is crucial and depends on the specific substrates. The reaction is typically performed in a protic solvent, such as ethanol, to facilitate the proton transfer steps in the mechanism. The prolonged reaction times often observed are a consequence of the multiple equilibrium steps involved in the condensation and cyclization process.
Trustworthiness and Self-Validation: The Pinner synthesis is a well-understood and reliable method. The progress of the reaction can be readily monitored by standard techniques like Thin Layer Chromatography (TLC), and the products are typically crystalline and can be purified by recrystallization, providing a self-validating system for purity assessment.
Advantages:
-
Versatility in the substitution pattern of the final pyrimidine.
-
Utilizes readily available and relatively inexpensive starting materials.
Disadvantages:
-
Often requires long reaction times and elevated temperatures.
-
Can generate significant solvent waste, leading to a higher E-Factor.
-
Yields can be moderate and highly substrate-dependent.
The Biginelli Reaction: Simplicity in a Single Pot
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[2] Its operational simplicity and high convergence have made it a mainstay in combinatorial and medicinal chemistry.
Causality Behind Experimental Choices: The classical Biginelli reaction is typically acid-catalyzed, with a strong acid like hydrochloric acid used to promote the key condensation steps.[1] The choice of solvent is often ethanol. The reaction's efficiency stems from the domino nature of the process, where the formation of an acyliminium ion intermediate drives the subsequent cyclization.
Trustworthiness and Self-Validation: This reaction is highly reproducible. The products often precipitate directly from the reaction mixture upon cooling, simplifying purification and providing a clear indication of reaction completion. The characteristic melting points of the resulting dihydropyrimidinones serve as a reliable preliminary check of product identity and purity.
Advantages:
-
Operational simplicity and one-pot nature.[2]
-
High atom economy, as most of the atoms from the starting materials are incorporated into the final product.
-
Utilizes inexpensive and readily available starting materials.[3]
Disadvantages:
-
Classical conditions can be harsh and may not be suitable for sensitive substrates.
-
The original protocol can have long reaction times and moderate yields.[1]
-
Limited to the synthesis of dihydropyrimidinones, although subsequent oxidation can lead to pyrimidines.
Microwave-Assisted Synthesis: Accelerating Discovery
The application of microwave irradiation to pyrimidine synthesis has revolutionized the field, dramatically reducing reaction times from hours to mere minutes.[4][5] This technique is particularly effective for accelerating classical reactions like the Biginelli reaction and various multicomponent strategies.
Causality Behind Experimental Choices: Microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases that are not achievable with conventional heating.[5] This often allows for solvent-free conditions or the use of minimal amounts of high-boiling, polar solvents that efficiently absorb microwave radiation. The enhanced reaction rates are attributed to a combination of thermal and non-thermal microwave effects.
Trustworthiness and Self-Validation: Microwave synthesis is highly reproducible when performed in dedicated microwave reactors that allow for precise temperature and pressure control. The rapid synthesis allows for high-throughput screening of reaction conditions and substrate scope, with analytical techniques like LC-MS providing immediate feedback on reaction success.
Advantages:
-
Often leads to higher yields and cleaner reaction profiles with fewer byproducts.[5]
-
Enables solvent-free or reduced-solvent reactions, significantly improving the green chemistry profile.[6]
-
Facilitates reactions that are difficult or impossible under conventional heating.
Disadvantages:
-
Requires specialized and relatively expensive microwave reactor equipment.[7]
-
Scalability can be a challenge, although continuous flow microwave reactors are addressing this issue.
-
Safety considerations, such as pressure buildup, must be carefully managed.
Multicomponent Reactions (MCRs): Building Complexity Efficiently
Multicomponent reactions, where three or more starting materials react in a single operation to form a product that contains portions of all the initial components, are a powerful tool for generating molecular diversity.[8] Modern catalyzed MCRs offer elegant and efficient pathways to highly substituted pyrimidines. A notable example is the iridium-catalyzed synthesis of pyrimidines from amidines and alcohols.
Causality Behind Experimental Choices: The choice of catalyst is critical in MCRs to control the regioselectivity and efficiency of the complex reaction cascade. For instance, in the iridium-catalyzed synthesis, the metal center facilitates a series of condensation and dehydrogenation steps. The reaction conditions are often optimized to favor the desired reaction pathway and minimize side reactions.
Trustworthiness and Self-Validation: The success of an MCR is highly dependent on the precise control of reaction parameters. The complexity of the reaction mixture requires robust analytical methods, such as NMR and mass spectrometry, for complete characterization of the products. The development of a successful MCR is in itself a validation of the intricate mechanistic choreography.
Advantages:
-
High atom economy and convergence.
-
Rapid generation of molecular complexity from simple starting materials.
-
Reduces the number of synthetic steps, saving time, resources, and reducing waste.
Disadvantages:
-
Catalysts, especially those based on precious metals like iridium, can be expensive.[3]
-
Reaction optimization can be challenging due to the number of variables.
-
Substrate scope can be limited by the specific catalyst system employed.
Visualizing the Synthetic Pathways
To better illustrate the workflows of these distinct synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Workflow of the Pinner Synthesis.
Caption: Workflow of the Biginelli Reaction.
Caption: Workflow of Microwave-Assisted Synthesis.
Experimental Protocols
Microwave-Assisted Biginelli Reaction for Dihydropyrimidin-2(1H)-ones[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Catalytic amount of an acid catalyst (e.g., sulfamic acid, 10 mol%)
-
Microwave reactor vial (10 mL) with a magnetic stirrer
Procedure:
-
In a 10 mL microwave reactor vial, combine the aromatic aldehyde, ethyl acetoacetate, urea (or thiourea), and the acid catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 100 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add cold ethanol to the reaction mixture and stir to precipitate the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure dihydropyrimidinone.
Iridium-Catalyzed Multicomponent Synthesis of Pyrimidines from Amidines and Alcohols[8]
Materials:
-
Amidine hydrochloride (1 mmol)
-
Primary alcohol (1.2 mmol)
-
Secondary alcohol (1.2 mmol)
-
PN5P-Ir pincer complex catalyst (1-2 mol%)
-
Toluene (solvent)
-
Base (e.g., K3PO4, 2 mmol)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with the amidine hydrochloride, the iridium catalyst, and the base.
-
Add the primary and secondary alcohols, followed by toluene.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at a specified temperature (e.g., 150 °C) for the required time (e.g., 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired substituted pyrimidine.
Conclusion: A Strategic Approach to Pyrimidine Synthesis
The selection of a synthetic route for substituted pyrimidines is a strategic decision that requires a careful evaluation of multiple factors. For routine synthesis of dihydropyrimidinones where cost is a primary driver, the Biginelli reaction remains an excellent choice, particularly with modern catalytic modifications that improve its efficiency and greenness. The Pinner synthesis , while older, still offers valuable flexibility for certain substitution patterns, though its environmental impact should be carefully considered.
For rapid synthesis, high-throughput screening, and instances where difficult reactions need to be driven to completion, microwave-assisted synthesis is an unparalleled tool, offering significant advantages in terms of speed and yield, justifying the initial investment in equipment.[4][7] Finally, for the efficient construction of complex, highly substituted pyrimidines in a single step, multicomponent reactions , especially those employing advanced catalysts, represent the state-of-the-art in synthetic efficiency and atom economy.[8]
Ultimately, the optimal choice will depend on the specific goals of the research or development program, balancing the need for speed, cost-effectiveness, scalability, and sustainability. By understanding the nuances of each of these powerful synthetic methodologies, researchers can make informed decisions that accelerate their progress in the vital field of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjpdft.com [rjpdft.com]
- 5. ijrpas.com [ijrpas.com]
- 6. wjpps.com [wjpps.com]
- 7. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Applications of the 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile Scaffold in Modern Drug Discovery
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous FDA-approved drugs.[1][2] Within this class, 4,6-dichloro-2-methylpyrimidine-5-carbonitrile stands out as a highly versatile and reactive intermediate. Its di-chlorinated structure at the 4 and 6 positions, activated by the electron-withdrawing nitrile group at the C5 position, provides a platform for sequential and selective nucleophilic aromatic substitution (SNAr). This guide offers a comparative analysis of the applications of this specific scaffold, focusing on its pivotal role in the synthesis of potent kinase inhibitors for oncology. We will explore the causality behind its use, compare the performance of its derivatives against established drugs with supporting experimental data, provide detailed synthetic protocols, and discuss future perspectives beyond its current applications.
The Synthetic Keystone: Physicochemical Properties and Reactivity
The utility of this compound stems directly from its distinct chemical architecture. The pyrimidine ring itself is an electron-deficient heterocycle, and this effect is amplified by the strongly electron-withdrawing cyano group (-CN) at the 5-position. This electronic arrangement makes the carbon atoms at the 4- and 6-positions, which bear the chlorine atoms, highly electrophilic and susceptible to attack by nucleophiles.
The two chlorine atoms serve as excellent leaving groups, enabling a modular approach to drug design. A primary nucleophile (e.g., an amine) can displace one chlorine, and a second, different nucleophile can subsequently displace the remaining chlorine, often under different reaction conditions. This allows for the creation of large, diverse libraries of compounds from a single, common intermediate, which is a cornerstone of modern drug discovery campaigns.
Application in Kinase Inhibition: A Comparative Analysis
The pyrimidine scaffold is a well-established ATP-mimetic, capable of forming key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a structural motif conserved across many kinases.[1][3] Derivatives of this compound have been extensively explored as inhibitors of various protein kinases implicated in cancer.
Targeting Epidermal Growth Factor Receptor (EGFR)
EGFR is a tyrosine kinase that, when overactive, drives proliferation in several cancers, including non-small cell lung cancer and colorectal cancer.[4] A novel class of pyrimidine-5-carbonitrile compounds has been developed as ATP-mimicking EGFR tyrosine kinase inhibitors.[4] The strategic design involves using the pyrimidine core as the hinge-binder, while substitutions at the 4- and 6-positions explore other regions of the active site to enhance potency and selectivity.
Comparative Performance Data
The following table summarizes the in-vitro cytotoxic effects of several pyrimidine-5-carbonitrile derivatives against human tumor cell lines, with the established EGFR inhibitor Erlotinib as a comparator.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| 10b | HepG2 (Liver) | 3.56 | Erlotinib | 0.87 | [5] |
| 10b | A549 (Lung) | 5.85 | Erlotinib | 1.12 | [5] |
| 10b | MCF-7 (Breast) | 7.68 | Erlotinib | 5.27 | [5] |
| 11a, 11b, 12b, 15b, 16a | Various | More potent than Erlotinib | Erlotinib | - | [4] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Notably, compound 10b emerged as a potent EGFR inhibitor with a direct enzymatic IC₅₀ value of 8.29 nM, comparable to Erlotinib's 2.83 nM.[5] This demonstrates that while whole-cell activity may vary, the scaffold allows for the development of highly potent enzyme inhibitors. The substitutions made possible by the dichloro-intermediate are critical for achieving this potency.
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a validated anti-cancer strategy. A series of pyrimidine-5-carbonitrile derivatives were designed and synthesized as potential VEGFR-2 inhibitors, using Sorafenib as a reference drug.[6]
Comparative Performance Data
| Compound ID | VEGFR-2 IC₅₀ (µM) | Target Cell Line | Cytotoxic IC₅₀ (µM) | Reference (Sorafenib) VEGFR-2 IC₅₀ (µM) | Source |
| 11e | 0.61 | HCT-116 (Colon) | 1.14 | 0.19 | [6] |
| 12b | 0.53 | HCT-116 (Colon) | 1.95 | 0.19 | [6] |
| 11e | 0.61 | MCF-7 (Breast) | 1.54 | 0.19 | [6] |
| 12b | 0.53 | MCF-7 (Breast) | 2.58 | 0.19 | [6] |
The experimental results show that compounds 11e and 12b are highly potent inhibitors of VEGFR-2, with IC₅₀ values in the sub-micromolar range.[6] Although not as potent as Sorafenib in direct enzyme inhibition, their cytotoxic activity against cancer cell lines like HCT-116 is superior, suggesting a potentially different mechanism of cell entry or multi-target effects that are therapeutically advantageous.[6]
Broader Kinase Targets: Aurora Kinases and Beyond
The versatility of the pyrimidine scaffold extends to other important cancer targets. For instance, derivatives have been designed to inhibit Aurora kinases, which are involved in cell cycle regulation.[7][8] A lead compound, developed from a pyrimidine scaffold, potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC₅₀ < 200 nM.[7][8] The pyrimidine core has been successfully utilized to construct inhibitors for a wide range of kinases, including JAK2, IKKε, TBK1, and ULK1, leading to eight FDA-approved drugs.[1]
Experimental Protocols: From Scaffold to Lead Compound
The primary value of this compound is its utility in a streamlined and modular synthetic workflow. The following is a generalized protocol for the key nucleophilic aromatic substitution (SNAr) reaction.
Protocol: General Procedure for SNAr with an Amine Nucleophile
Objective: To synthesize a 4-amino-6-chloro-2-methylpyrimidine-5-carbonitrile derivative.
Materials:
-
This compound (1.0 eq)
-
Substituted amine (e.g., aniline derivative) (1.1 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or DIPEA) (2.0 eq)
-
Anhydrous Solvent (e.g., DMF, Acetonitrile, or THF)
-
Ethyl acetate, Brine solution for work-up
Procedure:
-
To a stirred solution of the substituted amine (1.1 eq) in anhydrous DMF, add the base (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 60-80°C) and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Filter the solid or extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Causality: The use of a base is critical to neutralize the HCl generated during the reaction, which drives the equilibrium towards the product. Anhydrous solvents are used to prevent unwanted side reactions, such as hydrolysis of the starting material. The reaction is heated to overcome the activation energy for the SNAr reaction.
Beyond Oncology: Expanding Applications
While the primary application has been in oncology, the inherent reactivity and structural features of the scaffold suggest broader utility.
-
Agrochemicals: The core structure is valuable for developing active ingredients in herbicides and plant growth regulators by targeting specific enzyme pathways in weeds.[9]
-
Adenosine Receptor Antagonists: The 2-aminopyrimidine-5-carbonitrile scaffold has been extensively studied to develop potent and highly selective A₁ adenosine receptor (A₁AR) antagonists, which have therapeutic potential in cardiovascular and neurological disorders.[10]
-
Materials Science: The pyrimidine ring's aromatic and heterocyclic nature, combined with its reactive handles, makes it a candidate for creating specialized dyes, pigments, and ligands for catalysis.[11]
Conclusion and Future Perspectives
This compound is more than a simple chemical; it is a powerful synthetic platform that enables rapid and efficient exploration of chemical space. Its primary application as a scaffold for kinase inhibitors has yielded compounds with potent preclinical activity against critical cancer targets like EGFR and VEGFR-2. The comparative data clearly shows that derivatives of this scaffold can rival, and in some cases exceed, the cellular efficacy of established drugs, validating its continued use in drug discovery.
Future efforts should focus on two key areas. First, the systematic exploration of substitutions at the 4- and 6-positions to develop inhibitors with novel kinase selectivity profiles, potentially addressing acquired drug resistance. Second, the expansion of this scaffold's applications into other therapeutic areas, such as neuroinflammation and infectious diseases, as well as non-pharmaceutical fields like materials science, remains a promising and underexplored frontier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile [myskinrecipes.com]
- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe disposal of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile, ensuring the safety of your personnel and the integrity of your facility's environmental stewardship. The procedures outlined here are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Foundational Safety: Hazard Characterization
Understanding the inherent risks of a compound is the first step in managing its lifecycle. This compound is a reactive heterocyclic compound that demands careful handling.[1] Its hazard profile, summarized from safety data sheets (SDS), dictates the stringent controls required for its disposal.[2][3]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] |
The causality behind these classifications is linked to the compound's structure: chlorinated pyrimidines can be irritants and toxic, while the nitrile group also contributes to its hazardous nature. When heated to decomposition, it can emit toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[3][4] This profile necessitates that all waste streams, including empty containers and contaminated labware, be treated as hazardous.
The Regulatory Imperative: Waste Classification
Safety Data Sheets universally mandate disposal in accordance with applicable laws and regulations.[2] For researchers in the United States, this primarily refers to the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[5][6]
While this compound is not explicitly listed by name as a P- or U-listed hazardous waste, it will likely be classified as a characteristic hazardous waste or fall under an F-list code depending on its use.[5][6]
-
Source-Specific Wastes (F-List): As a chlorinated organic compound, if used in certain processes like solvent-based cleaning or degreasing, it could fall under F-listed codes for hazardous wastes from non-specific sources.[7][8] For instance, wastes from the production of certain chlorinated aliphatic hydrocarbons are regulated under codes like F024 and F025.[9][10]
-
Characteristic Wastes (D-List): A waste exhibits hazardous characteristics if it is ignitable, corrosive, reactive, or toxic.[11][12] While this specific compound is not noted for the first three, any waste determination must be thorough.
It is the legal responsibility of the waste generator (your institution) to perform a hazardous waste determination. In practice, this means you must consult with your facility's Environmental Health & Safety (EHS) department. They will provide the specific waste codes and guidance required for compliance. Never make this determination in isolation.
Operational Workflow: From Bench to Final Disposal
This section provides a step-by-step methodology for managing the waste stream of this compound.
Step 1: Waste Segregation at the Source
The cardinal rule of hazardous waste management is to never mix different waste streams.[13]
-
Designate a specific, labeled waste container for this compound and any items grossly contaminated with it (e.g., weighing boats, pipette tips, gloves).
-
The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and have a secure, tight-fitting lid.[13]
-
Rationale: Mixing chlorinated waste with other chemical wastes (e.g., non-halogenated solvents) can create a more complex and costly disposal challenge. It can also lead to dangerous, unintended reactions.
Step 2: Proper Labeling and Containment
-
Affix your institution's official hazardous waste tag to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations.
-
List all constituents and their approximate percentages.
-
Keep the container closed at all times, except when adding waste.[4] This is a regulatory requirement and prevents the release of harmful vapors.[2]
-
Store the waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the operator.
Step 3: Arranging for Disposal
-
Once the container is full or you have finished the project, contact your EHS department to schedule a waste pickup.
-
Do not dispose of this chemical down the drain under any circumstances.[3][14][15] This is a violation of environmental regulations and can damage plumbing and aquatic ecosystems.
-
The ultimate disposal method will be determined by a licensed hazardous material disposal company.[14] For chlorinated organic compounds like this, the preferred method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (like HCl).[14][16]
Protocol for Accidental Release and Decontamination
Small spills must be managed immediately and correctly to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS. Remove all sources of ignition.[2]
-
Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[2] If there is a risk of dust generation, a full-face respirator is necessary.[2][3]
-
Contain the Spill: Use dry, inert material such as vermiculite, sand, or commercial sorbent pads to cover and contain the spill.[17] Do not use combustible materials like paper towels for the initial containment.
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated hazardous waste container.[3][17] Use spark-proof tools if applicable.[2]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and plenty of water.[14][17] Collect the cleaning materials and initial rinse water as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container for proper disposal.[13]
Disposal Decision Framework
The following diagram outlines the logical workflow for managing waste generated from this compound.
Caption: Decision workflow for managing this compound waste.
By adhering to this comprehensive guide, you build a deep, trust-based system of safety and responsibility that extends far beyond the product itself. You ensure that your innovative work does not come at the cost of personal safety or environmental health.
References
- 1. CAS 1780-26-3: 4,6-Dichloro-2-methylpyrimidine [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. epa.gov [epa.gov]
- 9. wku.edu [wku.edu]
- 10. Chapter 850: [services.statescape.com]
- 11. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]
- 12. epa.gov [epa.gov]
- 13. nipissingu.ca [nipissingu.ca]
- 14. cleanchemlab.com [cleanchemlab.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to the Safe Handling of 4,6-Dichloro-2-methylpyrimidine-5-carbonitrile
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to discovery. However, with great innovation comes the profound responsibility of ensuring safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 4,6-dichloro-2-methylpyrimidine-5-carbonitrile (CAS No. 76574-36-2). This is not merely a checklist, but a self-validating system of protocols grounded in scientific causality, designed to protect you, your colleagues, and your research.
Hazard Analysis: Understanding the Intrinsic Risks
This compound is a halogenated heterocyclic compound that presents multiple health hazards. A thorough understanding of these risks is the cornerstone of any effective safety plan.
The compound is classified with the following hazards[1]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
These classifications necessitate stringent control measures to prevent any direct contact or aerosol inhalation. The causality is clear: the chlorinated and nitrile functional groups can react with biological macromolecules, leading to irritation and toxicity.
| Hazard Statement | GHS Classification | Rationale for Concern |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Ingestion can lead to systemic toxic effects. |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | The compound can be absorbed through the skin, leading to systemic toxicity. |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | Inhalation of dust or aerosols can damage the respiratory tract and lead to systemic effects. |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | Direct contact will likely cause inflammation, redness, and discomfort. |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | Direct contact can cause significant and potentially lasting eye damage. |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | Inhaled particles can irritate the nose, throat, and lungs. |
Engineering Controls: The First Line of Defense
Before considering personal protective equipment, we must engineer out the hazard at its source. For a solid compound with inhalation risk, this is non-negotiable.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[2] This is to control the release of fine powders and to protect the user from inhaling airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
Designated Area: All work with this compound should be restricted to a designated and clearly marked area to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final, critical barrier between you and the chemical. The selection of appropriate PPE is a logical process based on the identified hazards.
PPE Selection Protocol
The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory to protect against dust particles.[1] A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice in laboratory settings, but it is crucial to verify their compatibility. Aromatic and halogenated hydrocarbons can degrade some glove materials.[3] Double-gloving is recommended to provide an extra layer of protection. |
| Body | Laboratory Coat and/or Chemical-Resistant Apron | A fully buttoned laboratory coat is the minimum requirement. For tasks with a higher potential for contamination, a chemical-resistant apron or disposable coveralls should be worn. |
| Respiratory | NIOSH-Approved Respirator | A NIOSH-approved respirator with a particulate filter is necessary if there is a risk of exceeding exposure limits or if engineering controls are insufficient.[2] A full-face respirator may be required in situations with a high potential for aerosol generation.[1] |
Glove Selection: A Deeper Dive
The term "chemical-resistant" is broad. For halogenated organic compounds, not all standard laboratory gloves offer sufficient protection.
-
Nitrile Gloves: Generally provide good resistance to a range of chemicals, but their performance against chlorinated solvents can vary.[4][5] They are suitable for incidental contact, but any contamination should prompt immediate removal and replacement.[4]
-
Neoprene Gloves: Offer good resistance to acids, bases, and some organic compounds.[5]
-
Butyl Rubber Gloves: Provide excellent resistance to a wide variety of chemicals, including many chlorinated compounds.[5]
Actionable Insight: Always consult the glove manufacturer's specific chemical resistance chart for data on chlorinated aromatic compounds before beginning work. For sustained contact, a heavier glove material like butyl rubber or neoprene may be more appropriate than standard nitrile gloves.
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence
Operational Plan: From Benchtop to Disposal
A detailed operational plan ensures that safety is integrated into every step of the workflow.
Handling and Use
-
Preparation: Before handling the compound, ensure that the fume hood is operational, all necessary PPE is available, and a designated waste container is ready.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Work Practice: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1]
Spill Response
Immediate and appropriate action is critical in the event of a spill.
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent it from becoming airborne.
-
Carefully collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
-
-
Major Spill (outside a fume hood or a large quantity):
-
Evacuate the immediate area and alert all personnel.
-
If safe to do so, close the doors to the affected area to contain any dust.
-
Contact your institution's emergency response team or environmental health and safety office immediately.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and absorbent materials, in a dedicated, sealed container. This waste should be classified as "halogenated organic waste."[6]
-
Containerization: Use a chemically resistant, leak-proof container with a secure lid.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for collection by a licensed hazardous waste disposal company.
Caption: Hazardous Waste Disposal Workflow
First Aid Measures
In the event of an exposure, immediate action is crucial.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Occupational Exposure Limits (OELs)
It is important to note that specific Occupational Exposure Limits (OELs) have not been established for this compound. In the absence of OELs, it is prudent to handle this compound with the utmost care, assuming a high level of toxicity and minimizing all potential exposures. The NIOSH Pocket Guide to Chemical Hazards is a valuable resource for general industrial hygiene information.[8][9][10][11][12]
By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also upholding the integrity of your research and fostering a culture of safety within your laboratory.
References
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. safetyware.com [safetyware.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. fishersci.com [fishersci.com]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 11. nrc.gov [nrc.gov]
- 12. cpwr.com [cpwr.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
